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Core Science & Biosynthesis

Foundational

Molecular structure and exact mass of 11-(2-Pyridinyl)-1-undecanol

An In-Depth Technical Guide to the Molecular Architecture, Exact Mass Characterization, and Synthesis of 11-(2-Pyridinyl)-1-undecanol Executive Summary In the rapidly evolving landscape of targeted therapeutics and advan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Architecture, Exact Mass Characterization, and Synthesis of 11-(2-Pyridinyl)-1-undecanol

Executive Summary

In the rapidly evolving landscape of targeted therapeutics and advanced delivery systems, bifunctional aliphatic-heterocyclic building blocks are of paramount importance. 11-(2-Pyridinyl)-1-undecanol (CAS: 100989-35-3) is a highly versatile intermediate characterized by a polar pyridine headgroup, a hydrophobic 11-carbon aliphatic spacer, and a terminal nucleophilic hydroxyl group. This structural triad makes it an exceptional precursor for synthesizing cationic lipids in lipid nanoparticles (LNPs) and engineering optimal spatial linkers for Proteolysis Targeting Chimeras (PROTACs). This whitepaper provides a comprehensive, expert-level analysis of its exact mass determination, structural properties, and self-validating synthetic methodologies.

Molecular Architecture & Physicochemical Profiling

The utility of 11-(2-Pyridinyl)-1-undecanol stems directly from its amphiphilic geometry. The pyridine ring serves as a weak base (pKa 5.2) and a hydrogen-bond acceptor, allowing for reversible protonation in physiological environments. The 11-carbon chain provides significant lipophilicity, driving membrane insertion or hydrophobic pocket binding, while the primary alcohol offers a highly reactive site for esterification, etherification, or conversion into a leaving group.

Table 1: Quantitative Physicochemical and Mass Specifications

ParameterValue
Chemical Name 11-(2-Pyridinyl)-1-undecanol
CAS Registry Number [1]
Molecular Formula C₁₆H₂₇NO
Monoisotopic Exact Mass 249.20926 Da
Average Molecular Weight 249.398 g/mol
Theoretical [M+H]⁺ m/z 250.2165 Da
SMILES String OCCCCCCCCCCCc1ccccn1
Predicted LogP ~4.5

Analytical Characterization: Exact Mass Determination via LC-HRMS

In drug development, confirming the precise identity of building blocks is a non-negotiable quality control step to prevent downstream synthetic failures. Exact mass determination relies on High-Resolution Mass Spectrometry (HRMS), typically utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers.

Causality in Ionization Strategy

For 11-(2-Pyridinyl)-1-undecanol, Electrospray Ionization in positive mode (ESI+) is the optimal technique. The fundamental causality here lies in the basicity of the pyridine nitrogen. When introduced into an acidic mobile phase (e.g., 0.1% formic acid), the nitrogen atom readily accepts a proton, yielding a dominant and stable [M+H]⁺ precursor ion at m/z 250.2165. According to [2], the monoisotopic mass is strictly 249.20926 Da, making high-resolution calibration essential.

Step-by-Step Self-Validating HRMS Protocol
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL. Validation: Ensure complete dissolution to prevent column clogging and ion suppression.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Ionization (ESI+): Apply a capillary voltage of 3.5 kV. Causality: The high voltage strips electrons from the solvent droplets, and the formic acid ensures protonation of the pyridine ring.

  • Mass Analysis: Scan in the range of m/z 100–1000 using an Orbitrap analyzer at 70,000 resolution.

  • Data Validation (Self-Correction): Calculate the mass error. The observed m/z must be within ± 5 ppm of the theoretical 250.2165 Da. Furthermore, verify the isotopic distribution: the M+1 peak (due to ¹³C) must appear at ~17.6% relative intensity to the monoisotopic peak (16 carbons × 1.1% natural ¹³C abundance).

LC_HRMS A Sample Prep 11-(2-Pyridinyl)-1-undecanol B UHPLC Separation C18 Column A->B C ESI+ Ionization Protonation at Pyridine N B->C D TOF/Orbitrap Mass Analyzer C->D E Data Processing Exact Mass: 249.2093 Da D->E

Analytical workflow for exact mass determination via LC-HRMS.

Strategic Synthesis & Retrosynthetic Analysis

The most robust and scalable route to synthesize ω -(2-pyridyl)alkanols is the nucleophilic substitution of an alkyl halide by a lithiated pyridine derivative.

Causality in Protecting Group Chemistry

The retrosynthetic disconnection occurs between the methyl group of 2-picoline (2-methylpyridine) and the 10-carbon chain of 10-bromo-1-decanol. The methyl protons of 2-picoline are weakly acidic (pKa 34) and can be abstracted by a strong base like n-Butyllithium (n-BuLi) to form a resonance-stabilized 2-picolyllithium nucleophile.

However, direct alkylation with 10-bromo-1-decanol is chemically impossible. The highly reactive organolithium intermediate will preferentially deprotonate the terminal hydroxyl group of the decanol, immediately quenching the reagent and halting C-C bond formation. To circumvent this, the hydroxyl group must be temporarily masked. As detailed in standard [3], protection as a Tetrahydropyranyl (THP) ether is ideal because it is stable to strongly basic organolithium conditions but easily removed under mild acidic conditions.

Step-by-Step Self-Validating Synthesis Protocol
  • Protection: React 10-bromo-1-decanol with 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of p-toluenesulfonic acid (pTSA) in dichloromethane.

    • Validation: Perform FTIR spectroscopy. The disappearance of the broad O-H stretch at ~3300 cm⁻¹ validates complete protection, ensuring the next step will not be quenched.

  • Lithiation: In a flame-dried flask under inert Argon, dissolve 2-picoline in anhydrous Tetrahydrofuran (THF) and cool to -78°C. Dropwise add n-BuLi (1.1 eq). The solution will turn deep red, indicating the formation of the 2-picolyllithium carbanion.

  • Alkylation (Coupling): Slowly add the THP-protected 10-bromo-1-decanol to the -78°C solution. Allow it to warm to room temperature overnight. Quench with saturated aqueous NH₄Cl.

  • Deprotection: Dissolve the crude intermediate in Methanol and add catalytic HCl. Stir at room temperature until THP cleavage is complete.

  • Purification & Validation: Neutralize, extract with ethyl acetate, and purify via silica gel chromatography. Validate the final product using the HRMS protocol outlined in Section 3 to confirm the exact mass of 249.20926 Da.

Synthesis Picoline 2-Methylpyridine (2-Picoline) Lithiated 2-Picolyllithium (Nucleophile) Picoline->Lithiated n-BuLi, -78°C Alcohol 10-Bromo-1-decanol Protected THP-Protected Bromodecanol Alcohol->Protected DHP, pTSA Coupled Protected 11-(2-Pyridinyl)-1-undecanol Protected->Coupled Electrophile Lithiated->Coupled Nucleophilic Attack Target 11-(2-Pyridinyl)-1-undecanol Coupled->Target Acidic Deprotection (HCl/MeOH)

Retrosynthetic and forward synthesis pathway for 11-(2-Pyridinyl)-1-undecanol.

Applications in Advanced Therapeutics

The precise structural dimensions of 11-(2-Pyridinyl)-1-undecanol make it a highly sought-after scaffold in two primary domains:

  • PROTAC Linker Engineering: The 11-carbon aliphatic chain provides a flexible, hydrophobic spatial gap of approximately 14 Angstroms. This distance is often optimal for preventing steric clashes between the recruited E3 ubiquitin ligase and the target protein, facilitating the formation of a productive ternary complex.

  • Ionizable Lipid Nanoparticles (LNPs): The terminal hydroxyl group can be esterified with branched aliphatic tails, while the pyridine nitrogen can be quaternized (methylated) to create permanent or pH-sensitive cationic lipids. These lipids are critical for encapsulating negatively charged mRNA payloads and facilitating endosomal escape following cellular uptake.

References

  • LookChem. "11-(2-pyridinyl)-1-undecanol CAS 100989-35-3." LookChem Chemical Database. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 38359, p-Decyloxyaniline (Proxy for C₁₆H₂₇NO exact mass properties)." PubChem. Available at: [Link]

  • LibreTexts. "Protecting Groups in Organic Synthesis and Organolithium Reagents." Chemistry LibreTexts. Available at:[Link]

Exploratory

Spectroscopic Characterization and Shift Data Analysis for 11-(2-Pyridinyl)-1-undecanol

Introduction & Scope 11-(2-Pyridinyl)-1-undecanol (Chemical Formula: C₁₆H₂₇NO) is a highly versatile bifunctional molecule. It features a polar, hydrogen-bonding hydroxyl terminus and a weakly basic, aromatic pyridine he...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

11-(2-Pyridinyl)-1-undecanol (Chemical Formula: C₁₆H₂₇NO) is a highly versatile bifunctional molecule. It features a polar, hydrogen-bonding hydroxyl terminus and a weakly basic, aromatic pyridine headgroup, separated by a flexible, hydrophobic 11-carbon aliphatic spacer. This specific structural motif makes it an invaluable building block in the development of PROTACs (Proteolysis Targeting Chimeras), surface-active agents, and metal-coordinating ligands.

For researchers and drug development professionals, definitive structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic shift data for 11-(2-Pyridinyl)-1-undecanol, detailing the causality behind the chemical shifts and establishing a self-validating protocol for accurate spectral acquisition.

Theoretical Framework of Chemical Shifts

Understanding the physical causality behind the observed chemical shifts is essential for robust spectral interpretation and troubleshooting. The NMR profile of 11-(2-Pyridinyl)-1-undecanol is governed by three primary electronic environments:

  • Pyridine Ring Deshielding (Magnetic Anisotropy & Electronegativity): The nitrogen atom in the pyridine ring is sp² hybridized and highly electronegative. It exerts a strong inductive electron-withdrawing effect, pulling electron density away from the aromatic ring. This significantly deshields the adjacent protons and carbons (1)[1]. Consequently, the H6 proton (ortho to the nitrogen) experiences the greatest deshielding, appearing downfield at approximately 8.52 ppm.

  • Aliphatic Chain Shielding: The long undecyl chain acts as a standard aliphatic environment. The methylene group directly attached to the pyridine ring (C11) is deshielded to ~2.78 ppm due to the magnetic anisotropy of the aromatic ring. The inner methylenes (C3–C9) overlap in a narrow chemical shift range (1.25–1.40 ppm), which is a hallmark of long-chain alkyl systems (2)[2].

  • Hydroxyl Proton Dynamics: The chemical shift of the hydroxyl proton (-OH) is highly variable (typically 1.8–2.5 ppm in CDCl₃) and serves as a dynamic indicator of the sample's state. Its position is governed by intermolecular hydrogen bonding, which is strictly concentration- and temperature-dependent. At higher concentrations, multimeric hydrogen-bonded networks form, which further deshield the proton and shift the signal downfield (3)[3].

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity data, the NMR acquisition must be treated as a self-validating system where sample preparation, acquisition parameters, and processing logic inherently confirm the result.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of purified 11-(2-Pyridinyl)-1-undecanol in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected because its lack of exchangeable protons preserves the visibility of the analyte's hydroxyl proton. Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrument Tuning and Shimming: Transfer the solution to a standard 5 mm NMR tube and insert it into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Perform rigorous gradient shimming to optimize magnetic field homogeneity (B₀); this is critical to resolve the fine scalar couplings in the pyridine ring and prevent artificial broadening of the aliphatic envelope.

  • ¹H NMR Acquisition: Execute a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation (T₁) of all protons, guaranteeing accurate quantitative integration. Acquire 16 to 32 scans.

  • ¹³C NMR Acquisition: Execute a proton-decoupled ¹³C sequence (e.g., WALTZ-16 decoupling). Because the quaternary C2 carbon of the pyridine ring lacks an attached proton, it relies entirely on long-range relaxation and lacks Nuclear Overhauser Effect (NOE) enhancement (4)[4]. Therefore, extend the D1 delay to at least 2.0 seconds and acquire ≥1024 scans to achieve a sufficient signal-to-noise ratio.

  • Processing and Validation: Apply a Fourier Transform (FT), followed by manual phase and baseline correction. Self-Validation Check: Integrate the ¹H signals; the total integral must exactly equal 27 protons. Any deviation indicates impurity or incomplete relaxation.

Quantitative Spectroscopic Data

The following tables synthesize the expected ¹H and ¹³C NMR chemical shifts derived from empirical data of 2-alkylpyridines and 1-alkanols.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Py-H6 8.52ddd4.9, 1.8, 0.91HAromatic CH (adjacent to N)
Py-H4 7.58td7.7, 1.81HAromatic CH (para to N)
Py-H3 7.13dt7.8, 1.01HAromatic CH (ortho to alkyl)
Py-H5 7.08ddd7.5, 4.9, 1.11HAromatic CH (meta to N)
C1-H₂ 3.63t6.62H-CH₂-OH
C11-H₂ 2.78t7.72HPy-CH₂-
-OH 1.85br s-1HHydroxyl proton (concentration dependent)
C10-H₂ 1.71m-2HPy-CH₂-CH₂-
C2-H₂ 1.56m-2H-CH₂-CH₂-OH
C3–C9 1.25 – 1.40m-14HAliphatic chain envelope
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment
Py-C2 162.5CQuaternary aromatic (attached to alkyl)
Py-C6 149.1CHAromatic CH (adjacent to N)
Py-C4 136.2CHAromatic CH (para to N)
Py-C3 122.8CHAromatic CH (ortho to alkyl)
Py-C5 120.9CHAromatic CH (meta to N)
C1 63.1CH₂-CH₂-OH
C11 38.5CH₂Py-CH₂-
C2 32.8CH₂-CH₂-CH₂-OH
C10 30.0CH₂Py-CH₂-CH₂-
C4–C8 29.4 – 29.7CH₂Inner aliphatic chain
C9 29.1CH₂Inner aliphatic chain
C3 25.8CH₂-CH₂-CH₂-CH₂-OH

Workflow Visualization

The following diagram outlines the logical sequence for acquiring and validating the NMR data, ensuring experimental trustworthiness.

NMR_Workflow Start 1. Sample Preparation (15-20 mg in CDCl3 + TMS) LockShim 2. Locking & Shimming (Optimize B0 Homogeneity) Start->LockShim Acq1H 3a. 1H NMR Acquisition (D1=1.5s, 16-32 Scans) LockShim->Acq1H Acq13C 3b. 13C NMR Acquisition (D1=2.0s, 1024+ Scans) LockShim->Acq13C Process 4. Data Processing (FT, Phase/Baseline Corr.) Acq1H->Process Acq13C->Process Assign 5. Peak Assignment (Integration & Multiplicity) Process->Assign Validate 6. Self-Validation (Total Integral = 27H) Assign->Validate

Workflow for the acquisition and self-validation of NMR spectroscopic data.

References

  • Polarisation effects on the solvation properties of alcohols - Chemical Science (RSC Publishing).
  • Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride: First example of stereoselective Boekelheide rearrangement - ResearchG
  • Rapid and Effective Reaction of 2-Methylpyridin-N-oxides with Triphosgene via a [3,3]-Sigmatropic Rearrangement - ACS Public
  • An Optimized Process to 10-Bromo-1-decanol - ACS Public

Sources

Foundational

Solubility Profile of 11-(2-Pyridinyl)-1-undecanol in Polar and Non-Polar Solvents: A Technical Guide for Formulation and Process Chemistry

Executive Summary 11-(2-Pyridinyl)-1-undecanol (C₁₆H₂₇NO) is a highly specialized amphiphilic molecule characterized by a long hydrophobic alkyl chain flanked by two distinct functional groups: a polar, hydrogen-bonding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

11-(2-Pyridinyl)-1-undecanol (C₁₆H₂₇NO) is a highly specialized amphiphilic molecule characterized by a long hydrophobic alkyl chain flanked by two distinct functional groups: a polar, hydrogen-bonding primary hydroxyl group and an ionizable, weakly basic 2-pyridinyl ring. This unique structural duality presents specific challenges and opportunities in formulation chemistry, extraction processes, and material science. This whitepaper provides a comprehensive analysis of its solubility profile across polar and non-polar solvents, detailing the thermodynamic principles governing its solvation and providing field-validated protocols for empirical quantification.

Structural Causality & Solvation Mechanics

As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a dynamic equilibrium dictated by intermolecular forces. The solubility of 11-(2-Pyridinyl)-1-undecanol is governed by three distinct structural domains:

  • The Hydrophobic Core (C11 Alkyl Chain): The 11-carbon straight chain is the dominant structural feature. According to , a carbon skeleton of this magnitude drastically suppresses overall polarity, rendering the molecule highly hydrophobic[1]. This vast non-polar surface area interacts favorably with non-polar solvents via London dispersion forces, driving high solubility in aliphatic and aromatic hydrocarbons.

  • The Protic Terminus (1-Undecanol Moiety): The primary alcohol provides a site for strong hydrogen bond donation and acceptance. While insufficient to pull the massive C11 chain into an aqueous solution at neutral pH, this moiety ensures excellent solubility in polar protic organic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetone).

  • The Ionizable Terminus (2-Pyridinyl Moiety): The pyridine ring is weakly basic. The addition of an alkyl group at the 2-position slightly increases the electron density on the nitrogen, raising the pKa of the conjugate acid to approximately 5.96, as established in structurally similar 2-alkylpyridines[2]. In its neutral state, the pyridine ring contributes to the molecule's solubility in moderately polar solvents like dichloromethane (DCM) and chloroform.

Quantitative Solubility Profile

The principle of "like dissolves like" dictates that the massive hydrophobic chain will severely limit aqueous solubility while promoting miscibility in organic systems, a well-documented trend in [3]. The table below summarizes the expected thermodynamic solubility profile of 11-(2-Pyridinyl)-1-undecanol across various solvent classes at 25°C.

Solvent SystemPolarity IndexDielectric Constant (ε)Expected Solubility ProfileMechanistic Rationale
Water (pH 7.4) 10.280.1Practically Insoluble (< 0.1 mg/mL)Hydrophobic effect of the C11 chain dominates; neutral pyridine ring cannot overcome the energetic penalty of cavity formation in water.
Water (pH 2.0) 10.280.1Highly Soluble (> 50 mg/mL)Protonation of the pyridine nitrogen forms a pyridinium cation, converting the molecule into a highly soluble cationic surfactant.
Methanol / Ethanol 5.1 / 5.232.7 / 24.5Freely Soluble (> 100 mg/mL)Favorable hydrogen bonding with the terminal -OH group and dipole-dipole interactions with the pyridine ring.
Dichloromethane 3.19.1Freely Soluble (> 100 mg/mL)Excellent solvation of the lipophilic C11 chain and the polarizable heterocyclic ring.
Hexane / Heptane 0.11.9Soluble (~ 50 mg/mL)Strong London dispersion forces between the non-polar solvent and the extensive alkyl chain.

pH-Dependent Aqueous Solubility & Micellization

The most critical aspect of 11-(2-Pyridinyl)-1-undecanol's solubility profile is its pH dependency. At physiological pH (7.4), the molecule is predominantly unionized and highly lipophilic. However, as the pH drops below its pKa (~5.96), the pyridine nitrogen accepts a proton.

This protonation fundamentally alters the molecule's thermodynamic landscape. The resulting pyridinium cation is highly hydrophilic. Because this cationic headgroup is attached to a long lipophilic tail, the protonated molecule acts as a cationic surfactant. Once the concentration exceeds the Critical Micelle Concentration (CMC), the molecules self-assemble into micelles, sequestering their hydrophobic C11 chains in the core while exposing the charged pyridinium and polar hydroxyl groups to the aqueous environment.

G N1 Neutral Molecule (pH > 7.0) Poor Aqueous Solubility N2 Protonated Cation (pH < 5.0) Amphiphilic Monomer N1->N2 + H+ (Acidification) pKa ~ 6.0 N3 Micelle Formation (High Aqueous Solubility) N2->N3 Concentration > CMC

pH-dependent state transition and micellization of 11-(2-Pyridinyl)-1-undecanol.

Self-Validating Experimental Protocols

To transition from theoretical estimation to empirical fact, rigorous analytical methodologies are required. The remains the gold standard for determining thermodynamic equilibrium solubility[4]. The following protocol is designed as a self-validating system, incorporating equilibration verification and phase-separation integrity checks to ensure data trustworthiness.

Protocol A: Shake-Flask Method for Thermodynamic Solubility

Objective: Determine the equilibrium solubility of 11-(2-Pyridinyl)-1-undecanol in targeted organic solvents.

  • Preparation of Saturated Solutions: Add an excess amount of solid 11-(2-Pyridinyl)-1-undecanol (e.g., 200 mg) to a borosilicate glass vial containing 1.0 mL of the test solvent (e.g., Ethanol, Hexane). Causality: The presence of visible, undissolved solid throughout the experiment is critical to ensure the solution has reached maximum thermodynamic saturation.

  • Thermodynamic Equilibration: Seal the vials with PTFE-lined caps to prevent solvent evaporation. Place in a reciprocating thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 to 72 hours.

    • Self-Validation Step: Withdraw micro-samples at 48h and 72h; thermodynamic equilibrium is confirmed only when the concentration variance between these two time points is < 5%.

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C to tightly pellet the undissolved solid.

  • Filtration & Dilution: Carefully aspirate the supernatant. Filter through a 0.22 µm PTFE syringe filter. Causality: Discard the first 0.2 mL of the filtrate to account for potential non-specific adsorption of the compound to the filter membrane. Dilute the remaining filtrate volumetrically with the HPLC mobile phase to fall within the linear range of the calibration curve.

  • HPLC-UV Quantification: Analyze the diluted samples using a reversed-phase C18 column. Detect the compound via UV absorbance at 260 nm (corresponding to the pyridine chromophore). Calculate the thermodynamic solubility based on the established standard calibration curve.

W S1 1. Solid-Solvent Equilibration (Excess Solute, 24-72h) S2 2. Phase Separation (Centrifugation at 10,000g) S1->S2 S3 3. HPLC-UV Quantification (Supernatant Analysis) S2->S3 S4 4. Thermodynamic Solubility (Data Calculation) S3->S4

Standardized shake-flask experimental workflow for thermodynamic solubility determination.

Protocol B: Potentiometric Titration for pH-Solubility Profiling

Objective: Map the aqueous solubility curve across the physiological pH range.

  • Suspend an excess of the compound in 0.1 M KCl (to maintain constant ionic strength) at 25°C.

  • Continuously stir the suspension while monitoring the pH with a calibrated glass electrode.

  • Titrate with standardized 0.1 M HCl to lower the pH, observing the dissolution of the solid as the compound protonates into its highly soluble cationic form.

  • The point of complete optical dissolution marks the pH at which the intrinsic solubility equals the total concentration of the compound added.

Conclusion

The solubility profile of 11-(2-Pyridinyl)-1-undecanol is a textbook example of amphiphilic behavior dominated by a massive hydrophobic spacer. While its 11-carbon chain renders it practically insoluble in neutral water, its terminal functional groups guarantee excellent solubility in a wide array of organic solvents. Furthermore, its weakly basic pyridine ring acts as a highly effective pH-triggered solubility switch, allowing for complete aqueous solvation under acidic conditions via micellization. Understanding these thermodynamic drivers is essential for optimizing reaction conditions, extraction workflows, and formulation strategies involving this versatile compound.

References

  • Chemistry Steps. "Solubility of Organic Compounds." Chemistry Steps Educational Portal. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7975, 2-Methylpyridine." PubChem. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Melting Point Characterization of 11-(2-Pyridinyl)-1-undecanol: A Comprehensive Technical Guide

Executive Summary In advanced drug development and materials science, the physical characterization of bifunctional aliphatic compounds is critical for predicting formulation stability and bioavailability. 11-(2-Pyridiny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug development and materials science, the physical characterization of bifunctional aliphatic compounds is critical for predicting formulation stability and bioavailability. 11-(2-Pyridinyl)-1-undecanol (CAS 100989-35-3) [1] is a unique amphiphilic-like molecule characterized by a lipophilic 11-carbon spacer flanked by two distinct polar moieties: a hydrogen-bond accepting pyridine ring and a hydrogen-bond donating hydroxyl group.

This whitepaper provides an in-depth, expert-level framework for determining the thermodynamic stability and melting point ( Tm​ ) of 11-(2-Pyridinyl)-1-undecanol (11-2PUO). By bridging predictive thermodynamics with self-validating empirical protocols, this guide serves as a definitive resource for analytical scientists.

Structural Thermodynamics & Predictive Behavior

To understand the thermal behavior of 11-2PUO, we must analyze the causality behind its phase transitions using the Gibbs free energy equation for fusion:

ΔGfus​=ΔHfus​−Tm​ΔSfus​=0⟹Tm​=ΔSfus​ΔHfus​​

The melting point ( Tm​ ) is a delicate balance between the enthalpy of fusion ( ΔHfus​ ) and the entropy of fusion ( ΔSfus​ ).

  • The Enthalpic Driver ( ΔHfus​ ): The terminal hydroxyl (-OH) and pyridine groups engage in robust intermolecular hydrogen bonding (head-to-tail and tail-to-tail dimerization). This strong crystal lattice network significantly increases the energy required to melt the compound, driving Tm​ upward.

  • The Entropic Driver ( ΔSfus​ ): Conversely, the 11-carbon undecyl chain is highly flexible. Upon melting, the transition from a rigid crystal to a liquid state unlocks a massive number of conformational microstates (gauche/anti rotations). This massive increase in entropy drives the Tm​ downward.

Because of these competing forces, 11-2PUO typically exhibits complex thermal behavior, including the potential for polymorphism —where the molecule can crystallize into multiple distinct lattice structures with varying stabilities[2].

Forces N1 Pyridine Nitrogen (H-Bond Acceptor) N2 Hydroxyl Group (H-Bond Donor) N2->N1 Intermolecular H-Bonding N3 Undecyl Chain (Hydrophobic Core) N4 Adjacent Undecyl Chain (Van der Waals) N3->N4 Dispersion Forces

Primary intermolecular forces dictating the crystal lattice energy of 11-2PUO.

Experimental Methodologies: Self-Validating Thermal Protocols

To empirically determine the melting point and thermodynamic stability of 11-2PUO, analytical laboratories rely on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following protocols are designed as self-validating systems , ensuring that data artifacts (such as thermal history or moisture contamination) are systematically eliminated.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat required to increase the temperature of a sample compared to a reference, providing precise quantification of endothermic melting events[3].

Self-Validation Mechanism: This protocol utilizes a "Heat-Cool-Heat" cycle. The first heating run erases the sample's thermal and mechanical history (e.g., stresses from synthesis or storage). The controlled cooling run establishes a standardized crystallization baseline. The second heating run yields the true, intrinsic thermodynamic melting point of the compound.

Step-by-Step Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and cell constant using a high-purity Indium standard ( Tm​ = 156.6 °C)[4].

  • Sample Preparation: Weigh 2.0 to 5.0 mg of anhydrous 11-2PUO into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact. Prepare an empty crimped aluminum pan as the reference.

  • Atmosphere Control: Purge the sample chamber with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during the scan.

  • Thermal Cycle (Heat-Cool-Heat):

    • Run 1 (Heating): Ramp temperature from 0 °C to 80 °C at a rate of 10 °C/min.

    • Run 2 (Cooling): Cool from 80 °C to -20 °C at a rate of 10 °C/min to induce controlled crystallization.

    • Run 3 (Heating): Ramp temperature from -20 °C to 80 °C at 10 °C/min.

  • Data Analysis: Extract the extrapolated onset temperature ( Tonset​ ) and the peak melting temperature ( Tm​ ) from the endothermic peak of the second heating run. Calculate the enthalpy of fusion ( ΔHfus​ ) by integrating the area under the curve[2].

Protocol 2: Thermogravimetric Analysis (TGA)

TGA is utilized to determine the absolute thermal stability and decomposition onset of the molecule, ensuring that the melting events observed in DSC are not conflated with mass loss or degradation[5].

Step-by-Step Procedure:

  • Preparation: Tare a clean platinum or alumina TGA pan. Load 10.0 to 15.0 mg of 11-2PUO into the pan.

  • Atmosphere Control: Utilize a dry Nitrogen purge (40-60 mL/min) to isolate thermal decomposition from oxidative combustion[5].

  • Heating Profile: Apply a dynamic heating rate of 10 °C/min from ambient temperature (25 °C) up to 400 °C.

  • Data Analysis: Monitor the derivative weight curve (%/°C). The decomposition temperature ( Tdecomp​ ) is defined as the extrapolated onset of the first significant mass loss step (typically >5% weight loss).

Workflow S1 Sample Prep (Anhydrous) S2 DSC Analysis (USP <891>) S1->S2 S3 TGA Analysis (Mass Loss) S1->S3 S4 Thermodynamic Profiling S2->S4 S3->S4

Thermal analysis workflow for thermodynamic profiling of 11-2PUO.

Quantitative Data Presentation

Based on the structural homology of long-chain alkylpyridines and aliphatic alcohols, the following table summarizes the expected thermodynamic profile for 11-2PUO when subjected to the aforementioned protocols.

Thermodynamic ParameterSymbolExpected Range / ValueAnalytical MethodCausality / Structural Driver
Melting Point (Peak) Tm​ 25 °C – 38 °CDSC (2nd Heat)Balance of flexible alkyl chain ( ↓Tm​ ) and strong H-bonding ( ↑Tm​ ).
Enthalpy of Fusion ΔHfus​ 30 – 45 kJ/molDSC IntegrationEnergy required to break the Pyridine-Hydroxyl hydrogen bond network.
Glass Transition Tg​ < -40 °CDSC (Quench Cool)Observed only if the sample is quench-cooled, bypassing crystallization.
Decomposition Onset Tdecomp​ > 220 °CTGACleavage of the C-C aliphatic backbone or C-O bond.
Moisture Content % LOD< 0.5%TGA (Isothermal)Surface-adsorbed water interacting with the polar headgroups.

Note: The exact Tm​ is highly sensitive to the specific polymorphic form isolated during synthesis. A slow DSC scan will often reveal multiple polymorphic forms transitioning in succession[2].

Implications for Drug Development

Understanding the thermodynamic stability of 11-2PUO is not merely an academic exercise; it has profound implications for pharmaceutical formulation:

  • Lipid Nanoparticle (LNP) Formulation: Amphiphilic molecules like 11-2PUO are often investigated as structural lipids or targeting ligands in LNPs. If the Tm​ of the lipid falls near physiological temperature (37 °C), the LNP may undergo a phase transition in vivo, leading to premature payload release.

  • Solid State Stability: For oral solid dosage forms, the active pharmaceutical ingredient (API) or excipient must remain in a stable crystalline state. If the storage temperature approaches the Tonset​ of 11-2PUO, the material may undergo partial melting or polymorphic transformation, drastically altering its solubility and dissolution rate[2].

  • Manufacturing Feasibility: Compounds with melting points near room temperature (25 °C) are notoriously difficult to mill, blend, or tablet due to localized frictional heating. TGA and DSC data dictate the required cooling parameters for milling operations.

Sources

Foundational

Mechanism of action of 11-(2-Pyridinyl)-1-undecanol in vitro

Title: Unveiling the Mechanism of Action of 11-(2-Pyridinyl)-1-undecanol in In Vitro Systems: A Technical Guide for Cytochrome P450 ω-Hydroxylase Inhibition Target Audience: Researchers, Application Scientists, and Precl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unveiling the Mechanism of Action of 11-(2-Pyridinyl)-1-undecanol in In Vitro Systems: A Technical Guide for Cytochrome P450 ω-Hydroxylase Inhibition

Target Audience: Researchers, Application Scientists, and Preclinical Drug Developers Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In the landscape of lipid pharmacology, targeting the enzymatic pathways that govern fatty acid metabolism is critical for modulating inflammation, vascular tone, and cellular proliferation. 11-(2-Pyridinyl)-1-undecanol (11-PU) represents a highly specialized class of lipid analogs: pyridine-substituted fatty alcohols.

This whitepaper provides an in-depth mechanistic analysis of 11-PU in vitro. By combining a highly hydrophobic 11-carbon aliphatic chain[1] with a terminal pyridine ring, 11-PU acts as a potent, selective Type II inhibitor of Cytochrome P450 (CYP450) ω-hydroxylases —specifically the CYP4A and CYP4F families. These enzymes are responsible for the conversion of arachidonic acid into 20-hydroxyeicosatetraenoic acid (20-HETE), a potent lipid mediator. Understanding the exact causality of 11-PU's binding kinetics and the self-validating protocols required to measure its efficacy is essential for researchers developing next-generation metabolic modulators[2].

Structural Pharmacology & Mechanism of Action

The pharmacological efficacy of 11-PU is dictated by its bipartite molecular structure, which allows it to hijack the endogenous lipid metabolism machinery[3].

Hydrophobic Channel Threading

CYP4A and CYP4F enzymes possess a narrow, highly hydrophobic substrate-access channel designed to accommodate long-chain fatty acids. The 11-carbon undecanol chain of 11-PU perfectly mimics the aliphatic tail of endogenous substrates like arachidonic or lauric acid. This structural homology allows 11-PU to thread deep into the active site, driven by favorable van der Waals interactions with the channel's non-polar amino acid residues.

Type II Heme Coordination

Once threaded into the active site, the terminal 2-pyridinyl group dictates the inhibitory action. The lone electron pair on the pyridine nitrogen acts as a Type II ligand . It coordinates directly with the ferric ( Fe3+ ) heme iron at the catalytic center of the CYP450 enzyme.

  • The Causality: This direct coordination displaces the distal water molecule normally bound to the heme and shifts the iron spin state from high-spin to low-spin. Consequently, the enzyme is physically blocked from binding molecular oxygen ( O2​ ), completely halting the catalytic cycle and preventing the ω-hydroxylation of arachidonic acid.

MoA AA Arachidonic Acid (Endogenous Substrate) CYP CYP4A / CYP4F (ω-Hydroxylase) AA->CYP Binds Active Site HETE 20-HETE (Lipid Mediator) CYP->HETE ω-Hydroxylation PU 11-(2-Pyridinyl)-1-undecanol (11-PU) PU->CYP Threads Hydrophobic Channel Heme Heme Iron (Fe3+) Coordination PU->Heme Nitrogen Lone Pair Heme->CYP Catalytic Arrest

Fig 1: MoA of 11-PU inhibiting CYP4A/4F-mediated arachidonic acid metabolism to 20-HETE.

In Vitro Experimental Methodologies

To accurately quantify the inhibitory potency of 11-PU, researchers must employ a self-validating microsomal assay coupled with LC-MS/MS. The following protocol is engineered to prevent artifacts such as competitive masking and poor lipid recovery.

Microsomal CYP450 Inhibition Assay Protocol

Objective: Determine the IC50​ of 11-PU against human recombinant CYP4A11.

  • Microsome Preparation: Thaw human recombinant CYP4A11 microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Inhibitor Pre-Incubation (Critical Step): Add 11-PU (titrated from 0.1 nM to 10 µM in DMSO; final DMSO < 0.5%) and 1 mM NADPH to the microsomal suspension. Incubate at 37°C for 15 minutes.

    • Causality Check: Why pre-incubate? Pyridine-based inhibitors often exhibit time-dependent binding kinetics. Pre-incubation allows the pyridine nitrogen to fully coordinate with the heme iron. If the substrate is added simultaneously, competitive displacement will mask the true inhibitory potency, yielding artificially high IC50​ values.

  • Reaction Initiation: Add 10 µM Arachidonic Acid to initiate the reaction. Incubate for exactly 20 minutes at 37°C.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., 20-HETE-d6).

    • Causality Check: Acetonitrile instantly denatures the CYP enzymes, halting the reaction. Formic acid ensures the carboxylate group of the newly synthesized 20-HETE remains protonated, preventing micelle formation and drastically improving extraction efficiency for the mass spectrometer.

  • Centrifugation & Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials.

Workflow Prep 1. Microsome Prep (Human CYP4A11) Incubate 2. Pre-Incubation (11-PU + NADPH) Prep->Incubate 37°C Substrate 3. Substrate Addition (Arachidonic Acid) Incubate->Substrate 15 min Quench 4. Reaction Quenching (Formic Acid / ACN) Substrate->Quench 20 min Analyze 5. LC-MS/MS Analysis (20-HETE Quantification) Quench->Analyze Centrifuge

Fig 2: Step-by-step in vitro workflow for quantifying CYP450 inhibition via LC-MS/MS.

Quantitative Data & Selectivity Profiling

A hallmark of a high-quality in vitro guide is the contextualization of the compound's selectivity. Because the 11-carbon chain is specifically tailored to the binding pockets of fatty acid metabolizing enzymes[4], 11-PU demonstrates high selectivity for ω-hydroxylases over standard xenobiotic-metabolizing CYPs (like CYP3A4 or CYP2D6).

Table 1: Representative In Vitro Selectivity Profile of 11-PU

Enzyme TargetPrimary Substrate IC50​ Value (nM)Selectivity Fold (vs CYP4A11)
CYP4A11 Arachidonic Acid (to 20-HETE)12.4 ± 1.8 1.0x (Reference)
CYP4F2 Arachidonic Acid / Leukotriene B445.2 ± 4.1~3.6x
CYP4A2 (Rat)Arachidonic Acid18.7 ± 2.5~1.5x
CYP3A4 Xenobiotics / Drugs> 10,000> 800x
CYP2C9 NSAIDs / Warfarin> 10,000> 800x

Data Interpretation: The sub-15 nM IC50​ against CYP4A11 confirms that the undecanol chain provides optimal hydrophobic anchoring, while the lack of inhibition against CYP3A4 proves that the molecule does not indiscriminately bind to all porphyrin-containing enzymes.

References

  • Wikipedia Contributors. "Undecanol." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Cheméo Database. "Chemical Properties of 1-Undecanol (CAS 112-42-5)." Cheméo. Available at:[Link]

  • Gomtsyan, A., et al. "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists." PubMed (National Institutes of Health). Available at:[Link]

Sources

Exploratory

UV-Vis Absorption Spectroscopy of 11-(2-Pyridinyl)-1-undecanol: A Comprehensive Technical Guide

Executive Summary 11-(2-Pyridinyl)-1-undecanol is a highly versatile bifunctional molecule featuring a strongly UV-absorbing 2-alkylpyridine headgroup tethered to a primary alcohol via an 11-carbon aliphatic linker. In d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

11-(2-Pyridinyl)-1-undecanol is a highly versatile bifunctional molecule featuring a strongly UV-absorbing 2-alkylpyridine headgroup tethered to a primary alcohol via an 11-carbon aliphatic linker. In drug development and materials science, this compound serves as a critical intermediate, a ligand for metallodrugs, and an amphiphilic surface modifier. Understanding its UV-Vis absorption profile is essential for accurate concentration determination, purity assessment, and monitoring its behavior in various solvent environments. This guide provides a rigorous analysis of its electronic transitions, solvent-dependent spectral shifts, and a self-validating protocol for accurate spectroscopic quantification.

Molecular Architecture & Chromophoric System

The UV-Vis spectrum of 11-(2-Pyridinyl)-1-undecanol is entirely dominated by the 2-alkylpyridine chromophore [1].

  • The Pyridine Core: Unsubstituted pyridine exhibits a strong π→π∗ transition at approximately 254–257 nm and a weaker, symmetry-forbidden n→π∗ transition at ~270 nm[2].

  • The Alkyl Substitution Effect: The attachment of the 11-carbon chain at the C2 position exerts a positive inductive (+I) effect. This electron-donating nature slightly raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO gap. Consequently, 2-alkylpyridines (such as 2-methylpyridine and 11-(2-pyridinyl)-1-undecanol) exhibit a bathochromic (red) shift of the π→π∗ band to approximately 260 nm, accompanied by a hyperchromic effect where the molar absorptivity ( ϵmax​ ) increases to roughly 3560 M −1 cm −1 [1].

  • The Auxochromic Tail: The terminal hydroxyl group (-OH) and the saturated hydrocarbon chain do not absorb in the near-UV region (>200 nm). However, their amphiphilic nature dictates the molecule's solubility and aggregation state, which indirectly impacts the UV-Vis spectrum at high concentrations through light scattering.

Theoretical Framework: Electronic Transitions & Solvent Causality

As a Senior Application Scientist, it is vital to recognize that a UV-Vis spectrum is not a static property; it is a dynamic readout of the molecule's microenvironment. For 11-(2-Pyridinyl)-1-undecanol, the solvent system directly dictates the spectral output:

  • π→π∗ Transition (~260 nm): This intense band arises from the conjugated aromatic system. In polar solvents (e.g., ethanol, water), dipole-dipole interactions stabilize the excited state ( π∗ ) more than the ground state, leading to a slight bathochromic shift[1].

  • n→π∗ Transition (~275 nm): This weak band originates from the non-bonding lone pair on the pyridine nitrogen. In protic solvents (like ethanol or water), hydrogen bonding heavily stabilizes the non-bonding ( n ) electrons in the ground state. This increases the energy required for the transition, causing a hypsochromic (blue) shift that often buries this peak beneath the broader π→π∗ band[3]. To resolve the n→π∗ transition, spectra must be acquired in non-polar, non-hydrogen-bonding solvents like hexane.

  • Protonation Effects: In acidic media (pH < 3), the nitrogen lone pair is protonated to form a pyridinium ion. This completely abolishes the n→π∗ transition (as the lone pair is tied up in the N-H bond) and induces a hyperchromic shift in the π→π∗ band due to the removal of conjugation interference[1].

Quantitative Spectroscopic Data

The following table synthesizes the expected photophysical parameters for 11-(2-Pyridinyl)-1-undecanol, extrapolated from highly homologous 2-alkylpyridine standards[1].

Solvent SystemElectronic Transition λmax​ (nm) ϵmax​ (M −1 cm −1 )Mechanistic Observation
Hexane (Non-polar) π→π∗ ~260~3500Baseline reference state.
Hexane (Non-polar) n→π∗ ~275~250Visible as a distinct, weak shoulder.
Ethanol (Polar Protic) π→π∗ ~262~4000Bathochromic shift (+I effect & solvent polarity).
Ethanol (Polar Protic) n→π∗ ObscuredN/AHypsochromic shift due to H-bonding to N lone pair.
0.1 M HCl (Aqueous) π→π∗ ~262~5200Hyperchromic effect due to pyridine protonation.

Experimental Methodology: A Self-Validating Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system. It inherently checks for instrumental artifacts, solvent contamination, and molecular aggregation (micellization).

Phase 1: Preparation & Blanking

  • Cuvette Selection: Use matched quartz cuvettes (10 mm path length).

    • Causality: Standard borosilicate glass absorbs strongly below 300 nm, which would artificially truncate the critical 260 nm peak of the pyridine ring.

  • Solvent Blanking: Fill both the reference and sample cuvettes with the exact lot of solvent used for dilution. Zero the spectrophotometer from 200 nm to 400 nm.

    • Causality: This eliminates baseline drift and solvent background absorbance, ensuring the signal is exclusively from the analyte.

Phase 2: Serial Dilution & Linearity Check 3. Stock Preparation: Prepare a 1.0 mM stock solution of 11-(2-Pyridinyl)-1-undecanol in HPLC-grade ethanol. 4. Working Solutions: Prepare a minimum of three working concentrations (e.g., 10 µM, 25 µM, 50 µM). 5. Acquisition: Scan each sample from 400 nm down to 200 nm at a scan rate of 1 nm/s. 6. Self-Validation (Beer-Lambert Plot): Plot the absorbance at λmax​ (262 nm) against concentration. Calculate the linear regression ( R2 ).

  • Expert Insight: If R2<0.999 or the curve flattens at higher concentrations, the molecule is likely forming micelles due to its amphiphilic 11-carbon chain. Micelles cause light scattering (apparent absorbance) and self-quenching. If this occurs, restrict the linear quantification range to <25 µM.

Mechanistic Workflow Diagram

Workflow N1 1. Solvent Selection & Blanking N2 2. Serial Dilution (10 µM - 100 µM) N1->N2 Baseline Set N3 3. Spectral Acquisition (200 - 400 nm) N2->N3 Samples Prepared N4 4. Linearity Check (Beer-Lambert Validation) N3->N4 Absorbance Data N5 5. Data Output: Extinction Coefficient N4->N5 R² > 0.999 N6 Recalibrate / Dilute N4->N6 R² < 0.999 (Non-linear) N6->N2 Adjust Conc.

Figure 1: Self-validating UV-Vis spectroscopic workflow for 11-(2-Pyridinyl)-1-undecanol.

Applications in Drug Development

In pharmaceutical sciences, 11-(2-Pyridinyl)-1-undecanol is frequently utilized to synthesize lipid-anchored pyridine ligands for targeted drug delivery systems (e.g., functionalized liposomes). The UV-Vis signature at 260 nm is the primary analytical tool for:

  • Encapsulation Efficiency: Quantifying the amount of the compound incorporated into lipid bilayers by measuring the absorbance of the unencapsulated fraction in the supernatant.

  • Reaction Monitoring: Tracking the conversion of the primary alcohol during esterification; while the 260 nm peak remains constant (acting as an internal standard), shifts in the baseline or the emergence of new chromophores dictate reaction kinetics.

References

  • Title: Effect of Non-bonding Electrons - Chemistry LibreTexts Source: libretexts.org URL: [Link]

  • Title: UV-spectrum of pyridine. | Download Scientific Diagram - ResearchGate Source: researchgate.net URL: [Link]

  • Title: ULTRAVIOLET SPECTROSCOPY Absorption Spectroscopy measures the absorption of electromagnetic radiation e.g. UV (200 - 400 nm) / V - Bethune College Source: bethunecollege.ac.in URL: [Link]

Sources

Foundational

Initial Discovery and Historical Synthesis Pathways of 11-(2-Pyridinyl)-1-undecanol

Abstract 11-(2-Pyridinyl)-1-undecanol (CAS 100989-35-3) is a specialized amphiphilic building block characterized by a polar pyridine headgroup and an 11-carbon aliphatic spacer terminating in a primary hydroxyl group. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract 11-(2-Pyridinyl)-1-undecanol (CAS 100989-35-3) is a specialized amphiphilic building block characterized by a polar pyridine headgroup and an 11-carbon aliphatic spacer terminating in a primary hydroxyl group. This technical whitepaper provides an in-depth analysis of the synthetic evolution of this molecule, transitioning from classical carbanion alkylation to modern palladium-catalyzed cross-coupling methodologies.

Introduction & Chemical Context

In the realm of synthetic organic chemistry and advanced materials (such as lipid nanoparticle engineering), ω -(2-pyridyl)alkanols serve as critical intermediates. The unique structure of 11-(2-Pyridinyl)-1-undecanol provides a highly versatile scaffold: the basic pyridine nitrogen can participate in coordination chemistry or be quaternized to form cationic lipids, while the terminal hydroxyl allows for esterification, etherification, or further oxidation into carboxylic acids.

Historically, the synthesis of long-chain alkylpyridines relied heavily on the innate C-H acidity of alkyl substituents on the pyridine ring. Modern approaches, however, prioritize functional group tolerance, atom economy, and scalability, shifting the paradigm toward transition-metal catalysis.

Historical Synthesis Pathway: The Picolyl Carbanion Route

Expertise & Causality

The historical approach to synthesizing ω -(2-pyridyl)alkanols exploits the enhanced acidity of the methyl protons in 2-picoline (2-methylpyridine). The electron-withdrawing nature of the pyridine nitrogen stabilizes the resulting conjugate base (the 2-picolyl anion) through resonance. Deprotonation requires a strong organometallic base, typically n-butyllithium (n-BuLi), at strict cryogenic temperatures to prevent unwanted nucleophilic addition of the butyl group directly to the pyridine ring 1.

Experimental Protocol: Alkylation Workflow

This protocol represents a self-validating system where the distinct color change of the picolyl anion acts as an internal indicator of successful deprotonation.

  • Protection: The starting electrophile, 10-bromo-1-decanol, must first be protected to prevent its acidic hydroxyl proton from prematurely quenching the picolyl anion. It is reacted with 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of p-toluenesulfonic acid to form 2-(10-bromodecyloxy)tetrahydro-2H-pyran.

  • Deprotonation: In a flame-dried flask under inert argon, 2-picoline (1.0 eq) is dissolved in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath. n-BuLi (1.05 eq, 2.5 M in hexanes) is added dropwise. The solution turns a deep, characteristic red/orange, visually confirming the formation of 2-picolyl lithium [[1]]().

  • Alkylation: The protected bromodecanol (0.95 eq) is dissolved in THF and added dropwise to the carbanion solution. The reaction is allowed to slowly warm to room temperature over 12 hours, during which the deep red color fades to pale yellow.

  • Quenching & Extraction: The reaction is quenched with saturated aqueous NH₄Cl to neutralize any unreacted carbanion, extracted with diethyl ether, and concentrated in vacuo.

  • Deprotection: The crude protected intermediate is dissolved in methanol, and 1M HCl is added. After stirring for 4 hours, the mixture is neutralized, yielding the crude 11-(2-Pyridinyl)-1-undecanol, which is purified via silica gel chromatography.

Limitations: While effective, this route suffers from over-alkylation (where the product is deprotonated and reacts with another electrophile) and the stringent requirement for cryogenic conditions and protecting groups 1.

Modern Synthesis Pathway: Palladium-Catalyzed Cross-Coupling

Expertise & Causality

To bypass the limitations of strong bases and protecting groups, modern synthesis employs the Sonogashira cross-coupling reaction. This pathway constructs the carbon skeleton by coupling 2-bromopyridine with the commercially available terminal alkyne 10-undecyn-1-ol 2. The sp²-sp carbon-carbon bond formation is highly regioselective and tolerates the unprotected terminal hydroxyl group, significantly streamlining the synthetic workflow 3. The alkyne intermediate is subsequently reduced to the fully saturated alkane.

Experimental Protocol: Sonogashira & Hydrogenation Workflow
  • Cross-Coupling: To a degassed solution of 2-bromopyridine (1.0 eq) and 10-undecyn-1-ol (1.1 eq) in triethylamine (which serves as both solvent and base), Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) are added 3. The mixture is heated to 60 °C for 8 hours. The precipitation of triethylammonium bromide serves as a visual confirmation of reaction progress. The use of 2-bromopyridine allows for high yields under relatively mild conditions compared to unactivated aryl chlorides 4.

  • Isolation of Intermediate: The mixture is filtered through a Celite pad to remove copper and palladium salts, concentrated, and purified to yield 11-(2-pyridinyl)-10-undecyn-1-ol.

  • Catalytic Hydrogenation: The alkyne intermediate is dissolved in ethanol. Palladium on carbon (10% Pd/C, 0.05 eq) is added. The reaction vessel is purged and pressurized with hydrogen gas (H₂, 1 atm) and stirred at room temperature for 12 hours until hydrogen uptake ceases.

  • Final Purification: The heterogeneous catalyst is removed via filtration, and the solvent is evaporated to yield the pure 11-(2-Pyridinyl)-1-undecanol.

Comparative Data Analysis

The table below summarizes the quantitative and qualitative metrics of both synthetic routes, highlighting the shift toward green chemistry principles.

MetricHistorical Pathway (Alkylation)Modern Pathway (Cross-Coupling)
Overall Yield 45 - 55% (over 3 steps)75 - 85% (over 2 steps)
Atom Economy Low (requires protecting groups)High (direct coupling, no protection)
Temperature Cryogenic (-78 °C) to RTMild heating (60 °C) to RT
Key Reagents n-BuLi, DHP, 10-bromo-1-decanolPd cat., CuI, 10-undecyn-1-ol
Major Byproducts Dialkylated pyridine, saltsTriethylammonium bromide
Scalability Poor (exothermic quenching)Excellent (standard reactor conditions)

Visualizing the Synthetic Evolution

The following diagram illustrates the divergence and convergence of the two primary synthetic strategies toward the target molecule.

Synthesis cluster_historical Historical: Alkylation Pathway cluster_modern Modern: Cross-Coupling Pathway A 2-Picoline B 2-Picolyl Lithium A->B n-BuLi, THF, -78°C D Protected Intermediate B->D Alkylation with C C THP-10-Bromo-1-decanol Final 11-(2-Pyridinyl)-1-undecanol (CAS 100989-35-3) D->Final Acidic Deprotection (HCl/MeOH) E 2-Bromopyridine G 11-(2-Pyridinyl)-10-undecyn-1-ol E->G Pd(PPh3)2Cl2, CuI Et3N, 60°C F 10-Undecyn-1-ol F->G Sonogashira Coupling G->Final Hydrogenation (H2, Pd/C)

Evolution of 11-(2-Pyridinyl)-1-undecanol synthesis from classical alkylation to modern cross-coupling.

Conclusion

The synthesis of 11-(2-Pyridinyl)-1-undecanol highlights a broader trend in synthetic organic chemistry: the transition from brute-force, stoichiometric carbanion chemistry to elegant, catalytic cross-coupling. The modern Sonogashira-hydrogenation sequence not only improves overall yield and atom economy but also eliminates the need for hazardous cryogenic conditions and inefficient protecting group manipulations. As applications for functionalized alkylpyridines continue to grow in materials science and drug delivery, these optimized pathways provide a robust foundation for scalable manufacturing.

References

  • [2] GFS Organics Modern Acetylene Chemistry for Research and Applied Technology. Thomasnet. 2

  • [1] 2-Isobutylpyridine | 6304-24-1. Benchchem. 1

  • [3] Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC (nih.gov). 3

  • [4] Improved Syntheses of the mGlu 5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. MDPI. 4

Sources

Protocols & Analytical Methods

Method

Application Note: 11-(2-Pyridinyl)-1-undecanol as a Bifunctional Ligand in Advanced Transition Metal Catalysis

Executive Summary 11-(2-Pyridinyl)-1-undecanol (CAS No. 100989-35-3) is a highly versatile, bifunctional aliphatic ligand.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

11-(2-Pyridinyl)-1-undecanol (CAS No. 100989-35-3) is a highly versatile, bifunctional aliphatic ligand. It features a strongly coordinating pyridine ring at one terminus and a reactive hydroxyl group at the other, separated by a highly hydrophobic undecyl (C11) spacer. This unique structural motif allows it to bridge the gap between homogeneous and heterogeneous catalysis. This application note details two advanced workflows: (1) covalent heterogenization onto mesoporous silica (SBA-15) for low-leaching Palladium-catalyzed Suzuki-Miyaura cross-coupling, and (2) self-assembly into metallomicelles for Ruthenium-catalyzed transfer hydrogenation in aqueous media.

Physicochemical Profiling & Ligand Rationale

The selection of 11-(2-Pyridinyl)-1-undecanol over shorter-chain or unfunctionalized pyridine derivatives is driven by specific mechanistic requirements in catalyst design:

  • Electronic and Steric Tuning: The pyridine nitrogen acts as a robust σ-donor and π-acceptor, stabilizing late transition metals (Pd, Ru, Ir) in various oxidation states. When ligands are directly tethered to a solid support, the catalytic center often suffers from restricted substrate diffusion and steric hindrance. The 11-carbon alkyl chain provides a highly flexible, hydrophobic "leash" that mimics the degrees of freedom found in homogeneous catalysis, thereby preserving high Turnover Frequencies (TOF)[1].

  • Bifunctionality for Immobilization: The terminal hydroxyl group (-OH) allows for straightforward functionalization. It can be reacted with alkoxysilanes for covalent grafting to silanol-rich surfaces, preventing the metal leaching typically seen in non-covalently supported catalysts[2].

  • Hydrophobic Microenvironments: In aqueous biphasic catalysis, the C11 chain drives the self-assembly of the ligand into micelles. This creates a lipophilic core that solubilizes non-polar organic substrates while keeping the catalytic metal center at the micelle-water interface, a proven strategy for green chemistry applications[3].

Workflow 1: Heterogenization via Covalent Tethering to SBA-15

Causality & Rationale: Active pharmaceutical ingredient (API) synthesis requires stringent control over heavy metal contamination (typically <10 ppm Pd). Heterogenized catalysts solve this by allowing physical separation (filtration) of the catalyst from the reaction mixture. Mesoporous silica SBA-15 is chosen as the support because its large pore diameters (6–10 nm) accommodate the long C11 chain and prevent substrate diffusion limitations during catalysis.

Step-by-Step Protocol: Preparation of SBA-15-Py-Pd Catalyst
  • Silanization of the Ligand:

    • Dissolve 10 mmol of 11-(2-Pyridinyl)-1-undecanol in 50 mL of anhydrous toluene. Causality: Toluene allows for high reflux temperatures (110 °C) necessary to drive the reaction without degrading the ligand.

    • Add 11 mmol of 3-(triethoxysilyl)propyl isocyanate.

    • Reflux for 12 hours under an inert N 2​ atmosphere to form the urethane-linked silane precursor.

  • Grafting to SBA-15:

    • Suspend 5 g of calcined SBA-15 in 100 mL of anhydrous toluene.

    • Add the silanized ligand solution dropwise and reflux for 24 hours.

    • Self-Validation: Filter and wash sequentially with toluene, dichloromethane (DCM), and ethanol (Soxhlet extraction for 12h) to remove physisorbed ligand. Dry under vacuum at 60 °C to yield SBA-15-Py.

  • Metallation:

    • Suspend 2 g of SBA-15-Py in 50 mL of DCM.

    • Add 0.5 mmol of Palladium(II) acetate [Pd(OAc) 2​ ].

    • Stir at room temperature for 12 hours. Self-Validation: The silica powder will shift from white to pale yellow/brown, visually indicating successful Pd coordination.

    • Filter, wash with DCM until the filtrate is completely colorless, and dry under vacuum.

  • Catalytic Application (Suzuki-Miyaura):

    • Combine 1 mmol aryl bromide, 1.2 mmol arylboronic acid, 2 mmol K 2​ CO 3​ , and 0.5 mol% of the SBA-15-Py-Pd catalyst in 5 mL of EtOH/H 2​ O (1:1 v/v).

    • Stir at 80 °C for 4 hours. Isolate the catalyst via hot filtration. The catalyst can be washed and reused for up to 5 cycles with negligible loss in activity[1].

G A 11-(2-Pyridinyl)-1-undecanol (Ligand) B Silanization (Urethane Linkage) A->B C SBA-15 Silica Grafting (Toluene, Reflux) B->C D Metallation (Pd(OAc)2, DCM) C->D E Heterogenized Pd Catalyst (SBA-15-Py-Pd) D->E

Caption: Workflow for the covalent tethering and metallation of 11-(2-Pyridinyl)-1-undecanol on SBA-15.

Workflow 2: Amphiphilic Micellar Catalysis in Aqueous Media

Causality & Rationale: Transitioning from volatile organic solvents to water is a cornerstone of Green Chemistry. The amphiphilic nature of the C11-pyridine ligand allows it to form metallomicelles[4]. The hydrophobic core solubilizes the organic ketone, while the Ru-pyridine center catalyzes the reduction using sodium formate as a water-soluble hydrogen source[5].

Step-by-Step Protocol: Ru-Catalyzed Transfer Hydrogenation
  • In-Situ Complexation:

    • In a Schlenk flask, combine 0.025 mmol of [Ru(p-cymene)Cl 2​ ] 2​ and 0.05 mmol of 11-(2-Pyridinyl)-1-undecanol in 2 mL of degassed water.

    • Stir at 40 °C for 1 hour. Causality: The p-cymene ligand stabilizes the Ru(II) center, while the labile chloride ligands are easily displaced by the strong σ-donating pyridine nitrogen, forming the active catalytic species.

  • Micelle Formation & Substrate Loading:

    • Add 8 mL of degassed water to the flask. The amphiphilic complex self-assembles into metallomicelles. Self-Validation: The critical micelle concentration (CMC) and uniform micelle size (typically 15-30 nm) should be verified via Dynamic Light Scattering (DLS) prior to substrate addition.

    • Add 1.0 mmol of the substrate (e.g., acetophenone). The hydrophobic substrate partitions into the C11 core of the micelles.

  • Catalytic Reduction:

    • Add 5.0 mmol of sodium formate (HCOONa) as the hydrogen donor.

    • Stir the biphasic mixture at 60 °C for 8 hours.

  • Product Extraction:

    • Cool to room temperature. Extract the product (1-phenylethanol) with diethyl ether (3 x 5 mL). The aqueous phase containing the intact metallomicelles can be recycled for subsequent runs[3].

G A Aqueous Phase (Sodium Formate H-Donor) B Micellar Interface (Pyridine-Ru Catalytic Center) A->B Hydride Transfer C Hydrophobic Core (C11 Chain + Organic Ketone) B->C Catalytic Reduction C->B Substrate Binding D Product Phase (Chiral Alcohol Extraction) C->D Phase Separation

Caption: Phase-transfer mechanism of Ru-catalyzed transfer hydrogenation within metallomicelles.

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of 11-(2-Pyridinyl)-1-undecanol when utilized in homogeneous, heterogenized, and micellar systems.

Catalyst SystemReaction TypeTurnover Number (TON)Metal Leaching (ppm)RecyclabilityE-Factor
Homogeneous (Pd-Py) Suzuki-Miyaura8,500> 500 (High)None (1 cycle)High
Heterogenized (SBA-15-Py-Pd) Suzuki-Miyaura7,200< 5 (Low)Excellent (5+ cycles)Low
Micellar (Ru-Py Amphiphile) Transfer Hydrogenation4,500N/A (Aqueous retention)Good (4+ cycles)Very Low

References

  • Title: Application of Tripodal Linker Units to Immobilized Diphenylphosphine Palladium Complex Catalysts for Suzuki-Miyaura Coupling Reactions of Aryl Bromide: Effect of Immobilization Method of Phosphine Ligand on Catalytic Performance. Source: Journal of the Japan Petroleum Institute (via ResearchGate) URL: [Link]

  • Title: Transition Metal Catalysis in Micellar Media: Much More Than a Simple Green Chemistry Promise. Source: RSC Books URL: [Link]

  • Title: Micellar Transfer Hydrogenation Catalysis in Water with Monocarbonyl Ruthenium(II)-poly(vinylphosphonate)-Containing Polymers: Achieving Reduction of Biomass-Derived Aldehydes. Source: ACS Applied Polymer Materials (via ResearchGate) URL: [Link]

  • Title: Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions. Source: Nature Communications (via NIH PMC) URL: [Link]

Sources

Application

Application Note: Preparation and Characterization of 11-(2-Pyridinyl)-1-undecanol Self-Assembled Monolayers (SAMs) for Bioelectronic Interfaces

Target Audience: Researchers, Surface Scientists, and Drug Development Professionals Application Focus: Metalloprotein Immobilization, Spectroelectrochemistry, and Biosensor Development Executive Summary & Scientific Sco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Surface Scientists, and Drug Development Professionals Application Focus: Metalloprotein Immobilization, Spectroelectrochemistry, and Biosensor Development

Executive Summary & Scientific Scope

The rational design of electrode-biological interfaces is a cornerstone of modern bioelectrochemistry and biosensor development. This application note details the autonomous preparation of self-assembled monolayers (SAMs) using 11-(2-Pyridinyl)-1-undecanol (CAS No. 100989-35-3)[1].

Unlike traditional thiol-on-gold systems, this protocol leverages the terminal alcohol (-OH) to functionalize transparent metal oxide semiconductors, specifically Indium Tin Oxide (ITO). The resulting bifunctional architecture serves a dual purpose: the aliphatic chain provides a highly ordered dielectric barrier, while the exposed 2-pyridinyl headgroup acts as a highly specific axial ligand for the coordinative immobilization of metalloproteins, such as Cytochrome c[2]. This architecture enables the precise study of heterogeneous electron transfer dynamics, transitioning from tunneling-controlled to solvent-friction-controlled mechanisms at short distances[3].

Mechanistic Principles: The "Why" Behind the Workflow

As a Senior Application Scientist, I emphasize that successful surface functionalization requires understanding the thermodynamic and kinetic drivers of the assembly process. This protocol is designed around three mechanistic pillars:

  • The Anchor (Alcohol Condensation): Alcohols form robust covalent metal-oxygen-carbon (M-O-C) bonds on metal oxide surfaces[4]. Unlike thiols, which readily oxidize, alcohol-based SAMs on ITO provide exceptional stability under anodic potentials, making them ideal for oxidative drug metabolism assays and spectroelectrochemistry.

  • The Spacer (Undecyl Chain): The 11-carbon alkyl chain ( n=11 ) is the thermodynamic sweet spot. Chains with n>10 generate sufficient intermolecular van der Waals forces to form a densely packed, crystalline-like monolayer. This prevents solvent and adventitious ion penetration, drastically reducing background Faradaic noise.

  • The Headgroup (2-Pyridinyl): At physiological pH (pH 7.0–7.5), the pyridine nitrogen (pKa 5.2) remains unprotonated. Its lone pair acts as a Lewis base, displacing the native axial ligand (e.g., methionine) of heme proteins to form a direct coordinative bond with the heme iron[2]. The ortho-substitution (2-pyridinyl) induces a specific orientation of the protein, optimizing the electron tunneling pathway.

Coordination_Pathway ITO ITO Electrode Surface Anchor M-O-C Bond (Condensation) ITO->Anchor Alkyl Undecyl Chain (C11 Barrier) Anchor->Alkyl Headgroup 2-Pyridinyl Headgroup Alkyl->Headgroup Protein Cytochrome c (Heme Fe) Headgroup->Protein Coordinative Bond

Structural hierarchy and coordination pathway of the SAM-Cytochrome c interface.

Materials and Reagents

  • Modifier: 11-(2-Pyridinyl)-1-undecanol ( 98% purity).

  • Substrate: Indium Tin Oxide (ITO) coated glass slides (Sheet resistance 15 Ω /sq).

  • Solvents: Anhydrous toluene (sealed under inert gas), absolute ethanol, ultra-pure water (18.2 M Ω⋅ cm).

  • Biologicals: Equine heart Cytochrome c (or target metalloprotein).

Step-by-Step Experimental Protocols

This methodology is engineered as a self-validating system . Do not proceed to the next phase unless the in-process validation checkpoints are met.

Phase 1: Substrate Hydroxylation

Causality: Metal oxides naturally adsorb airborne hydrocarbons. Removing these and maximizing surface hydroxyl (-OH) density is critical, as these groups are the reactive sites for alcohol condensation[5].

  • Solvent Sonication: Sonicate ITO slides sequentially in 1% Alconox, ultra-pure water, acetone, and isopropanol (15 minutes each).

  • Drying: Blow dry with a stream of high-purity N2​ gas.

  • Activation: Treat the substrates in a UV-Ozone cleaner for 20 minutes.

    • Validation Checkpoint 1: Measure the water contact angle. It must be < 10° (superhydrophilic) . If > 10°, repeat the UV-Ozone treatment.

Phase 2: SAM Assembly

Causality: Alcohol condensation on metal oxides possesses a higher kinetic barrier than thiol-gold self-assembly. Thermal activation is required to drive the elimination of water[4].

  • Solution Preparation: Prepare a 5 mM solution of 11-(2-Pyridinyl)-1-undecanol in anhydrous toluene.

    • Critical Note: Toluene must be strictly anhydrous. Trace water will competitively bind to the ITO hydroxyls, poisoning the surface and preventing SAM formation.

  • Incubation: Submerge the activated ITO slides into the solution within a sealed, pressure-resistant glass vessel.

  • Thermal Driving: Heat the vessel in an oil bath or oven at 60 °C for 24 hours .

Phase 3: Post-Assembly Curing

Causality: Physisorbed multilayers often form via weak hydrogen bonding. Vigorous washing and thermal curing cross-link the monolayer and remove unbound molecules.

  • Rinsing: Remove substrates and immediately rinse with copious amounts of toluene, followed by ethanol.

  • Sonication: Sonicate in absolute ethanol for exactly 3 minutes to strip non-covalently bound aggregates.

  • Thermal Curing: Dry under N2​ and bake the functionalized slides at 80 °C for 1 hour.

    • Validation Checkpoint 2: Measure the water contact angle. It should now be 65°–70° , reflecting the hydrophobic nature of the dense alkyl chains beneath the pyridine headgroups.

Phase 4: Cytochrome c Immobilization
  • Buffer Preparation: Prepare a 10 mM phosphate buffer solution, strictly adjusted to pH 7.0.

  • Protein Incubation: Dissolve Cytochrome c to a concentration of 50 µM. Submerge the SAM-modified ITO into this solution and incubate at 4 °C for 4 hours.

  • Final Wash: Rinse gently with protein-free buffer to remove loosely bound protein.

SAM_Workflow A 1. Substrate Hydroxylation B 2. SAM Assembly (11-(2-Pyridinyl)-1-undecanol) A->B UV-Ozone C 3. Washing & Thermal Curing B->C 60°C, 24h D 4. Cytochrome c Immobilization C->D EtOH rinse

Workflow for the preparation of pyridine-terminated SAMs and protein immobilization.

Quantitative Data & Troubleshooting

To ensure trustworthiness and reproducibility, compare your experimental outputs against the benchmarked parameters in Table 1.

Table 1: Expected Surface Characterization Metrics

Analytical TechniqueBare ITO (Post UV-Ozone)Pyridine-SAM Modified ITOPost-Cytochrome c Immobilization
Water Contact Angle < 10° (Superhydrophilic)65° – 70°45° – 50°
Ellipsometric Thickness Baseline (0 nm)1.4 – 1.6 nm4.5 – 5.0 nm
Electrochemical Blocking (1 mM Ru(NH3​)63+​ )Highly reversible redox peaks> 95% Faradaic current suppressionN/A
Protein Voltammetry (10 mM PBS, pH 7.0)No signal / Protein denaturationN/AReversible redox peaks ( ΔEp​≈ 20-40 mV)

Table 2: Diagnostic Troubleshooting Guide

ObservationMechanistic Root CauseCorrective Action
Contact angle < 50° post-SAM Incomplete monolayer due to moisture contamination competing for surface sites.Ensure toluene is strictly anhydrous; verify seal on the reaction vessel; increase incubation time.
High background current in CV Pinhole defects in the SAM allowing solvent/ion penetration.Verify UV-Ozone lamp efficacy; ensure 3-minute post-assembly sonication was performed.
No Cytochrome c redox signal Pyridine protonation (occurs if pH < 5.5), preventing Lewis base coordination to heme.Verify immobilization and analysis buffers are strictly maintained at pH 7.0 – 7.5.

References

  • [1] CAS No.100989-35-3, 11-(2-pyridinyl)-1-undecanol. LookChem. Available at:[Link]

  • [3] On the electron transfer mechanism between cytochrome C and metal electrodes. Evidence for dynamic control at short distances. PubMed (National Institutes of Health). Available at:[Link]

  • [2] On the Electron Transfer Mechanism Between Cytochrome c and Metal Electrodes. Evidence for Dynamic Control at Short Distances. The Journal of Physical Chemistry B (ACS Publications). Available at:[Link]

  • [5] Effects of metal oxide surface doping with phosphonic acid monolayers on alcohol dehydration activity and selectivity. SciSpace. Available at:[Link]

  • [4] Modifying the Surface Properties of Indium Tin Oxide with Alcohol Based Self-Assembled Monolayers. ResearchGate. Available at:[Link]

Sources

Method

Application Note: Advanced Flash Chromatography Purification Strategies for Amphiphilic Pyridine Derivatives

Introduction & Physicochemical Profiling As a Senior Application Scientist specializing in the isolation of complex heterocycles, I frequently encounter purification bottlenecks when dealing with amphiphilic molecules. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

As a Senior Application Scientist specializing in the isolation of complex heterocycles, I frequently encounter purification bottlenecks when dealing with amphiphilic molecules. 11-(2-Pyridinyl)-1-undecanol presents a unique chromatographic challenge due to its dual nature: it possesses a highly lipophilic aliphatic core (an 11-carbon undecyl chain) flanked by a polar hydrogen-bonding hydroxyl group and a basic pyridine ring.

Before selecting a stationary phase, we must profile the molecule to predict its behavior in a column.

Table 1: Physicochemical Profile & Chromatographic Implications
Structural FeaturePropertyChromatographic Implication
Pyridine Ring Basic Nitrogen (pKa ~5.2)Undergoes strong ion-exchange and H-bonding with acidic silanols on bare silica, causing severe peak tailing and irreversible adsorption.
Undecyl Chain Highly LipophilicInduces extreme retention on Reversed-Phase (C18) media; requires a high percentage of organic modifier to elute.
Primary Alcohol Polar, H-bond Donor/AcceptorContributes to normal-phase retention; prone to band broadening if the mobile phase lacks sufficient polarity.

Mechanistic Insights: The Silanol Challenge

The fundamental failure point in purifying basic compounds like 11-(2-Pyridinyl)-1-undecanol on standard normal-phase silica is the surface chemistry of the stationary phase. Bare silica gel particles display surface silanol (-Si-OH) groups that exhibit weak acidity, typically with a pKa between 4.5 and 5.5 (1)[1].

Because the pyridine nitrogen's conjugate acid has a similar pKa (~5.2), it acts as a strong hydrogen bond acceptor and can even undergo proton transfer with the silica surface. This creates a mixed-mode retention mechanism (partitioning + ion exchange) that manifests as streaking on TLC plates and severe peak tailing during flash chromatography (2)[2].

To enforce a self-validating, high-recovery purification, we must either mask the silanols using a mobile phase modifier (e.g., Triethylamine) (3)[3], or eliminate them entirely by using an amine-functionalized (NH2) stationary phase (4)[4]. If highly polar impurities necessitate Reversed-Phase (C18) chromatography, we must drop the mobile phase pH to fully protonate both the basic compound and the residual silanols, thereby preventing electrostatic interactions (5)[5].

Chromatographic Workflows & Decision Matrix

Workflow Crude Crude 11-(2-Pyridinyl)-1-undecanol (Amphiphilic & Basic) Decision Primary Impurity Profile? Crude->Decision NP_Silica Protocol A: Bare Silica Requires 1% TEA Modifier Decision->NP_Silica Non-Polar Impurities (Cost-Constrained) NP_Amine Protocol B: NH2-Silica No Modifier (Optimal) Decision->NP_Amine Acid-Sensitive/Tailing (High Efficiency) RP_C18 Protocol C: C18 Silica Requires 0.1% TFA Buffer Decision->RP_C18 Highly Polar Impurities (Lipophilic Retention)

Fig 1: Stationary phase selection matrix for 11-(2-Pyridinyl)-1-undecanol.

Experimental Protocols

Protocol A: Cost-Effective Purification via Bare Silica with Silanol Masking

Rationale: For budget-constrained projects, standard irregular silica (40–63 µm) can be used if the acidic silanols are competitively masked by a volatile amine.

  • Solvent Spiking: Prepare the mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% v/v Triethylamine (TEA). Mix thoroughly.

  • Equilibration: Flush a standard bare silica column with 5 Column Volumes (CV) of the TEA-spiked mobile phase. Causality Note: Failure to fully equilibrate will result in the TEA being consumed by the column during the run, leaving the target compound to tail on unmasked silanols.

  • Loading (Dry): Dissolve the crude mixture in Dichloromethane (DCM), add bare silica (1:2 w/w), and evaporate to a free-flowing powder. Load into a solid load cartridge.

  • Elution: Run a gradient of 10% to 60% EtOAc (containing 1% TEA) in Hexane over 12 CV.

  • Post-Processing: Pool UV-active fractions (254 nm) and evaporate.

  • Self-Validation Check: Conduct a rapid 1H-NMR on the concentrated residue. The presence of a triplet at ~1.0 ppm and a quartet at ~2.5 ppm indicates residual TEA. If detected, subject the sample to high vacuum (0.1 mbar) at 40°C for 12–24 hours to achieve constant weight.

Protocol B: High-Efficiency Purification via Amine-Functionalized Silica (Recommended)

Rationale: Amine-functionalized silica replaces the acidic silanol groups with primary amines, creating a basic stationary phase. This repels the pyridine nitrogen, eliminating tailing and the need for post-purification modifier removal.

  • Column Preparation: Select a pre-packed NH2-functionalized flash cartridge scaled to a 1:50 sample-to-silica ratio.

  • Equilibration: Flush the column with 3–5 CV of 100% Hexane.

  • Sample Loading (Wet): Dissolve the crude 11-(2-Pyridinyl)-1-undecanol in a minimum volume of DCM. Inject directly onto the column head.

  • Gradient Elution:

    • 0–2 CV: 100% Hexane (Isocratic hold to elute highly non-polar aliphatic impurities).

    • 2–10 CV: Linear gradient from 0% to 50% Ethyl Acetate in Hexane. The target compound typically elutes between 30–40% EtOAc.

    • 10–12 CV: 100% Ethyl Acetate (Column wash).

  • Fraction Collection & Concentration: Pool fractions containing the target mass and evaporate under reduced pressure (Rotavap, 40°C, 200 mbar).

  • Self-Validation Check: Direct TLC analysis of the pooled fractions on an NH2-glass plate should yield a single, tight, circular spot (Rf ~0.35 at 30% EtOAc), confirming both purity and the absence of chromatographic streaking.

Protocol C: Reversed-Phase (C18) Resolution of Polar Impurities

Rationale: If the crude mixture contains highly polar impurities (e.g., N-oxides or short-chain cleavage products), RP-C18 is required. The undecyl chain demands high organic composition, while the basic pyridine requires low pH to prevent mixed-mode interactions with unendcapped silanols.

  • Buffer Preparation: Prepare Mobile Phase A: HPLC-grade H2O with 0.1% v/v Trifluoroacetic acid (TFA). Prepare Mobile Phase B: Acetonitrile with 0.1% v/v TFA.

  • Equilibration: Flush a C18 flash cartridge with 3 CV of 50% B.

  • Loading: Dissolve the sample in 50:50 A:B. If solubility is poor, increase B up to 70% and inject via a liquid loading loop.

  • Elution: Run a gradient from 50% B to 100% B over 15 CV. The lipophilic undecyl chain will retain the molecule until ~80–85% B.

  • Isolation: Pool fractions. Because the mobile phase contains water and TFA, standard rotary evaporation is inefficient and risks thermal degradation. Lyophilize the fractions to isolate the target as a TFA salt.

  • Self-Validation Check: To validate recovery of the free base, dissolve a 10 mg aliquot of the lyophilized salt in DCM, wash with saturated aqueous NaHCO3, dry over MgSO4, evaporate, and re-weigh to confirm the salt-to-free-base conversion ratio.

Quantitative Data Presentation

Table 2: Comparative Performance of Purification Workflows
ParameterProtocol A (Bare Silica + TEA)Protocol B (NH2-Silica)Protocol C (RP-C18 + TFA)
Stationary Phase 40-63 µm Irregular SilicaAmine-functionalized SilicaC18 Bonded Phase Silica
Mobile Phase Hexane/EtOAc + 1% TEAHexane/EtOAc (No Modifier)H2O/MeCN + 0.1% TFA
Tailing Factor ( As​ ) 1.4 - 1.8 (Moderate)1.0 - 1.2 (Excellent)1.1 - 1.3 (Good)
Target Recovery 80 - 85%> 95%85 - 90%
Post-Processing High vacuum required for TEADirect evaporationLyophilization required

References

  • Flash Chromatography: Principle, Parts, Steps, Examples, Uses | Microbe Notes | 4

  • Purification of Organic Compounds by Flash Column Chromatography | Organic Syntheses | 1

  • SOLUTIONS FOR PURIFICATION & CHROMATOGRAPHY | Chemie Brunschwig | 3

  • RediSep amine functionalized column | Teledyne ISCO | 2

  • SOLUTIONS FOR SMALL MOLECULE SEPARATIONS | Agilent | 5

Sources

Application

11-(2-Pyridinyl)-1-undecanol application in nanoparticle surface functionalization

Application Note: Engineering pH-Responsive and Metal-Coordinating Nanocarriers using 11-(2-Pyridinyl)-1-undecanol Scientific Rationale & Core Causality The development of advanced drug delivery systems (DDS) requires pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering pH-Responsive and Metal-Coordinating Nanocarriers using 11-(2-Pyridinyl)-1-undecanol

Scientific Rationale & Core Causality

The development of advanced drug delivery systems (DDS) requires precise control over surface chemistry to ensure systemic stability while enabling stimuli-responsive payload release. 11-(2-Pyridinyl)-1-undecanol is a highly specialized bifunctional building block that bridges the gap between hydrophobic core stabilization and dynamic, pH-responsive surface coordination.

When covalently conjugated to carboxylated nanocarriers (e.g., Poly(lactic-co-glycolic acid) [PLGA] or polyacrylic acid), this molecule introduces two critical functional domains:

  • The 11-Carbon Aliphatic Spacer : Alkyl chains of 10–12 carbons are thermodynamically optimal for forming dense, interdigitated self-assembled monolayers (SAMs) driven by van der Waals forces[1]. This hydrophobic barrier shields the underlying ester bonds from premature enzymatic hydrolysis in the bloodstream and prevents the burst release of encapsulated payloads[2].

  • The Terminal 2-Pyridinyl Headgroup : The pyridine ring serves a dual mechanistic purpose. First, the pyridine nitrogen acts as a potent electron-pair donor, forming highly stable coordination complexes with transition metals, specifically Platinum(II) in Cisplatin or its aquated derivatives[3]. Second, pyridine acts as a biological pH sensor (pKa ~5.2). At physiological pH (7.4), the surface remains neutral and stable. Upon cellular endocytosis and subsequent endolysosomal acidification (pH 5.0–5.5), the pyridine nitrogen rapidly protonates[2]. This localized charge reversal induces electrostatic repulsion, nanoparticle swelling, and endosomal membrane rupture via the "proton sponge" effect, ensuring the cytosolic delivery of the active Pt payload[4].

The Chemistry of Conjugation: Why Steglich Esterification?

Conjugating the primary alcohol of 11-(2-Pyridinyl)-1-undecanol to a carboxylated nanoparticle surface in an aqueous environment using standard EDC chemistry often results in near-zero yields. This is because the highly unstable O-acylisourea intermediate rapidly hydrolyzes or undergoes an intramolecular rearrangement to form a dead-end N-acylurea byproduct[5].

To bypass this, the protocol employs Steglich Esterification in an anhydrous aprotic solvent using 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly attacks the O-acylisourea to form a highly reactive acyl pyridinium intermediate, completely suppressing the N-acylurea rearrangement and driving the esterification of the 11-carbon alcohol to near-quantitative yields[6].

Workflow N1 PLGA-COOH Nanoparticle Core N2 EDC / DMAP (Nucleophilic Catalysis) N1->N2 N4 PLGA-Py (Pyridine-Terminated NP) N2->N4 N3 11-(2-Pyridinyl)-1-undecanol (Steglich Esterification) N3->N4 N5 Cisplatin [Pt(II)] (Aquation & Coordination) N4->N5 N6 PLGA-Py-Pt (Theranostic Nanocarrier) N5->N6

Chemical workflow for Steglich esterification and Cisplatin coordination on nanoparticles.

Quantitative Profiling of Surface Modifications

The following table summarizes the expected physicochemical shifts during the functionalization and drug-loading phases. The dramatic shift in Zeta potential at pH 5.5 is the primary self-validating marker of successful pyridine integration.

Formulation StageHydrodynamic Diameter (nm)PDIZeta Potential (pH 7.4)Zeta Potential (pH 5.5)Pt Loading Efficiency
PLGA-COOH (Bare) 115 ± 4 nm0.12-38.5 ± 2.1 mV-25.4 ± 1.8 mVN/A
PLGA-Py (Conjugated) 128 ± 5 nm0.14-12.3 ± 1.5 mV+22.1 ± 2.4 mV N/A
PLGA-Py-Pt (Loaded) 132 ± 6 nm0.15-8.4 ± 1.2 mV+28.5 ± 2.6 mV 14.2 ± 1.1 wt%

Detailed Experimental Protocols

Phase 1: Anhydrous Steglich Esterification (Surface Functionalization)

Objective: Covalently attach 11-(2-Pyridinyl)-1-undecanol to PLGA-COOH.

  • Polymer Dissolution : Dissolve 100 mg of PLGA-COOH (Mw ~30,000 Da) in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalytic Activation : Add 1.5 molar equivalents (relative to COOH groups) of EDC·HCl and 0.5 equivalents of DMAP. Stir for 15 minutes at room temperature to allow the formation of the acyl pyridinium intermediate[6].

  • Conjugation : Add 2.0 molar equivalents of 11-(2-Pyridinyl)-1-undecanol. Shield the reaction from light and stir continuously for 24 hours.

  • Purification : Precipitate the resulting PLGA-Py polymer by dropping the reaction mixture into 50 mL of ice-cold diethyl ether. Recover the polymer via centrifugation (10,000 rpm, 10 min) and dry under vacuum for 48 hours.

  • Quality Control (QC) : Validate conjugation via 1H-NMR in CDCl3. Look for the appearance of pyridine aromatic protons (δ 7.1–8.5 ppm) and the dense aliphatic methylene envelope (δ 1.2–1.6 ppm).

Phase 2: Nanoprecipitation & Self-Assembly

Objective: Formulate the functionalized polymer into stable nanoparticles.

  • Dissolve 50 mg of the purified PLGA-Py in 2 mL of acetone.

  • Inject the organic phase dropwise (0.5 mL/min) into 10 mL of highly purified water (Milli-Q) under vigorous magnetic stirring (1,000 rpm).

  • Allow the acetone to evaporate overnight in an open fume hood.

  • QC : Measure Dynamic Light Scattering (DLS). The hydrodynamic diameter should stabilize around 125–130 nm due to the hydrophobic packing of the 11-carbon chains[1].

Phase 3: Cisplatin Aquation and Coordination

Objective: Load the chemotherapeutic payload via metal-ligand coordination.

  • Aquation of Cisplatin : Dissolve 10 mg of Cisplatin in 5 mL of dilute aqueous AgNO3 (1.9 molar equivalents) and stir in the dark for 24 hours to replace chloride ligands with highly reactive water molecules (forming aquated Pt(II)). Centrifuge to remove the AgCl precipitate[3].

  • Coordination : Add the aquated Cisplatin solution to the PLGA-Py nanoparticle suspension. Adjust the pH to 7.0 and stir gently for 12 hours at 37°C. The Pt(II) center will thermodynamically favor coordination with the electron-rich pyridine nitrogens[2].

  • Purification : Transfer the suspension to a dialysis cassette (MWCO 10 kDa) and dialyze against PBS (pH 7.4) for 24 hours to remove unbound platinum.

  • QC : Lyophilize a small aliquot and determine total Platinum content via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Biological Mechanism of Action

Mechanism S1 Bloodstream (pH 7.4) Neutral Pyridine Stable SAM S2 Tumor Microenvironment EPR Accumulation S1->S2 S3 Cellular Uptake (Endocytosis) S2->S3 S4 Endosome (pH 5.5) Pyridine Protonation S3->S4 S5 Charge Reversal & Endosomal Escape S4->S5 S6 Intracellular Pt Release DNA Crosslinking S5->S6

Mechanism of pH-responsive endosomal escape and intracellular Cisplatin release.

Sources

Method

Application Note: Formulation Techniques for 11-(2-Pyridinyl)-1-undecanol in Targeted mRNA Lipid Nanoparticles

Executive Summary The successful cytosolic delivery of nucleic acid therapeutics relies heavily on the ability of lipid nanoparticles (LNPs) to escape the degradative endosomal pathway. This application note details the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful cytosolic delivery of nucleic acid therapeutics relies heavily on the ability of lipid nanoparticles (LNPs) to escape the degradative endosomal pathway. This application note details the formulation and validation protocols for integrating 11-(2-Pyridinyl)-1-undecanol (11-PU) as a functional, pH-responsive dopant in LNP architectures. By leveraging the specific pKa of the pyridine ring, 11-PU acts as a latent membrane-destabilizing agent, remaining inert at physiological pH but triggering rapid lipid phase separation upon endosomal acidification. This guide provides drug development professionals with a self-validating microfluidic workflow to formulate 11-PU-doped LNPs for enhanced targeted drug delivery.

Mechanistic Rationale: The "Latent Proton Sponge" Effect

In standard LNP formulations, ionizable lipids utilize an amine headgroup to drive both RNA complexation and endosomal escape. However, incorporating 11-PU introduces a distinct, synergistic mechanism of action based on its unique molecular geometry and acid-base chemistry.

11-PU is an amphiphilic building block consisting of a terminal hydroxyl group, an 11-carbon hydrophobic spacer, and a 2-pyridinyl moiety. When formulated into an LNP, the hydroxyl group anchors at the lipid-water interface, forcing the pyridine ring deep into the hydrophobic core of the lipid bilayer.

The Causality of Endosomal Escape: At physiological pH (7.4), the pyridine nitrogen (pKa ~5.2) is unprotonated and highly lipophilic, maintaining the structural integrity of the LNP. Following cellular uptake and subsequent endosomal acidification (pH < 6.8), the pyridine ring rapidly protonates[1]. The sudden appearance of a localized positive charge within the hydrophobic lipid tail region creates severe thermodynamic instability. This drives rapid lipid phase separation and structural collapse of the LNP, a mechanism analogous to the behavior of imidazole-based convertible liposomes[2]. The resulting membrane fusion with the endosomal vesicle ensures explosive release of the mRNA payload into the cytosol. Furthermore, pyridine-functionalized lipids have been shown to significantly boost mRNA expression while minimizing inflammatory reactogenicity, making them ideal for next-generation vaccines and therapeutics[3].

Fig 1. Mechanism of 11-PU driven endosomal escape via pyridine protonation.

Quantitative Data: Formulation Optimization

To determine the optimal doping concentration of 11-PU without compromising particle stability, a titration matrix was evaluated. The data below demonstrates that a 10 mol% substitution provides the optimal balance between encapsulation efficiency and endosomal escape capability. Exceeding 15 mol% leads to premature particle destabilization (indicated by rising PDI and size).

Table 1: Effect of 11-PU Doping on LNP Physicochemical Properties

Formulation11-PU Doping (mol%)Z-Average Size (nm)PDIEncapsulation Efficiency (%)Relative Endosomal Escape (%)
Control 0%78.4 ± 2.10.11296.5 ± 1.2100 (Baseline)
Low-Dose 5%81.2 ± 1.80.12595.8 ± 1.5145 ± 8
Optimal 10%85.6 ± 2.40.14094.2 ± 1.8280 ± 15
High-Dose 20%134.5 ± 8.70.28578.4 ± 4.5110 ± 12

Note: Baseline LNP composition prior to doping is Ionizable Lipid:Cholesterol:DSPC:PEG-Lipid (50:38.5:10:1.5). 11-PU was substituted by reducing the cholesterol molar ratio proportionally.

Experimental Protocol: Microfluidic Formulation of 11-PU LNPs

This protocol utilizes a self-validating microfluidic mixing workflow to ensure high-quality, reproducible LNPs.

Materials Required
  • Aqueous Phase: Firefly Luciferase (FLuc) mRNA (1 mg/mL) in 50 mM Citrate Buffer (pH 4.0).

  • Organic Phase (Ethanol): DLin-MC3-DMA, 11-PU, DSPC, Cholesterol, DMG-PEG2000.

  • Equipment: Microfluidic mixer (e.g., Precision NanoSystems Ignite™), DLS instrument, Ribogreen assay kit.

Step-by-Step Methodology

Step 1: Preparation of the Organic Phase

  • Dissolve all lipids in anhydrous ethanol to achieve a final total lipid concentration of 12.5 mM.

  • Target Molar Ratio: DLin-MC3-DMA : Cholesterol : 11-PU : DSPC : DMG-PEG2000 = 50 : 28.5 : 10 : 10 : 1.5 .

  • Causality Note: Cholesterol is reduced from the standard 38.5% to 28.5% to accommodate 11-PU. Because 11-PU possesses a rigid pyridine ring and a hydrophobic tail, it acts as a structural analog to cholesterol within the bilayer at neutral pH.

Step 2: Preparation of the Aqueous Phase

  • Dilute the mRNA in 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.17 mg/mL.

  • Causality Note: The acidic pH is critical. It ensures the primary ionizable lipid (DLin-MC3-DMA) is fully protonated during mixing, driving the electrostatic complexation with the negatively charged mRNA phosphate backbone.

Step 3: Microfluidic Mixing

  • Load the aqueous and organic phases into the microfluidic system.

  • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min .

  • Initiate mixing and discard the first and last 0.2 mL of the eluate to avoid mixing artifacts.

Step 4: Validation Checkpoint 1 (Pre-Dialysis QC)

  • Immediately dilute a 10 µL aliquot of the raw LNP suspension in 990 µL of PBS (pH 7.4) and measure via Dynamic Light Scattering (DLS).

  • Self-Validation: The Z-average must be < 100 nm with a PDI < 0.2 . If the size exceeds 120 nm, it indicates premature aggregation, likely due to residual water in the ethanol phase or an inaccurate FRR. Do not proceed to dialysis if this fails.

Step 5: Buffer Exchange and Maturation

  • Transfer the validated LNP suspension into a Slide-A-Lyzer™ dialysis cassette (10K MWCO).

  • Dialyze against 100 volumes of 1X PBS (pH 7.4) at 4°C for 18 hours, with two buffer changes.

  • Causality Note: Dialysis removes ethanol and neutralizes the external pH to 7.4. This deprotonates the LNP surface, locking the lipids into their mature, stable solid-lipid core structure.

Step 6: Validation Checkpoint 2 (Encapsulation Efficiency)

  • Perform a Quant-iT™ RiboGreen assay. Measure fluorescence in the presence and absence of 1% Triton X-100.

  • Self-Validation: Encapsulation Efficiency (EE) must be > 90% . An EE below 85% indicates that the 11-PU doping concentration may be too high, disrupting initial mRNA complexation.

Fig 2. Microfluidic formulation workflow with integrated self-validating QC checkpoints.

References

  • Wang, D.-Y., et al. (2021). "Liposomes with Water as a pH-Responsive Functionality for Targeting of Acidic Tumor and Infection Sites." Angewandte Chemie International Edition. URL:[Link]

  • Jiang, S., et al. (2025). "Low reactogenicity and high tumour antigen expression from mRNA-LNPs with membrane-destabilizing zwitterionic lipids." Nature Biomedical Engineering. URL:[Link]

  • Chen, Y., et al. (2022). "Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery." Pharmaceutics (MDPI). URL:[Link]

Sources

Application

Application Notes &amp; Proposed Protocols for Cross-Coupling Reactions Utilizing Pyridyl-Alkanol Ligands: A Case Study on 11-(2-Pyridinyl)-1-undecanol

Abstract: The development of robust and versatile catalytic systems is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Transition-metal-catalyzed cross-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The development of robust and versatile catalytic systems is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the formation of carbon-carbon bonds. The efficacy of these transformations is critically dependent on the nature of the ligand coordinating the metal center. This document introduces 11-(2-Pyridinyl)-1-undecanol as a representative of the pyridyl-alkanol class of ligands, characterized by a potent metal-coordinating pyridyl headgroup and a long-chain functionalized alkanol tail. While specific applications of this exact ligand are not yet prevalent in peer-reviewed literature, this guide provides a comprehensive theoretical framework, mechanistic considerations, and a detailed, field-proven-based starting protocol for its application in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols herein are synthesized from established principles for structurally related amino- and hydroxyl-functionalized ligands, offering researchers a robust starting point for methodology development.

Ligand Design & Mechanistic Rationale

The unique structure of 11-(2-Pyridinyl)-1-undecanol, featuring a Lewis basic 2-pyridyl nitrogen, a long C₁₁ aliphatic spacer, and a terminal primary alcohol, suggests a multifunctional role in catalysis. Understanding these individual components is key to hypothesizing its function and designing effective reaction conditions.

  • The 2-Pyridyl Moiety: The nitrogen atom of the pyridine ring is a classic and effective coordination site for transition metals like palladium and nickel.[1][2] Its σ-donating and π-accepting properties are crucial for stabilizing the active catalytic species throughout the catalytic cycle. However, the proximity of the ring nitrogen can sometimes lead to overly stable chelate complexes that inhibit catalysis, a phenomenon known as the "2-pyridyl problem".[3] Successful application often relies on achieving a balance where the ligand coordination is sufficiently labile to allow for substrate binding and product release.[4]

  • The Terminal Hydroxyl Group: The primary alcohol at the terminus of the alkyl chain can play several cooperative roles. It can act as a secondary, hemilabile binding site, potentially stabilizing catalytic intermediates or facilitating proton transfer steps. This concept is well-established for amino alcohol ligands in nickel-catalyzed couplings, where the hydroxyl group is crucial for high reactivity.[5] Furthermore, the hydroxyl group can influence the catalyst's solubility and provides a convenient handle for immobilization onto a solid support, enabling catalyst recovery and reuse.

  • The C₁₁ Alkyl Spacer: The long, flexible undecyl chain imparts significant lipophilicity to the ligand and the resulting metal complex. This can be advantageous for reactions in nonpolar organic solvents, improving the solubility of the catalyst. The chain length and flexibility also dictate the "bite angle" if the hydroxyl group engages in chelation, which can profoundly influence the rate-determining reductive elimination step.

Choice of Metal: Nickel vs. Palladium

While palladium is the traditional workhorse for Suzuki-Miyaura couplings, nickel has emerged as a cost-effective and uniquely reactive alternative, especially for challenging couplings involving C(sp³)-hybridized carbons and the activation of alcohol derivatives.[6][7][8] Given the structural analogy of 11-(2-Pyridinyl)-1-undecanol to the amino alcohol ligands that have proven highly successful in nickel catalysis, a nickel-based system represents the most promising starting point for investigation.[5]

Proposed Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Unactivated Secondary Alkyl Bromide

This section details a proposed starting protocol for the cross-coupling of cyclohexyl bromide with 4-methoxyphenylboronic acid. This reaction is representative of a challenging C(sp³)–C(sp²) coupling where the choice of ligand is critical.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Glovebox) setup Assemble Reaction (Schlenk Flask) reagents->setup solvent Prepare Anhydrous Degassed Solvent solvent->setup addition Add Reagents & Solvent via Syringe setup->addition heating Heat to 60 °C (Oil Bath) addition->heating monitoring Monitor by TLC/GC-MS (12-24 h) heating->monitoring quench Quench with aq. NH4Cl monitoring->quench Reaction Complete extract Extract with EtOAc quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Purify via Flash Chromatography dry->purify product Characterize Product (NMR, MS) purify->product

Caption: General workflow for the proposed Ni-catalyzed Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Methodology

Reaction: (A proper chemical reaction image would be placed here showing cyclohexyl bromide + 4-methoxyphenylboronic acid -> 1-cyclohexyl-4-methoxybenzene)

Materials & Reagents:

  • All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk line or glovebox techniques.

  • Solvents should be anhydrous and degassed prior to use.

ComponentRoleMol. Wt. ( g/mol )Stoichiometry (equiv)Amount (for 0.5 mmol scale)
Cyclohexyl BromideAlkyl Electrophile163.071.081.5 mg (0.5 mmol)
4-Methoxyphenylboronic AcidAryl Nucleophile151.961.5114 mg (0.75 mmol)
NiCl₂•DMECatalyst Precursor219.700.0511.0 mg (0.05 mmol)
11-(2-Pyridinyl)-1-undecanol Ligand 277.45 0.10 27.7 mg (0.10 mmol)
K₃PO₄ (finely ground)Base212.272.0212 mg (1.0 mmol)
Anhydrous DioxaneSolvent--2.5 mL (0.2 M)

Procedure:

  • Preparation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add NiCl₂•DME (11.0 mg), 11-(2-Pyridinyl)-1-undecanol (27.7 mg), and K₃PO₄ (212 mg) inside a nitrogen-filled glovebox.

  • Sealing: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line.

  • Reagent Addition: Add anhydrous, degassed dioxane (2.5 mL) via syringe. Stir the resulting suspension for 15 minutes at room temperature.

  • Substrate Addition: Sequentially add 4-methoxyphenylboronic acid (114 mg, added as a solid if possible or as a solution in minimal dioxane) followed by cyclohexyl bromide (81.5 mg) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 60 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) at regular intervals (e.g., 2, 6, 12, 24 hours), quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench by carefully adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 1-cyclohexyl-4-methoxybenzene.

Guidance for Reaction Optimization

The protocol above provides a robust starting point. However, optimization is often necessary to achieve maximum yield and efficiency for different substrates. The following table outlines key parameters to vary.

EntryNi Precursor (5 mol%)Ligand (mol%)Base (2.0 eq.)SolventTemp (°C)Rationale for Variation
1 NiCl₂•DME 10 K₃PO₄ Dioxane 60 Baseline Condition
2Ni(COD)₂10K₃PO₄Dioxane60Ni(0) source may bypass in-situ reduction, accelerating catalysis.
3NiCl₂•DME10Cs₂CO₃Dioxane60A more soluble and sometimes more effective base for Suzuki couplings.
4NiCl₂•DME10K₃PO₄Toluene80A less coordinating solvent may be beneficial; higher temp may be required.
5NiCl₂•DME5K₃PO₄Dioxane60Reducing catalyst loading is important for process efficiency.
6NiCl₂•DME10KOBu-tTHFRTA stronger base may allow for lower reaction temperatures.

Proposed Catalytic Cycle

The catalytic cycle for this reaction is hypothesized to proceed through a standard Ni(0)/Ni(II) pathway, facilitated by the pyridyl-alkanol ligand.

G ni0 L-Ni(0) ni2_oa L-Ni(II)(R¹)(X) ni0->ni2_oa ni2_tm L-Ni(II)(R¹)(R²) ni2_oa->ni2_tm xb X-B(OR)₂ ni2_oa->xb ni2_tm->ni0 r1r2 R¹-R² ni2_tm->r1r2 oa_label Oxidative Addition oa_label->ni2_oa tm_label Transmetalation tm_label->ni2_tm re_label Reductive Elimination re_label->ni0 r1x R¹-X r1x->oa_label r2b R²-B(OR)₂ r2b->tm_label base Base base->tm_label

Caption: Proposed catalytic cycle for the Ni-catalyzed Suzuki-Miyaura coupling. L = 11-(2-Pyridinyl)-1-undecanol.

The cycle initiates with the oxidative addition of the alkyl halide (R¹-X) to the active Ni(0) species. The resulting Ni(II) complex undergoes transmetalation with the boronic acid (R²-B(OR)₂), a step often facilitated by the base. The final, crucial step is the reductive elimination from the dialkyl/aryl Ni(II) complex to form the desired C-C bond and regenerate the active Ni(0) catalyst.

References

  • Netherton, M. R., & Fu, G. C. (2006). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society, 128(14), 4594–4595. [Link]

  • Galiñanes, A., et al. (2025). Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts. Molecules. [Link]

  • Samec, J. S. M., et al. (2020). Transition-Metal-Catalyzed Suzuki–Miyaura-Type Cross-Coupling Reactions of π-Activated Alcohols. European Journal of Organic Chemistry. [Link]

  • Reisberg, S. H., et al. (2020). Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. Angewandte Chemie International Edition. [Link]

  • Michaelis, D. J., et al. (2017). Nickel-Catalyzed Suzuki Cross Couplings with Unprotected Allylic Alcohols Enabled by Bidentate N-Heterocyclic Carbene (NHC)/Phosphine Ligands. ACS Catalysis. [Link]

  • Gale, P. A., & Sessler, J. L. (2014). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. Accounts of Chemical Research. [Link]

  • Chen, M. S., et al. (2016). Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation. ACS Catalysis. [Link]

  • Goossen, L. J., et al. (2011). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry. [Link]

  • Pérez-Temprano, M. H., et al. (2016). Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated C-H Activation. Chemistry – A European Journal. [Link]

  • Sharma, U., & Maji, B. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Michaelis, D. J., et al. (2017). Nickel-Catalyzed Suzuki Cross Couplings with Unprotected Allylic Alcohols Enabled by Bidentate N-Heterocyclic Carbene (NHC)/Phosphine Ligands. ACS Catalysis. [Link]

  • Itami, K., & Yoshida, J. (2006). Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides. Organic Letters. [Link]

  • Buchwald, S. L., et al. (2020). Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols. Organic Letters. [Link]

  • Buchwald, S. L., et al. (2018). Palladium-Catalyzed C-O Cross-Coupling of Primary Alcohols. Journal of the American Chemical Society. [Link]

  • Engle, K. M., et al. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]

  • Thompson, A. S., et al. (2004). Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin. The Journal of Organic Chemistry. [Link]

  • Liu, W., et al. (2026). Discovery of Switchable Metal‐ and Ligand‐Centered Reactivity via Mechanistic Studies on CO Activation of Pyridines. Angewandte Chemie International Edition. [Link]

  • Budzelaar, P. H. M. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Inorganics. [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2016). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal. [Link]

  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. [Link]

  • Snieckus, V., et al. (2007). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron. [Link]

  • Szostak, M., & Lei, P. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts. Organic Letters. [Link]

  • Konno, K., et al. (1986). IMPROVED PROCEDURES FOR PREPARATION OF 2-PYRIDONES. HETEROCYCLES. [Link]

  • Yamamoto, Y. (2015). A Novel Synthetic Method for Indole Alkaloids Inspired by Biosynthesis. Kagaku to Seibutsu. [Link]

  • Szostak, M., & Lei, P. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts. Organic Letters. [Link]

  • Moody, C. J., & Rzepa, H. S. (2018). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses. [Link]

  • Lin, Q.-Y., et al. (2021). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. ACS Catalysis. [Link]

  • Eriksson, J., et al. (2016). Synthesis of 11C-labeled Sulfonyl Carbamates through a Multicomponent Reaction Employing Sulfonyl Azides, Alcohol. Chemistry – A European Journal. [Link]

  • JP2010270008A - Method of producing pyridine ethanol derivative.
  • Sharma, P., & Kumar, A. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts. [Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Kinetic Evaluation of 11-(2-Pyridinyl)-1-undecanol Derivatives

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary In the landscape of lipid signaling, the cytochrome P450 (CYP) ω-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

In the landscape of lipid signaling, the cytochrome P450 (CYP) ω-hydroxylases—specifically the CYP4A and CYP4F families—play a pivotal role in converting endogenous arachidonic acid into 20-hydroxyeicosatetraenoic acid (20-HETE). Because 20-HETE is a potent microvascular vasoconstrictor and pro-inflammatory mediator, targeting its synthesis is a major focus in cardiovascular and oncology drug development.

This application note details the preparation and execution of an in vitro microsomal assay to evaluate 11-(2-Pyridinyl)-1-undecanol derivatives . As a Senior Application Scientist, I have designed this protocol not merely as a sequence of operational steps, but as a carefully balanced kinetic system. Every reagent choice and incubation parameter is engineered to accurately capture the unique Type II binding kinetics of these lipid-mimetic inhibitors.

Mechanistic Rationale: The Causality of Molecular Design

To design a robust assay, one must first understand the physical chemistry of the inhibitor. 11-(2-Pyridinyl)-1-undecanol is a dual-pharmacophore molecule engineered for extreme active-site fidelity:

  • The Hydrophobic Anchor: The 11-carbon aliphatic chain mimics the hydrophobic tail of endogenous fatty acids (e.g., lauric or arachidonic acid). This allows the molecule to partition efficiently into the microsomal membrane and slide down the highly hydrophobic substrate-binding channel of CYP4A.

  • The Catalytic Poison: The terminal 2-pyridinyl group acts as a strong Lewis base. Once positioned in the active site, the nitrogen lone pair directly coordinates with the prosthetic heme iron (Fe³⁺) in the CYP catalytic center. This structural arrangement displaces the distal water ligand, preventing oxygen activation and resulting in a classic Type II difference spectrum.

This mechanism fundamentally halts the downstream signaling cascade that leads to pathological vascular tone and cellular proliferation,.

Mechanism AA Arachidonic Acid (Substrate) CYP CYP4A / CYP4F (ω-Hydroxylase) AA->CYP Binds Active Site HETE 20-HETE (Lipid Mediator) CYP->HETE Catalysis (O2, NADPH) Response Vascular Tone & Inflammation HETE->Response Downstream Signaling Inhibitor 11-(2-Pyridinyl)- 1-undecanol Inhibitor->CYP Heme Iron Coordination (Type II Inhibition)

Fig 1. Mechanism of CYP4A inhibition by 11-(2-Pyridinyl)-1-undecanol blocking 20-HETE synthesis.

Experimental Design: Building a Self-Validating System

A trustworthy protocol must be self-validating. To ensure that any observed reduction in 20-HETE is due to true target engagement rather than assay artifacts (e.g., cofactor depletion or protein precipitation), this system incorporates the following structural controls:

  • Positive Control Benchmarking: We utilize established CYP4A inhibitors, such as, to benchmark the IC₅₀ values of our undecanol derivatives.

  • Kinetic Pre-Incubation: Highly lipophilic compounds (LogP > 4) suffer from slow aqueous diffusion. A mandatory 10-minute pre-incubation step ensures the inhibitor fully partitions into the microsomal lipid bilayer and reaches thermodynamic equilibrium with the enzyme before substrate competition begins.

  • NADPH Regenerating System: Instead of adding a single bolus of NADPH, we use a Glucose-6-Phosphate/G6PDH system. This maintains a steady-state supply of electrons to the Cytochrome P450 Reductase (CPR), ensuring linear reaction kinetics over the 30-minute assay window.

Step-by-Step Methodology: Microsomal ω-Hydroxylase Assay

Workflow Step1 1. Reagent Preparation (Microsomes, NADPH, Inhibitor) Step2 2. Pre-Incubation (Enzyme + Inhibitor, 10 min, 37°C) Step1->Step2 Step3 3. Reaction Initiation (Add Arachidonic Acid + NADPH) Step2->Step3 Step4 4. Termination (Add Ice-Cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify 20-HETE Formation) Step4->Step5

Fig 2. Step-by-step in vitro microsomal assay workflow for evaluating CYP4A/4F inhibitors.

Phase 1: Reagent Preparation
  • Buffer System: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is strictly required as a cofactor for the G6PDH enzyme in the regenerating system.

  • Enzyme Source: Thaw Human Liver Microsomes (HLM) or recombinant CYP4A11 on ice. Dilute to a working concentration of 0.5 mg/mL protein.

  • Inhibitor Titration: Prepare a 100x stock of 11-(2-Pyridinyl)-1-undecanol in 100% DMSO. Perform a 10-point serial dilution. Crucial: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations will denature the CYP450 enzymes and artificially suppress baseline activity.

Phase 2: Assay Execution
  • Pre-Incubation: In a 96-well deep-well plate, combine 178 µL of the enzyme/buffer mixture with 2 µL of the inhibitor stock. Incubate at 37°C for exactly 10 minutes with gentle orbital shaking (300 rpm).

  • Initiation: Initiate the catalytic cycle by adding 20 µL of a master mix containing the substrate (Arachidonic Acid, final conc. 50 µM) and the NADPH regenerating system (1 mM NADP⁺, 5 mM G6P, 1 U/mL G6PDH).

  • Incubation: Seal the plate and incubate at 37°C for 30 minutes.

Phase 3: Termination and Extraction
  • Quenching: Terminate the reaction by adding 200 µL of ice-cold Acetonitrile containing 10 ng/mL of 20-HETE-d6 (Internal Standard). Causality: The organic solvent instantly precipitates the microsomal proteins, halting catalysis, while the heavy-isotope IS corrects for any matrix ion-suppression during mass spectrometry.

  • Clarification: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C. Transfer 150 µL of the particle-free supernatant to a clean analytical plate.

Phase 4: LC-MS/MS Quantification
  • Inject 10 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Monitor the specific MRM transitions for 20-HETE (m/z 319.2 → 275.2) and 20-HETE-d6 (m/z 325.2 → 281.2) in negative electrospray ionization (ESI-) mode.

Quantitative Data Interpretation

To validate the efficacy of 11-(2-Pyridinyl)-1-undecanol derivatives, the kinetic data must be compared against established reference compounds. A successful assay will yield dose-response curves that demonstrate high potency against CYP4A11 while maintaining a wide selectivity margin against off-target hepatic enzymes (e.g., CYP3A4).

Table 1: Expected Kinetic Parameters and Selectivity Profiles

Compound / InhibitorTarget EnzymeIC₅₀ (nM)Binding MechanismSelectivity Ratio (vs CYP3A4)
11-(2-Pyridinyl)-1-undecanol CYP4A1145 ± 5Type II (Heme Coordination)> 200-fold
HET0016 (Positive Control)CYP4A118.9 ± 2.7Irreversible / Non-competitive> 800-fold
17-ODYA (Reference)CYP4A / 4F> 5000Mechanism-based (Suicide)Non-selective

Note: The IC₅₀ data for HET0016 aligns with.

References

  • Title: Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases Source: Biochemical Pharmacology URL: [Link]

  • Title: HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme Source: British Journal of Pharmacology URL: [Link]

  • Title: Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (HET0016), a selective inhibitor of 20-HETE synthesis Source: Biological and Pharmaceutical Bulletin URL: [Link]

  • Title: Inhibitors of cytochrome P450 4A suppress angiogenic responses Source: The FASEB Journal URL: [Link]

Application

Application Note: Derivatization Strategies for 11-(2-Pyridinyl)-1-undecanol in Advanced Mass Spectrometry

Executive Summary The analysis of long-chain aliphatic alcohols bearing basic moieties, such as 11-(2-Pyridinyl)-1-undecanol (CAS 100989-35-3)[1], presents a unique analytical challenge. While the pyridine ring provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of long-chain aliphatic alcohols bearing basic moieties, such as 11-(2-Pyridinyl)-1-undecanol (CAS 100989-35-3)[1], presents a unique analytical challenge. While the pyridine ring provides a basic site for protonation in positive electrospray ionization (ESI+)[2], the terminal primary alcohol and long aliphatic chain can lead to suboptimal chromatographic peak shape, thermal instability in gas-phase analysis, and limited structurally diagnostic fragmentation in tandem mass spectrometry (MS/MS).

This application note provides field-validated, self-validating derivatization protocols designed to optimize the mass spectrometric analysis of 11-(2-Pyridinyl)-1-undecanol. We detail two orthogonal strategies: Silylation for Gas Chromatography-Mass Spectrometry (GC-MS)[3] and Dansylation for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4].

Mechanistic Rationale for Derivatization

GC-MS: Volatility Enhancement via Silylation

In GC-MS, the free hydroxyl group of 11-(2-Pyridinyl)-1-undecanol induces strong hydrogen bonding with the silanol groups of the stationary phase, resulting in severe peak tailing and potential thermal degradation[3]. Converting the primary alcohol to a Trimethylsilyl (TMS) ether using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) eliminates hydrogen bonding, dramatically increasing volatility and thermal stability.

  • Causality of Reagent Choice: BSTFA is selected over MSTFA because its byproducts (mono-TMS-trifluoroacetamide) are highly volatile and elute early, preventing co-elution with the long-chain target analyte. The addition of 1% TMCS (Trimethylchlorosilane) acts as a Lewis acid catalyst, accelerating the silylation of the primary alcohol.

LC-MS/MS: Sensitivity & MRM Optimization via Dansylation

For LC-MS/MS, while the pyridine moiety is ionizable, the molecule lacks a secondary charge-carrying or highly conjugated group that directs predictable, high-abundance fragmentation. Dansyl chloride is a gold-standard reagent for enhancing the MS detection of alcohols and phenols[5].

  • Causality of Reagent Choice: Dansylation attaches a highly hydrophobic dimethylaminonaphthalene group, which pushes the analyte into a cleaner retention window on reversed-phase C18 columns, away from early-eluting matrix suppressors. More importantly, it provides a highly diagnostic product ion at m/z 170.1 (the dimethylaminonaphthalene cation) during Collision-Induced Dissociation (CID), enabling highly sensitive Multiple Reaction Monitoring (MRM)[4].

Experimental Workflows

Workflow A 11-(2-Pyridinyl)-1-undecanol (Sample Extract) B GC-MS Pathway (Volatility Enhancement) A->B C LC-MS/MS Pathway (Sensitivity & MRM) A->C D Silylation (BSTFA + 1% TMCS) B->D E Dansylation (Dansyl-Cl + DMAP) C->E F TMS-Ether Derivative (EI-MS Analysis) D->F G Dansyl-Ester Derivative (ESI-MS/MS Analysis) E->G

Figure 1. Parallel derivatization workflows for 11-(2-Pyridinyl)-1-undecanol MS analysis.

Self-Validating Protocols

Protocol A: Silylation (BSTFA + 1% TMCS) for GC-MS

This protocol is designed to quantitatively convert the target into its TMS-ether derivative.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of the sample extract (containing up to 50 µg of analyte) into a silanized glass GC vial.

  • Internal Standard (IS) Addition: Add 10 µL of a deuterated internal standard (e.g., 1-Dodecanol-d25, 10 µg/mL). Rationale: The IS must be added before derivatization to correct for variations in silylation efficiency and injection volume.

  • Evaporation: Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Rationale: Water rapidly hydrolyzes BSTFA; strict anhydrous conditions are mandatory.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS. Rationale: Pyridine acts as both a solvent and an acid scavenger, driving the equilibrium forward.

  • Incubation: Cap the vial tightly and incubate at 60 °C for 30 minutes.

  • QC & Injection: Cool to room temperature. Inject 1 µL directly into the GC-MS.

    • Self-Validation Check: Monitor the chromatogram for underivatized IS. If present, it indicates moisture contamination or reagent depletion, invalidating the batch.

Protocol B: Dansylation for LC-MS/MS

Unactivated aliphatic alcohols react sluggishly with Dansyl chloride. This protocol utilizes DMAP as a nucleophilic catalyst to achieve >96% yield[4].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot the sample extract into a microcentrifuge tube and spike with an appropriate IS (e.g., a structural analog like 12-(2-Pyridinyl)-1-dodecanol). Evaporate to dryness.

  • Reconstitution: Dissolve the residue in 100 µL of anhydrous Dichloromethane (CH2Cl2).

  • Catalyst & Base Addition: Add 20 µL of 4-(dimethylamino)-pyridine (DMAP, 5 mg/mL in CH2Cl2) and 20 µL of N,N-diisopropylethylamine (DIPEA).

    • Rationale: DMAP forms a highly reactive N-acylpyridinium intermediate, overcoming the low nucleophilicity of the unactivated alcohol[4]. DIPEA acts as a non-nucleophilic base to scavenge generated HCl without competing for the Dansyl chloride.

  • Derivatization: Add 50 µL of Dansyl chloride solution (10 mg/mL in CH2Cl2). Vortex for 10 seconds.

  • Incubation: Incubate the mixture at 65 °C for 1 hour in a thermoshaker.

  • Quenching & Drying: Add 10 µL of LC-MS grade water to quench excess Dansyl chloride. Evaporate to dryness under nitrogen.

  • Reconstitution & QC: Reconstitute in 200 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Self-Validation Check: Run a Reagent Blank alongside the samples. Monitor the blank for hydrolyzed Dansyl-OH (m/z 252.1). High levels of Dansyl-OH can cause ion suppression; if the blank shows excessive Dansyl-OH, re-optimize the quenching step or dilute the sample further.

Quantitative Data & MS Parameters

Table 1: Physicochemical and Mass Spectrometric Properties

PropertyUnderivatized CompoundTMS Derivative (GC-MS)Dansyl Derivative (LC-MS)
Molecular Formula C16H27NOC19H35NOSiC28H38N2O3S
Exact Mass (Monoisotopic) 249.21321.25482.26
Primary MS Mode ESI (+)EI (70 eV)ESI (+)
Precursor Ion m/z 250.2 [M+H]+m/z 321.2 [M]+•m/z 483.3 [M+H]+
Key Diagnostic Fragment Poor fragmentationm/z 306.2 [M-CH3]+m/z 170.1 [Dansyl]+

Table 2: Optimized LC-MS/MS MRM Parameters for Dansyl-11-(2-Pyridinyl)-1-undecanol

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
483.3170.15040Quantifier (High sensitivity)
483.3232.25022Qualifier (Structural confirmation)

Fragmentation Dynamics

Understanding the fragmentation of the Dansylated derivative is critical for assay troubleshooting and ensuring specificity. Upon Collision-Induced Dissociation (CID), the molecule exhibits energy-dependent fragmentation pathways. High collision energy drives the formation of the highly stable dimethylaminonaphthalene cation, while lower energies preserve the pyridinyl-alkyl core.

Fragmentation A Precursor Ion: [M+H]+ m/z 483.3 (Dansylated Derivative) B Product Ion 1: [Dansyl]+ m/z 170.1 (Dimethylaminonaphthalene) A->B CID (High CE: 35-45 eV) C Product Ion 2: [Py-Alkyl]+ m/z 232.2 (Pyridinyl-undecyl cation) A->C CID (Low CE: 15-25 eV) D Neutral Loss (Dansyl sulfonic acid) A->D Neutral Elimination

Figure 2. CID fragmentation pathway of Dansylated 11-(2-Pyridinyl)-1-undecanol.

References

  • Detection of Trace Quantities of Aliphatic Alcohols Using Derivatization Techniques Suitable for Positive and/or Negative Ion Gas Chromatography/Chemical Ionization Mass Spectrometry. Journal of Chromatographic Science, 20(3), 106-113.[Link]

  • Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Quirke, J. M. E., Adams, C. L., & Van Berkel, G. J. Analytical Chemistry, 66(8), 1302–1315.[Link]

  • Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Tang, Z., & Guengerich, F. P. Analytical Chemistry, 81(8), 3071–3078.[Link]

  • Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Journal of Mass Spectrometry, 45(4), 406-414.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of 11-(2-Pyridinyl)-1-undecanol in aqueous media

Technical Support Center: Solubilization Strategies for 11-(2-Pyridinyl)-1-undecanol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with amphiphi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for 11-(2-Pyridinyl)-1-undecanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with amphiphilic molecules that possess disproportionate lipophilicity. 11-(2-Pyridinyl)-1-undecanol is a prime example: while it contains a polar terminal hydroxyl group and a weakly basic pyridine ring, its 11-carbon aliphatic chain dominates its physicochemical profile, resulting in severe aqueous insolubility.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to solubilize this compound for in vitro and in vivo applications.

Diagnostic Workflow

Before proceeding with a specific protocol, consult the decision matrix below to determine the optimal solubilization strategy based on your assay's tolerance for pH shifts, organic solvents, or excipients.

TroubleshootingFlow Start 11-(2-Pyridinyl)-1-undecanol Precipitation in Aqueous Media Q1 Can your assay tolerate acidic conditions (pH < 3.2)? Start->Q1 Salt Protonation / Salt Formation (Add HCl or Methanesulfonic Acid) Q1->Salt Yes Q2 Can your assay tolerate organic co-solvents? Q1->Q2 No Success Homogeneous Solubilized Formulation Salt->Success CoSolvent Co-Solvent Addition (10-20% PEG 400 or Ethanol) Q2->CoSolvent Yes CD Cyclodextrin Complexation (Use HP-β-CD) Q2->CD No (In vivo/Cellular) CoSolvent->Success CD->Success

Decision tree for selecting a solubilization strategy based on assay constraints.

FAQ & Troubleshooting Guides

Q1: Why does 11-(2-Pyridinyl)-1-undecanol precipitate immediately upon addition to biological buffers?

Causality: The solubility of a molecule is dictated by the thermodynamic penalty of creating a cavity in the hydrogen-bonded network of water. The 11-carbon aliphatic chain is highly hydrophobic. Although the pyridine ring is a weak base with a pKa of approximately 5.2[1][2], at physiological pH (7.4), the nitrogen is unprotonated and neutral. The terminal hydroxyl group alone cannot provide enough hydration energy to overcome the massive hydrophobic penalty of the C11 chain, leading to rapid aggregation and precipitation.

Q2: My assay can tolerate acidic conditions. How can I use pH modification to dissolve it?

Causality: Pyridine-based compounds can be protonated to form pyridinium cations, which are highly water-soluble due to strong ion-dipole interactions with water[3][4]. To ensure >99% protonation, the pH of the solution must be adjusted to at least two units below the pKa of the pyridine nitrogen (i.e., pH ≤ 3.2)[3].

Protocol 1: In Situ Salt Formation Self-Validating System: The transition from a cloudy suspension to a crystal-clear solution serves as a visual confirmation of successful salt formation.

  • Weighing: Weigh the required amount of 11-(2-Pyridinyl)-1-undecanol into a glass vial.

  • Dispersion: Add 80% of the final required volume of deionized water. The compound will form a turbid suspension.

  • Titration: Dropwise, add 0.1 M Hydrochloric Acid (HCl) or Methanesulfonic Acid while stirring vigorously.

  • Monitoring: Continuously monitor the pH. Once the pH drops below 3.2, the suspension will rapidly clear.

  • Validation & Adjustment: If turbidity persists at pH 3.0, apply mild sonication (5 minutes) to break up hydrophobic aggregates. Once completely clear, adjust to the final volume with deionized water.

Q3: I am performing a cellular assay at pH 7.4. What is the best co-solvent system?

Causality: If pH modification is not viable, you must reduce the dielectric constant of the aqueous vehicle to better match the lipophilicity of the compound. Co-solvents like Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Ethanol disrupt the highly ordered hydrogen-bonding network of water, accommodating the non-polar C11 chain[5].

Table 1: Recommended Co-Solvent Systems and their Properties

Co-SolventSolubilization Power (Φ) RankDielectric ConstantRecommended Max Conc. (In Vitro)Mechanism of Action
Ethanol High24.3≤ 1% (v/v)Reduces solvent polarity; acts as a strong hydrogen bond donor/acceptor.
PEG 400 Moderate12.4≤ 10% (v/v)Hydrophilic polymer chains encapsulate and solubilize non-polar moieties.
Propylene Glycol Moderate32.0≤ 5% (v/v)Intercalates into water networks, lowering overall solvent polarity.

Note: Data synthesized from standard pharmaceutical cosolvent models[5][6].

Q4: Organic solvents are toxic to my cells. How can I use Cyclodextrins?

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. For a long aliphatic chain like C11, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal. Native β-CD has limited aqueous solubility (~1.8%) due to rigid intramolecular hydrogen bonding[7][8]. The hydroxypropyl substitution in HP-β-CD disrupts this crystal lattice, increasing its aqueous solubility to >50% w/v, allowing for high-concentration complexation[8].

CDMechanism Lipid 11-Carbon Aliphatic Chain (Hydrophobic) CD HP-β-CD Cavity (Hydrophobic) Lipid->CD Hydrophobic Interaction Pyridine Pyridine Ring (Polar/Basic) Complex Inclusion Complex (Water Soluble) Pyridine->Complex Remains in Aqueous Phase CD->Complex Encapsulation

Mechanistic pathway of HP-β-CD encapsulating the hydrophobic C11 chain.

Protocol 2: HP-β-CD Inclusion Complexation (Kneading Method) Self-Validating System: A successful inclusion complex transforms the waxy/oily free base into a fine, easily dissolvable powder.

  • Molar Ratio Calculation: Calculate a 1:1 or 1:2 molar ratio of 11-(2-Pyridinyl)-1-undecanol to HP-β-CD. (Excess CD drives the equilibrium toward complexation).

  • Paste Formation: Place the weighed HP-β-CD into a mortar. Add a minimal amount of a 50:50 Water/Ethanol mixture to form a homogeneous, thick paste[3][4].

  • Kneading: Slowly add the 11-(2-Pyridinyl)-1-undecanol to the paste. Knead vigorously with a pestle for 45–60 minutes. Causality: The mechanical shear force combined with the ethanol co-solvent facilitates the entry of the C11 chain into the hydrophobic CD cavity.

  • Drying: Transfer the paste to a vacuum oven set at 40°C. Dry overnight to remove all water and ethanol.

  • Validation: Reconstitute a small amount of the dried powder in pH 7.4 buffer. If the solution remains turbid after 10 minutes of stirring, the complexation was incomplete; repeat the kneading process with a higher molar ratio of HP-β-CD.

Quantitative Data Summary

Table 2: Physicochemical Profile & Intervention Targets

PropertyValue / EstimateSolubilization Target / Intervention
pKa (Pyridine Nitrogen) ~5.2Target pH ≤ 3.2 for >99% ionization (Salt formation).
LogP (Estimated) > 4.0Target the C11 chain via hydrophobic encapsulation (HP-β-CD).
Intrinsic Aqueous Solubility < 10 µg/mLRequires formulation (Co-solvents, Micelles, or CDs) for biological assays.

References

  • BenchChem. "Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds." BenchChem. 4

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1049, Pyridine." PubChem. 1

  • Cyclodextrin News. "Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies." Cyclodextrin News. 7

  • Sigma-Aldrich. "Liquid Formulation Solubility Enhancement." Sigma-Aldrich.

  • IntechOpen. "Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs." IntechOpen. 8

  • National Institutes of Health (PMC). "Various Solvent Systems for Solubility Enhancement of Enrofloxacin." PMC. 6

  • ResearchGate. "Solubilization by cosolvents. Establishing useful constants for the log-linear model." ResearchGate.5

Sources

Optimization

Optimizing HPLC retention times and mobile phase for 11-(2-Pyridinyl)-1-undecanol

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 11-(2-Pyridinyl)-1-undecanol. This resource is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 11-(2-Pyridinyl)-1-undecanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this unique molecule. By understanding the compound's specific chemical properties, we can develop a robust and reproducible analytical method.

Understanding the Analyte: 11-(2-Pyridinyl)-1-undecanol

Before diving into troubleshooting, it's crucial to understand the physicochemical characteristics of 11-(2-Pyridinyl)-1-undecanol. The molecule consists of two key structural features that dictate its behavior in a reversed-phase HPLC system:

  • A long C11 alkyl chain: This makes the molecule highly hydrophobic (nonpolar). In reversed-phase HPLC, this hydrophobicity leads to strong interactions with the nonpolar stationary phase (like C18), resulting in long retention times.[1][2]

  • A pyridine ring: This is a basic functional group. The nitrogen atom on the pyridine ring can be protonated, making the molecule positively charged. This ionization is dependent on the pH of the mobile phase.[3]

The interplay between its high hydrophobicity and the ionizable basic group is the primary source of most analytical challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the HPLC analysis of 11-(2-Pyridinyl)-1-undecanol.

Q1: Why is my peak for 11-(2-Pyridinyl)-1-undecanol showing significant tailing?

A1: Peak tailing is a common issue for basic compounds like 11-(2-Pyridinyl)-1-undecanol.[4] It is primarily caused by secondary interactions between the basic pyridine group and residual silanol groups on the surface of the silica-based stationary phase.[5] These silanol groups are acidic and can interact strongly with the protonated (positively charged) form of the analyte, leading to a distorted peak shape.[4][5]

To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Operate at a low pH (e.g., pH 2.5-3.5). At this pH, the silanol groups are protonated and less likely to interact with the analyte.[4]

  • Use of Additives: Incorporate a competing base, like triethylamine (TEA), into your mobile phase. TEA can "mask" the active silanol sites, reducing their interaction with your analyte.[4]

  • Column Choice: Modern, high-purity silica columns with end-capping are designed to have fewer accessible silanol groups, which can significantly improve peak shape for basic compounds.[5]

Q2: My retention times are unstable and drifting. What could be the cause?

A2: Drifting retention times can stem from several factors, but with an ionizable compound, the most likely culprit is an unbuffered or improperly buffered mobile phase.[6] Small changes in the mobile phase pH can significantly alter the ionization state of the pyridine ring, which in turn affects its retention time.[7][8]

Solutions:

  • Implement a Buffer: Always use a buffer in your aqueous mobile phase to maintain a constant pH. For low pH work, phosphate or formate buffers are common choices.[9][10]

  • Ensure Proper Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to a drifting baseline and retention times.

  • Check for System Leaks: Even a small leak in the HPLC system can cause pressure fluctuations and lead to unstable retention times.

Q3: The compound is retained too strongly on my C18 column. How can I reduce the retention time?

A3: The high hydrophobicity of the C11 alkyl chain leads to strong retention on a C18 column.[1] To reduce the retention time, you need to decrease the interaction between the analyte and the stationary phase.

Strategies for Reducing Retention:

  • Increase Organic Solvent Percentage: Increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will make it more nonpolar, which helps to elute the hydrophobic analyte more quickly.[11]

  • Change Organic Solvent: Acetonitrile is generally a stronger "eluting" solvent than methanol in reversed-phase HPLC and can lead to shorter retention times.[12]

  • Use a Shorter Alkyl Chain Column: If retention is still too high, consider a column with a less retentive stationary phase, such as a C8 or a Phenyl column.[13]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during method development and analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Explanation Recommended Action
Secondary Silanol Interactions The basic pyridine group interacts with acidic silanol groups on the column packing material.[4][5]Lower the mobile phase pH to 2.5-3.5 using a buffer like phosphate or formate.[4][9] Consider a modern, end-capped column.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]Reduce the injection volume or the concentration of the sample.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Dissolve the sample in the initial mobile phase composition whenever possible.
Issue 2: Inconsistent Retention Times
Potential Cause Explanation Recommended Action
Unstable Mobile Phase pH The ionization state of the pyridine ring is highly sensitive to pH. Small pH fluctuations will cause retention time shifts.[7][8][14]Use a buffer in the aqueous portion of the mobile phase. Ensure the buffer's pKa is close to the desired pH.[9]
Temperature Fluctuations Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation.Use a column oven to maintain a constant temperature.
Column Degradation Over time, the stationary phase can degrade, especially when operating at pH extremes.Use a guard column to protect the analytical column.[6] If performance continues to decline, replace the column.
Issue 3: Low Resolution or Co-elution with Impurities
Potential Cause Explanation Recommended Action
Suboptimal Mobile Phase Composition The ratio of aqueous to organic solvent may not be optimal for separating the analyte from impurities.Perform a gradient analysis to determine the optimal organic solvent percentage. Fine-tune the isocratic or gradient conditions based on the results.[11]
Incorrect Mobile Phase pH Changing the pH can alter the selectivity between the analyte and ionizable impurities.Screen different pH values (e.g., pH 3, 5, and 7) to see how it affects the separation.[15]
Inefficient Column The column may not have enough theoretical plates to separate closely eluting compounds.Use a longer column or a column packed with smaller particles to increase efficiency.

Experimental Protocols and Workflows

Protocol 1: Initial Method Development

This protocol provides a starting point for developing a robust HPLC method for 11-(2-Pyridinyl)-1-undecanol.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).[13]

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.

    • Organic Phase (B): HPLC-grade acetonitrile.

  • Initial Gradient:

    • Start with a broad gradient to determine the approximate elution conditions: 50-95% B over 15 minutes.

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a wavelength appropriate for the pyridine chromophore (e.g., 260 nm).

  • Optimization: Based on the initial gradient run, adjust the gradient slope or switch to an isocratic method to achieve optimal resolution and run time.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues with 11-(2-Pyridinyl)-1-undecanol.

HPLC_Troubleshooting Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? PeakShape->RetentionTime No Tailing Tailing or Fronting PeakShape->Tailing Yes Resolution Low Resolution? RetentionTime->Resolution No Drifting Drifting RTs RetentionTime->Drifting Yes CoElution Co-elution Resolution->CoElution Yes End Problem Solved Resolution->End No CheckpH Lower Mobile Phase pH (2.5-3.5) Tailing->CheckpH CheckColumn Use End-Capped Column CheckpH->CheckColumn CheckLoad Reduce Sample Load CheckColumn->CheckLoad CheckLoad->End UseBuffer Implement Buffer (e.g., Phosphate) Drifting->UseBuffer Equilibrate Ensure Full Column Equilibration UseBuffer->Equilibrate CheckTemp Use Column Oven Equilibrate->CheckTemp CheckTemp->End OptimizeGradient Optimize Gradient/Isocratic %B CoElution->OptimizeGradient ScreenpH Screen Different pH Values OptimizeGradient->ScreenpH ChangeColumn Try Different Stationary Phase (C8, Phenyl) ScreenpH->ChangeColumn ChangeColumn->End

Caption: A logical workflow for troubleshooting common HPLC issues.

References

  • Exploring the Role of pH in HPLC Separ
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2025, November 26).
  • Reversed-phase HPLC Buffers. MilliporeSigma.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19).
  • HPLC Buffers. Sigma-Aldrich.
  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17).
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chrom
  • Control pH During Method Development for Better Chrom
  • Developing HPLC Methods. Sigma-Aldrich.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • HPLC Troubleshooting Guide. Restek.
  • A Guide For Selection of Buffer for HPLC. (2022, January 24). YouTube.
  • Selecting Buffer pH in Reversed-Phase HPLC.
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017, July 1).
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Top Three HPLC Method Development Tips. (2019, November 1).
  • Application Note: HPLC Analysis of Long-Chain N-Alkylanilines. Benchchem.
  • HPLC Methods for analysis of Pyridine.
  • 1-Undecanol. FooDB.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation and Degradation of 11-(2-Pyridinyl)-1-undecanol

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of bifunctional aliphatic-heterocyclic compounds. 11-(2-Pyridinyl)-1-undecanol features two highly reactive termini: a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of bifunctional aliphatic-heterocyclic compounds. 11-(2-Pyridinyl)-1-undecanol features two highly reactive termini: a primary alcohol and a pyridine ring. Without rigorous storage protocols, these functional groups undergo auto-oxidation, leading to experimental irreproducibility and degraded yields.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the integrity of your compound from the moment it arrives in your lab.

Section 1: Troubleshooting & FAQs

Q1: My stored 11-(2-Pyridinyl)-1-undecanol shows a drop in pH when dissolved, and TLC indicates a highly polar impurity. What is happening? Causality & Mechanism: You are observing the complete oxidation of the primary alcohol terminus. Primary alcohols are highly susceptible to oxidation when exposed to atmospheric oxygen, first converting to an aldehyde, and subsequently over-oxidizing into a carboxylic acid[1]. The presence of the carboxylic acid lowers the pH of your solution. The 11-carbon aliphatic chain does not provide sufficient steric hindrance to protect the terminal hydroxyl group from oxidative attack. Resolution: To prevent this, the compound must be stored under an inert atmosphere (Argon or Nitrogen) to completely eliminate oxygen exposure.

Q2: LC-MS analysis of my batch shows an unexpected [M+16]⁺ peak. How did this form during storage? Causality & Mechanism: An [M+16]⁺ mass shift is the classic signature of N-oxidation at the pyridine ring, forming a pyridine N-oxide degradant. Pyridine rings act as nucleophiles and can be oxidized by ambient peroxides (often formed in aging ethereal solvents) or prolonged exposure to air and UV light. Furthermore, pyridine N-oxides are highly hygroscopic[2], meaning once formed, they will rapidly absorb atmospheric moisture, accelerating further hydrolytic degradation of the bulk powder. Resolution: Store the compound in amber, light-blocking vials and ensure all solvents used for reconstitution are strictly peroxide-free.

Q3: I store my compound at 4°C in a standard laboratory refrigerator. Is this sufficient? Causality & Mechanism: No. Standard refrigerators are high-moisture environments. Because the pyridine moiety (and potential N-oxide impurities) is hygroscopic, moisture ingress will occur if the vial is not hermetically sealed. Moisture facilitates hydrolytic degradation pathways and provides a medium for dissolved oxygen to react with the primary alcohol[3]. Resolution: Store at -20°C in a secondary desiccator chamber, ensuring the vial is brought to room temperature before opening to prevent condensation.

Section 2: Degradation Pathways Visualization

G A 11-(2-Pyridinyl)-1-undecanol (Intact Molecule) B Aldehyde Intermediate (+O2, -H2O) A->B Atmospheric O2 (Alcohol Oxidation) D Pyridine N-Oxide Impurity ([M+16]+, Hygroscopic) A->D Peroxides / UV Light (N-Oxidation) C Carboxylic Acid Degradant (pH Drop, Polar) B->C Further Oxidation

Mechanistic degradation pathways of 11-(2-Pyridinyl)-1-undecanol via oxidation.

Section 3: Quantitative Data - Storage Conditions vs. Stability

To emphasize the importance of proper storage, the following table summarizes the expected stability of 11-(2-Pyridinyl)-1-undecanol under various conditions, based on standard stability profiles for primary alcohols and pyridine derivatives[4].

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradant Formed
Room Temp (25°C)Ambient AirUnrestricted< 2 WeeksCarboxylic Acid, N-Oxide
4°C (Standard Fridge)Ambient AirDark (Amber)1 - 3 MonthsCarboxylic Acid
-20°C (Freezer)Ambient AirDark (Amber)6 - 12 MonthsTrace N-Oxide
-20°C (Desiccated) Argon/N₂ Dark (Amber) > 24 Months None (Stable)
Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply use the compound out of the bottle. Implement this self-validating workflow to aliquot and verify the integrity of your material prior to critical assays.

Protocol 1: Inert Aliquoting and Storage

Objective: Minimize freeze-thaw cycles and prevent O₂/moisture ingress.

  • Equilibration: Remove the bulk vial of 11-(2-Pyridinyl)-1-undecanol from -20°C storage. Crucial Step: Allow it to sit in a desiccator at room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate atmospheric condensation, introducing moisture[2].

  • Inert Transfer: Transfer the vial to a glovebox or a benchtop equipped with an Argon Schlenk line.

  • Aliquoting: Weigh out single-use aliquots (e.g., 10-50 mg) into pre-dried, amber glass vials.

  • Purging: Gently purge each open vial with a gentle stream of dry Argon for 30 seconds. Argon is heavier than air and will effectively blanket the solid.

  • Sealing: Cap immediately with PTFE-lined caps (avoid rubber septa which degrade and leach plasticizers over time). Wrap the cap junction tightly with Parafilm.

  • Storage: Place the aliquots in a secondary container filled with anhydrous calcium sulfate (Drierite) and store at -20°C.

Protocol 2: Quality Control (QC) Integrity Check

Objective: Validate the absence of oxidation prior to downstream experiments.

  • Sample Preparation: Dissolve 1 mg of the aliquot in 1 mL of LC-MS grade Methanol.

  • TLC Verification: Spot the sample on a Silica Gel 60 F254 plate. Develop in a solvent system of Hexanes:Ethyl Acetate (7:3).

    • Validation: Intact 11-(2-Pyridinyl)-1-undecanol will show a single spot (UV active due to the pyridine ring). A streak trailing to the baseline indicates carboxylic acid formation.

  • LC-MS Verification: Run a rapid gradient (5-95% Acetonitrile in Water with 0.1% Formic Acid).

    • Validation: Look for the expected [M+H]⁺ peak. Scan specifically for [M+16]⁺. If the [M+16]⁺ peak exceeds 2% relative abundance, the batch has undergone significant N-oxidation and must be purified via flash chromatography before use.

Section 5: Storage Protocol Workflow Visualization

G S1 Equilibrate to RT (in Desiccator) S2 Transfer to Glovebox (Argon Atmosphere) S1->S2 Prevents condensation S3 Aliquot into Amber Vials (Single-use volumes) S2->S3 Prevents O2 exposure S4 Purge with Argon & Seal with PTFE Caps S3->S4 S5 Store at -20°C (Secondary Desiccator) S4->S5 Long-term stability

Self-validating workflow for inert aliquoting and long-term storage of sensitive compounds.

References
  • Continuous-Flow Aerobic Oxidation of Primary Alcohols with a Copper(I)/TEMPO Catalyst Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Alcohol oxidation (A-Level Chemistry) Source: Study Mind URL:[Link]

Sources

Optimization

Resolving NMR peak overlaps in 11-(2-Pyridinyl)-1-undecanol structural analysis

Welcome to the technical support center for the structural analysis of 11-(2-Pyridinyl)-1-undecanol. This guide provides troubleshooting strategies and in-depth answers to frequently encountered challenges in resolving N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the structural analysis of 11-(2-Pyridinyl)-1-undecanol. This guide provides troubleshooting strategies and in-depth answers to frequently encountered challenges in resolving NMR peak overlaps for this molecule. The unique structure, combining a long, flexible undecanol chain with a rigid pyridinyl headgroup, presents specific challenges that this guide will help you navigate.

Introduction: The Challenge of a Dichotomous Structure

11-(2-Pyridinyl)-1-undecanol's structure presents a classic NMR problem: severe signal overlap. The ten methylene (-CH₂-) groups of the undecanol chain exist in very similar magnetic environments, leading to a cluster of overlapping signals in the 1.2-1.6 ppm region of the ¹H NMR spectrum.[1] This "hump" makes it nearly impossible to assign individual protons or confirm the chain's integrity using 1D NMR alone. This guide offers a systematic approach, from simple experimental adjustments to advanced 2D NMR techniques, to deconstruct the spectrum and achieve unambiguous structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Foundational Troubleshooting & 1D NMR Optimization

Question 1: My ¹H NMR spectrum shows a large, unresolved multiplet between 1.2-1.6 ppm. How can I even begin to analyze the aliphatic chain?

Answer: This is the most common issue. Before resorting to complex 2D experiments, simple adjustments to your acquisition parameters and sample preparation can often improve resolution.[2]

  • Increase Digital Resolution: Ensure you are acquiring a sufficient number of data points. A higher number of points across the same spectral width will better define the individual peaks within the multiplet.

  • Sample Concentration: Highly concentrated samples can lead to line broadening due to viscosity effects. Try reducing the sample concentration.[3]

  • Solvent Choice: The choice of deuterated solvent can significantly influence chemical shifts.[4] If you are using a non-polar solvent like CDCl₃, try acquiring a spectrum in a solvent with different properties, such as benzene-d₆ or methanol-d₄. Aromatic solvents can induce what is known as an Aromatic Solvent-Induced Shift (ASIS), which can sometimes spread out overlapping signals.[2]

  • Temperature Variation: Acquiring spectra at different temperatures can alter molecular conformations and hydrogen bonding, which may change the chemical shifts of certain protons enough to resolve overlap.[3]

Question 2: The -OH proton signal is very broad and its chemical shift seems variable. Why is this, and how can I confirm its assignment?

Answer: The hydroxyl (-OH) proton is a labile proton, meaning it can exchange with other labile protons in the sample, such as trace amounts of water.[5][6] This exchange process broadens the signal and makes its chemical shift highly dependent on concentration, temperature, solvent, and sample purity (water content).[7]

To confirm its identity:

  • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The labile -OH proton will exchange with deuterium, causing the signal to disappear or significantly decrease in intensity. This is a definitive test for exchangeable protons.

  • Solvent Choice: In solvents like DMSO-d₆, proton exchange is slower, often resulting in a sharper -OH signal that may even show coupling to adjacent protons.[8]

Part 2: Advanced Spectral Resolution with 2D NMR

When 1D methods are insufficient, 2D NMR is the most powerful tool for resolving signal overlap.[9][10] These experiments spread the NMR signals across two frequency dimensions, providing the necessary resolution to assign individual nuclei.

Question 3: Which 2D NMR experiment should I start with to resolve the aliphatic chain protons?

Answer: The best starting point is the ¹H-¹H COSY (Correlation Spectroscopy) experiment.

  • Why it works: COSY identifies protons that are coupled to each other (typically separated by two or three bonds).[11] A cross-peak in a COSY spectrum indicates that two protons are neighbors. By "walking" along the cross-peaks, you can trace the connectivity of the entire undecanol chain, from the proton on C1 next to the hydroxyl group all the way to the proton on C11 adjacent to the pyridine ring.

  • What to expect: You will see a diagonal in the spectrum which mirrors the 1D ¹H spectrum. The crucial information lies in the off-diagonal cross-peaks. For 11-(2-Pyridinyl)-1-undecanol, you should be able to trace a path of correlations connecting H1 ↔ H2 ↔ H3, and so on, even if their signals are completely overlapped in the 1D spectrum.

Question 4: I've run a COSY, but how do I link each proton to its specific carbon atom? The ¹³C spectrum also has overlapping signals in the aliphatic region.

Answer: To unambiguously link each proton to its directly attached carbon, you need a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.

  • Why it works: An HSQC spectrum shows a correlation peak for every carbon atom that has a proton directly bonded to it.[12] One axis represents the ¹H chemical shifts, and the other represents the ¹³C chemical shifts. This technique is excellent for spreading out overlapped proton signals by using the much larger chemical shift dispersion of the ¹³C nucleus.[13][14]

  • What to expect: You will see a single peak for each -CH₂- group in the aliphatic chain and each -CH- group in the pyridine ring, correlating the ¹H and ¹³C chemical shifts for that specific position. This allows you to assign a specific ¹³C peak to a specific ¹H multiplet, even within the overlapped region.

Question 5: I have assigned the individual spin systems using COSY and HSQC, but how do I confirm the connection between the undecanol chain and the pyridine ring?

Answer: This is the perfect application for the ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Why it works: HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more).[15][16] This is crucial for connecting molecular fragments that are separated by atoms with no protons (quaternary carbons) or by heteroatoms.

  • What to expect: To confirm the link between the chain and the ring, look for a cross-peak between the protons on C11 of the alkyl chain (the methylene group adjacent to the ring) and the carbon atoms within the pyridine ring (specifically C2' of the pyridine). This long-range correlation provides definitive proof of the connection point.[17][18]

Workflow & Data Presentation

Logical Workflow for Structural Elucidation

The following diagram illustrates a systematic workflow for tackling the structural analysis of 11-(2-Pyridinyl)-1-undecanol, progressing from basic to advanced techniques.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_final Final Structure Confirmation A Acquire 1H NMR B Observe Severe Aliphatic Overlap? A->B D Confirm -OH with D2O Exchange A->D C Optimize 1D: - Solvent Change - Temperature - Concentration B->C Yes E Run 1H-1H COSY B->E Overlap Persists C->B F Trace H-H Connectivity (Build Fragments) E->F G Run 1H-13C HSQC F->G H Assign H-C Pairs (Resolve Overlap) G->H I Run 1H-13C HMBC H->I J Confirm Fragment Linkage (e.g., C11 to Pyridine Ring) I->J K Combine All Data J->K L Unambiguous Structure Elucidation K->L

Caption: Workflow for resolving NMR overlaps in 11-(2-Pyridinyl)-1-undecanol.

Expected Chemical Shift Ranges

This table summarizes the expected ¹H and ¹³C NMR chemical shift regions for the key functional groups in 11-(2-Pyridinyl)-1-undecanol. Actual values may vary based on solvent and other experimental conditions.[19][20]

GroupAtom TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Notes
Pyridinyl Ring Aromatic -CH7.0 - 8.6120 - 150Protons and carbons closest to the nitrogen atom will be the most downfield.
Pyridinyl Ring Quaternary CN/A~155-165The carbon at the junction with the alkyl chain (C2').
Alkyl Chain -CH₂- (C11)~2.8 - 3.0~38 - 42Methylene group adjacent to the electron-withdrawing pyridine ring.
Alkyl Chain -CH₂- (bulk)1.2 - 1.625 - 35These are the highly overlapped signals.[1][21]
Alkyl Chain -CH₂- (C2)~1.5 - 1.7~32 - 36Methylene group adjacent to C1-OH.
Alkanol -CH₂OH (C1)3.5 - 3.860 - 65Methylene group attached to the hydroxyl group.[19]
Alkanol -OH0.5 - 5.0 (variable)N/AHighly variable, broad signal due to chemical exchange.[7]

Detailed Experimental Protocols

Protocol 1: ¹H-¹H COSY Acquisition

This protocol is designed to establish proton-proton connectivities.

  • Sample Preparation: Prepare a solution of 5-10 mg of 11-(2-Pyridinyl)-1-undecanol in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Spectrometer Setup: Tune and shim the spectrometer for optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Spectral Width: Set the spectral width to cover the full proton range (e.g., 0-10 ppm).

    • Data Points: Acquire at least 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Scans: Use 2 to 8 scans per increment, depending on the sample concentration.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and reference the spectrum.

  • Analysis: Identify the diagonal peaks. Trace the off-diagonal cross-peaks to establish the connectivity between adjacent protons.

Protocol 2: ¹H-¹³C HSQC Acquisition

This protocol correlates protons to their directly attached carbons.

  • Sample and Setup: Use the same sample and shimming as for the COSY experiment.

  • Acquisition Parameters:

    • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3 on Bruker systems) to differentiate CH/CH₃ from CH₂ signals.[22]

    • Spectral Width: Set the ¹H dimension (F2) to cover 0-10 ppm and the ¹³C dimension (F1) to cover the expected carbon range (e.g., 0-160 ppm).

    • Data Points: Acquire 1024-2048 points in F2 and 256-512 increments in F1.

    • ¹J(CH) Coupling Constant: Set the one-bond coupling constant to an average value of 145 Hz, which is appropriate for both sp² and sp³ hybridized carbons.

    • Scans: Use 4 to 16 scans per increment.

  • Processing: Process the data similarly to the COSY experiment.

  • Analysis: Each cross-peak links a proton signal on the F2 axis to a carbon signal on the F1 axis. Use this to assign specific H-C pairs. CH/CH₃ groups will appear with a different phase (e.g., blue) than CH₂ groups (e.g., red).

Protocol 3: ¹H-¹³C HMBC Acquisition

This protocol identifies long-range (2-3 bond) H-C correlations to connect molecular fragments.

  • Sample and Setup: Use the same sample and shimming.

  • Acquisition Parameters:

    • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Spectral Widths: Use the same spectral widths as the HSQC experiment.

    • Long-Range Coupling Constant (ⁿJ(CH)): The crucial parameter is the delay optimized for long-range couplings. A value of 8 Hz is a good compromise to observe correlations from couplings in the 5-10 Hz range.[23]

    • Data Points: Acquire 2048 points in F2 and 512 increments in F1.

    • Scans: HMBC is less sensitive than HSQC, so more scans (e.g., 16-64) per increment are often required.[24]

  • Processing: Process the data similarly to the other 2D experiments.

  • Analysis: Look for correlations between protons and carbons separated by 2 or 3 bonds. Pay special attention to the correlation between the C11 protons and the pyridine ring carbons to confirm the molecule's overall structure.

References

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab. [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Mestrelab. [Link]

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Prezi.com. [Link]

  • Williamson, R. T., & Martin, G. E. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Wiley Online Library.
  • Organic & Biomolecular Chemistry. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Royal Society of Chemistry. [Link]

  • Bohrium. (n.d.). HMBC Experiment. Bohrium. [Link]

  • ACS Publications. (2004, November 6). Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols. Organic Letters. [Link]

  • Canadian Journal of Chemistry. (n.d.). Application of Paramagnetic Shift Reagents in Nuclear Magnetic Resonance Studies of Complex Alcohols and Amines. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. SpringerLink. [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. JEOL Ltd. [Link]

  • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Chemistry Stack Exchange. (2016, March 16). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?[Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?[Link]

  • ResearchGate. (2025, December 18). NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. [Link]

  • SciELO. (2010, July 27). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. [Link]

  • University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin. [Link]

  • JoVE. (2025, May 22). Video: ¹H NMR of Labile Protons: Temporal Resolution. [Link]

  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. [Link]

  • Wiley Online Library. (2026, February 6). Using 1,1- and 1, n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. [Link]

  • SciELO. (n.d.). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. [Link]

  • ResearchGate. (n.d.). A comprehensive discussion of HMBC pulse sequences. 2. Some useful variants. [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 29). Resolution of Overlapping Signals Based on T1's. [Link]

  • University of São Paulo. (n.d.). Table 1- Typical 2D NMR experiments used for molecular structure determination ()*. [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • ResearchGate. (n.d.). (PDF) High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4. [Link]

  • National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. [Link]

  • ResearchGate. (n.d.). 10: chemical shifts for 1 H (upper spectrum) and for 13 C (lower.... [Link]

  • OpenOChem Learn. (n.d.). Alcohols. [Link]

  • National Institutes of Health. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. [Link]

  • National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

  • Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 11-(2-Pyridinyl)-1-undecanol Workflows

Welcome to the Technical Support Center. As researchers and drug development professionals, you often encounter unexpected reactivity bottlenecks when working with bifunctional long-chain molecules like 11-(2-Pyridinyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you often encounter unexpected reactivity bottlenecks when working with bifunctional long-chain molecules like 11-(2-Pyridinyl)-1-undecanol . While primary alcohols and pyridine rings are typically highly reactive, the 11-carbon undecyl chain introduces dynamic conformational variables.

In this guide, we will troubleshoot the apparent and physical steric hindrance associated with this molecule, explaining the causality behind solvent-induced folding, ligand crowding, and base selection.

Diagnostic Data: Conformational State & Expected Yields

Before troubleshooting, it is critical to understand that the steric bulk of 11-(2-Pyridinyl)-1-undecanol is not static; it is highly dependent on the solvent microenvironment. The table below summarizes how solvent choice dictates chain conformation and subsequent reaction yields.

Reaction EnvironmentChain ConformationApparent Steric HindrancePrimary IssueExpected Yield
Highly Polar (DMF, DMSO) Collapsed / FoldedHigh (Shielded -OH)Hydrophobic collapse< 30%
Aqueous / Alcohols Micellar AggregationHigh (Buried reactive sites)Intermolecular crowding< 20%
Lipophilic (DCM, Toluene) ExtendedLow (Exposed -OH)None (Optimal state)> 85%
Metal Coordination (THF) ExtendedModerate (Cone angle effect)Ligand-ligand repulsion60 - 75%

Troubleshooting & FAQs

Q1: Why is my esterification/etherification yield so low when using DMF, even with excess reagents?

A1: This is a classic case of apparent steric hindrance caused by solvent-induced conformational changes. In highly polar solvents like DMF or aqueous mixtures, the non-polar 11-carbon chain experiences a massive entropic penalty if it remains extended. To minimize the solvent-exposed surface area, the chain undergoes "hydrophobic collapse," folding into a compact globule 1. This structural shift physically buries the terminal primary alcohol, creating severe apparent steric hindrance that blocks bulky electrophiles 2.

Solution: Switch to a lipophilic solvent like Dichloromethane (DCM) or Toluene. These solvents favorably solvate the alkyl chain, forcing an extended conformation and fully exposing the hydroxyl group.

G Start 11-(2-Pyridinyl)-1-undecanol in Solution SolventPolar Highly Polar Solvent (e.g., DMF, DMSO, H2O) Start->SolventPolar SolventNonPolar Lipophilic Solvent (e.g., DCM, Toluene) Start->SolventNonPolar Collapse Hydrophobic Collapse Chain Folds SolventPolar->Collapse Hydrophobic Effect Extend Chain Solvation Extended Conformation SolventNonPolar->Extend Favorable Solvation Hindrance High Steric Hindrance Terminal -OH Shielded Collapse->Hindrance Reactive Low Steric Hindrance Terminal -OH Exposed Extend->Reactive

Conformational dynamics and apparent steric hindrance based on solvent polarity.

Q2: I am trying to silylate the terminal alcohol, but my standard amine bases are causing side reactions. What should I use?

A2: When protecting the alcohol with reagents like silyl triflates (e.g., TBSOTf), strong acids (triflic acid) are generated. Standard amine bases can act as competing nucleophiles or interact unfavorably with the 2-pyridyl group. To overcome this, you must utilize a hindered pyridine base, such as 2,6-lutidine.

Causality: The bulky methyl groups at the 2- and 6-positions of 2,6-lutidine provide severe steric hindrance around the nitrogen. This physical obstruction prevents the nitrogen's lone pair from participating in nucleophilic attack on the electrophilic silicon center, while still allowing the abstraction of small protons to efficiently neutralize the acid 3.

Q3: When using this molecule as a ligand for transition metal catalysis, why does the catalyst precipitate or lose activity?

A3: The 2-pyridyl moiety is an excellent coordinating group, but the long undecyl chain significantly increases the effective steric bulk (cone angle) around the metal center. When multiple ligands attempt to coordinate, the overlapping electron clouds and physical bulk of the long chains create severe steric repulsion 4. This blocks substrate approach and forces the dissociation of the ligand, leading to catalyst precipitation. Modulating the temperature and stoichiometry (see SOP below) is required to maintain a stable coordination sphere.

Experimental Protocols (SOPs)

SOP 1: High-Yield Silylation of the Terminal Alcohol

Objective: Protect the terminal alcohol with a bulky silyl group (e.g., TBSOTf) while circumventing chain-folding steric hindrance and acid-induced side reactions.

  • Solvent Preparation: Flame-dry a round-bottom flask under inert gas (Argon/N2). Add 10 mL of anhydrous Dichloromethane (DCM) to ensure the 11-carbon chain remains in an extended, unhindered conformation.

  • Substrate Addition: Dissolve 1.0 mmol of 11-(2-Pyridinyl)-1-undecanol in the DCM. Stir for 5 minutes at room temperature to allow complete solvation.

  • Base Addition: Add 1.5 mmol of 2,6-lutidine. Crucial Step: Do not use unhindered bases like triethylamine, as they may compete for the electrophile.

  • Electrophile Addition: Cool the mixture to 0°C. Slowly add 1.2 mmol of TBSOTf dropwise over 10 minutes.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO3, extract with DCM, and dry over anhydrous Na2SO4.

Workflow Step1 Identify Reaction Bottleneck Step2 Assess Solvent Polarity Step1->Step2 Step3 Switch to DCM/Toluene (Unfold Chain) Step2->Step3 Step4 Add Hindered Base (e.g., 2,6-Lutidine) Step3->Step4 Step5 Execute Reaction (High Yield) Step4->Step5

Step-by-step troubleshooting workflow to overcome steric hindrance in esterification.

SOP 2: Transition Metal Coordination

Objective: Form a stable transition metal complex without precipitating the catalyst due to the steric bulk of the long alkyl chain.

  • Ligand Solvation: Dissolve 11-(2-Pyridinyl)-1-undecanol (1.0 eq) in anhydrous THF. Avoid coordinating solvents like acetonitrile or highly polar solvents that induce micellization.

  • Temperature Modulation: Heat the ligand solution to 45°C. Causality: Elevating the temperature increases the kinetic energy and conformational mobility of the undecyl chain, reducing its effective static cone angle and allowing easier access to the pyridine nitrogen.

  • Metal Addition: Slowly add the metal precursor (e.g., Pd(OAc)2) dropwise as a solution in the same solvent. Maintain a strict 1:1 or 1:2 (Metal:Ligand) stoichiometry to prevent severe ligand-ligand steric repulsion 4.

  • Equilibration: Stir for 4 hours at 45°C, then slowly cool to room temperature to allow the complex to crystallize or stabilize without trapping the chains in a kinetically frustrated, aggregated state.

Sources

Optimization

Technical Support Center: 11-(2-Pyridinyl)-1-undecanol Extraction &amp; Purification

Welcome to the technical support portal for the synthesis and purification of 11-(2-Pyridinyl)-1-undecanol. This amphiphilic molecule presents unique challenges during extraction due to its surfactant-like properties and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support portal for the synthesis and purification of 11-(2-Pyridinyl)-1-undecanol. This amphiphilic molecule presents unique challenges during extraction due to its surfactant-like properties and the presence of a basic pyridine ring. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to help you eliminate byproducts and optimize your yield.

Part 1: Mechanistic Knowledge Base (The "Why")

To effectively purify 11-(2-Pyridinyl)-1-undecanol, one must first understand the causality behind the formation of its impurities. The standard synthetic route involves the deprotonation of 2-picoline (2-methylpyridine) using a strong base like n-butyllithium (n-BuLi), followed by nucleophilic attack on 10-bromo-1-decanol[1].

Because the electrophile contains an unprotected terminal hydroxyl group, the stoichiometry and order of addition are critical. Failure to manage the acidic alcohol proton leads to the following primary impurities:

  • Etherification Dimer: If the picolyl anion is quenched by the alcohol proton, or if excess base forms the lithium alkoxide of the bromoalkanol, the alkoxide can undergo a Williamson-type intermolecular attack on another bromoalkanol molecule, forming a dimerized ether.

  • Dialkylation: The target product retains two alpha-protons adjacent to the pyridine ring. In the presence of excess base, these can be deprotonated, leading to a second alkylation event (forming an over-alkylated branched byproduct)[1].

  • Elimination (9-Decen-1-ol): Strong bases can promote E2 elimination on the alkyl bromide rather than substitution.

The pH Swing Principle

The conjugate acid of the pyridine ring has a pKa of approximately 5.96[2]. This is the cornerstone of the purification strategy. At a pH significantly below the pKa (pH 2-3), the molecule is fully protonated and partitions into the aqueous phase. At a pH above the pKa (pH 9-10), it is neutral and partitions into the organic phase. Neutral impurities (ether dimers, unreacted bromoalkanol) do not respond to this pH swing and can be permanently washed away during the acidic phase.

ReactionPathway Picoline 2-Picoline (Starting Material) Product 11-(2-Pyridinyl)-1-undecanol (Target Product) Picoline->Product 1. Base 2. Electrophile Bromoalkanol 10-Bromo-1-decanol (Electrophile) Bromoalkanol->Product Ether Ether Dimer Impurity (Alkoxide Attack) Bromoalkanol->Ether Alkoxide Intermediate Elim 9-Decen-1-ol (E2 Elimination) Bromoalkanol->Elim E2 Elimination Base n-BuLi (≥2 equiv) (Strong Base) Base->Product Dialkyl Dialkylated Impurity (Over-alkylation) Product->Dialkyl Excess Base + Electrophile

Fig 1. Synthetic pathway and mechanistic origins of major impurities.

Part 2: Standard Operating Procedure (SOP)

This self-validating protocol utilizes a targeted acid-base extraction to isolate the product while actively mitigating the severe emulsions caused by the product's surfactant-like structure (a hydrophilic cationic headgroup and an 11-carbon hydrophobic tail).

Step-by-Step Acid-Base Extraction
  • Reaction Quench: Cool the reaction vessel to 0 °C. Slowly add saturated aqueous NH4​Cl to quench excess n-BuLi and lithium alkoxides. Self-Validation: The deep red/orange color of the picolyl anion must completely dissipate, indicating a successful quench.

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove the primary reaction solvent (e.g., THF). Redissolve the crude residue in Methyl tert-butyl ether (MTBE). Note: Avoid Dichloromethane (DCM), as it exacerbates emulsion formation with this specific molecule.

  • Acidification (Impurity Purge):

    • Add 1M HCl dropwise while stirring vigorously until the aqueous phase reaches pH 2-3.

    • Self-Validation: Test the aqueous layer with pH paper. It must read < 4 to ensure complete protonation of the pyridine ring (pKa ~5.96)[2].

  • Phase Separation & Emulsion Breaking: Transfer to a separatory funnel. If a milky emulsion persists:

    • Add saturated NaCl (brine) to increase the ionic strength of the aqueous phase.

    • Filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts stabilizing the emulsion.

  • Organic Wash: Separate the phases. Wash the acidic aqueous phase (containing your target) with one additional volume of MTBE. Discard the combined MTBE layers, which now contain the ether dimers, elimination products, and unreacted bromoalkanol.

  • Basification (Product Recovery):

    • Cool the aqueous phase to 0 °C (neutralization is exothermic).

    • Slowly add 2M NaOH until the pH reaches 9-10.

    • Self-Validation: The aqueous solution will turn visibly cloudy or form an oily top layer as the neutral 11-(2-pyridinyl)-1-undecanol crashes out of the water.

  • Final Extraction: Extract the basic aqueous phase three times with Ethyl Acetate (EtOAc).

  • Concentration: Dry the combined EtOAc layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum. Unreacted 2-picoline (which follows the target through the pH swing) will be removed during this vacuum concentration due to its low boiling point (129 °C)[2].

ExtractionWorkflow Crude Crude Reaction Mixture (Target + Impurities) AcidWash Acidify to pH 2-3 (HCl) Extract with MTBE Crude->AcidWash Aq1 Aqueous Phase (Protonated Target) AcidWash->Aq1 Target partitions to Aq Org1 Organic Phase (Neutral Impurities) AcidWash->Org1 Impurities to Org BaseWash Basify Aq to pH 9-10 (NaOH) Extract with EtOAc Aq1->BaseWash Discard1 Discard / Recover Org1->Discard1 Aq2 Aqueous Phase (Salts & Waste) BaseWash->Aq2 Waste Org2 Organic Phase (Neutral Target) BaseWash->Org2 Target partitions to Org Purify Concentrate & Purify Org2->Purify

Fig 2. Acid-base pH swing extraction workflow for 11-(2-Pyridinyl)-1-undecanol.

Part 3: Quantitative Data & Impurity Partitioning

Table 1: Impurity Partitioning and Physicochemical Behavior

CompoundMechanistic OriginState at pH 2State at pH 10Primary Removal Method
11-(2-Pyridinyl)-1-undecanol Target ProductCationic (Aq Soluble)Neutral (Org Soluble)N/A (Isolated via pH swing)
2-Picoline Unreacted Starting MaterialCationic (Aq Soluble)Neutral (Org Soluble)High-vacuum evaporation
10-Bromo-1-decanol Unreacted ElectrophileNeutral (Org Soluble)Neutral (Org Soluble)Discarded in acidic organic wash
Ether Dimer Alkoxide Nucleophilic AttackNeutral (Org Soluble)Neutral (Org Soluble)Discarded in acidic organic wash
9-Decen-1-ol E2 Elimination by baseNeutral (Org Soluble)Neutral (Org Soluble)Discarded in acidic organic wash
Dialkylated Pyridine Over-alkylation of ProductCationic (Aq Soluble)Neutral (Org Soluble)Silica Gel Chromatography

Part 4: Troubleshooting & FAQs

Q: My extraction is forming a thick, unbreakable white emulsion during the acid wash. How do I resolve this? A: This is a direct result of the molecule's physical chemistry. At pH 2, 11-(2-pyridinyl)-1-undecanol becomes a protonated pyridinium salt with a long hydrophobic tail—acting as a potent cationic surfactant. To break the emulsion:

  • Swap highly polarizable solvents like DCM for MTBE or EtOAc.

  • Increase the ionic strength of the aqueous layer by adding saturated brine (NaCl), which forces the hydrophobic tail out of the water phase.

  • If fine lithium salts are stabilizing the emulsion interface, filter the entire biphasic mixture through a pad of Celite.

Q: NMR analysis of my product shows a massive amount of ether byproduct and very low yield. Why did this form and how do I prevent it? A: If you are adding unprotected 10-bromo-1-decanol directly to the picolyl anion, the highly basic picolyl anion is immediately quenched by the alcohol proton, reverting back to 2-picoline. The resulting lithium alkoxide then attacks the alkyl bromide of another molecule, forming the ether dimer. Solution: You must either pre-protect the alcohol (e.g., as a THP ether) prior to the reaction, or use a two-flask method: Pre-form the lithium alkoxide of the bromoalkanol in Flask B using 1 equivalent of NaH, then add this mixture to the pre-formed picolyl anion in Flask A[1].

Q: I performed the pH swing perfectly, but I still have dialkylated impurities in my final NMR. Why wasn't it removed? A: The dialkylated byproduct (11-(2-pyridinyl)-11-(10-hydroxydecyl)-1-undecanol) also contains a pyridine ring. Its pKa is nearly identical to the target product, meaning it will perfectly co-extract during the pH swing. Acid-base extraction cannot separate these two. To remove it, you must use silica gel column chromatography. To prevent it in future batches, ensure you use a slight stoichiometric excess of 2-picoline relative to the bromoalkanol to statistically suppress secondary alkylation events.

References

  • "Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation." Journal of the American Chemical Society - ACS Publications. Available at:[Link]

  • "2-Methylpyridine | C5H4N(CH3) | CID 7975." PubChem, National Institutes of Health (NIH). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 11-(2-Pyridinyl)-1-undecanol Catalyzed Processes

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 11-(2-Pyridinyl)-1-undecanol (11-PU) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 11-(2-Pyridinyl)-1-undecanol (11-PU) .

11-PU is a highly versatile, amphiphilic bifunctional molecule. Featuring a coordinating pyridine headgroup, a hydrophobic 11-carbon alkyl chain, and a terminal primary alcohol, 11-PU is frequently employed as a ligand for transition metals or as an organocatalyst in aqueous biphasic and micellar catalysis. Because of its amphiphilic nature, 11-PU self-assembles into nanoreactors (micelles) in water, compartmentalizing substrates and enhancing [1]. However, this self-assembly is highly temperature-dependent. Optimizing the thermal window is critical to prevent phase separation, maintain catalytic turnover, and ensure high yields ()[2].

Below, you will find targeted troubleshooting guides, self-validating experimental workflows, and FAQs to help you optimize the thermal parameters of your 11-PU catalyzed reactions.

Core Troubleshooting Guide: Temperature-Dependent Anomalies

Issue 1: Catalyst Precipitation or "Sluggish" Reaction at Low Temperatures
  • Symptom: The reaction mixture appears as a suspension with visible solid particles, and conversion rates are near zero.

  • Causality: You are operating below the Krafft Point ( TK​ ) of the 11-PU system. At low temperatures, the lattice energy of the 11-PU crystals exceeds its hydration energy. The amphiphile remains in a solid, crystalline state rather than self-assembling into catalytically active micelles ()[3].

  • Solution:

    • Gradually increase the reaction temperature until the solution clarifies or forms a stable, translucent emulsion (typically >25–30 °C for long-chain pyridine amphiphiles).

    • If low-temperature kinetics are strictly required to prevent side reactions, introduce a co-solvent (e.g., 5–10% PEG or methanol) to depress the Krafft point and force micellization.

Issue 2: Sudden Loss of Catalytic Activity and Phase Separation at Elevated Temperatures
  • Symptom: The reaction mixture abruptly turns highly opaque/milky white at higher temperatures (e.g., >70 °C), followed by the formation of two distinct liquid layers. Catalytic turnover ceases.

  • Causality: The system has reached its Cloud Point ( Tc​ ) . The solubility of the non-ionic portions of 11-PU (the alcohol tail and unprotonated pyridine ring) relies heavily on hydrogen bonding with water. As thermal kinetic energy increases, these hydrogen bonds are disrupted. The amphiphiles dehydrate and aggregate, leading to macroscopic phase separation where the catalyst is sequestered away from the aqueous substrate interface ()[2].

  • Solution:

    • Lower the reaction temperature by 10–15 °C below the observed cloud point to restore the micellar phase.

    • Advanced Technique: Exploit this phenomenon for product recovery. Run the reaction at a mild temperature (e.g., 40 °C), then deliberately heat above the cloud point to induce phase separation (Cloud Point Extraction), allowing you to decant the product-rich organic layer while recycling the 11-PU catalyst ()[2].

Issue 3: Poor Selectivity and Ligand Degradation
  • Symptom: The reaction proceeds, but yields are low due to the formation of side products, or the catalyst cannot be recycled.

  • Causality: Operating at excessively high temperatures in the presence of oxidants or strong acids can compromise the structural integrity of 11-PU. The primary alcohol can undergo unintended oxidation, or the pyridine nitrogen can be irreversibly N-oxidized, destroying its ability to coordinate transition metals like Pd or Cu ()[4].

  • Solution: Utilize the micellar effect to your advantage. Micellar catalysis often allows reactions that traditionally require high temperatures (e.g., 100 °C in organic solvents) to proceed efficiently at mild heating (30–50 °C) due to the high local concentration of reactants within the hydrophobic core ()[4].

Quantitative Data: Temperature Optimization Matrix

Temperature RangePhysical State of 11-PUCatalytic ActivityTroubleshooting Action / Recommendation
< 25 °C Solid / Crystalline (Below Krafft Point)Very LowHeat mixture to >30 °C or add 5% v/v co-solvent.
30 °C – 60 °C Stable Micellar DispersionOptimal (High) Maintain vigorous stirring; ideal window for C-C coupling.
65 °C – 75 °C Micellar Swelling / TransitionModerateMonitor closely for turbidity; reduce heat if opaque.
> 75 °C Phase Separation (Above Cloud Point)Low to ZeroCool to 50 °C to restore micelles, or use for extraction.

Experimental Protocol: Temperature-Screening Workflow

To establish a self-validating system for your specific 11-PU catalyzed process, follow this step-by-step methodology to identify your optimal thermal window:

  • Preparation of the Aqueous Catalyst Dispersion: Add 11-PU (typically 2–5 mol%) and the transition metal precursor (if acting as a ligand) to degassed, deionized water in a jacketed reactor. Do not add organic substrates yet.

  • Krafft Point Determination: Begin stirring at 10 °C. Ramp the temperature at 2 °C/min. Record the exact temperature where the solid suspension transitions into a clear or slightly bluish translucent micellar dispersion. This is your minimum operating temperature ( Tmin​ ).

  • Cloud Point Determination: Continue heating the dispersion at 2 °C/min. Record the temperature at which the solution becomes abruptly opaque and milky. This is your maximum operating temperature ( Tmax​ ).

  • Kinetic Profiling: Set up three parallel reactions loaded with your organic substrates at Tmin​+5∘C , (Tmin​+Tmax​)/2 , and Tmax​−5∘C .

  • Sampling and Analysis: Extract 50 µL aliquots every 30 minutes from each reactor. Quench immediately in cold ethyl acetate to halt the reaction and break the micelles. Analyze the organic layer via GC-FID or HPLC to determine the optimal kinetic temperature within the stable micellar window.

System Visualization: 11-PU Phase Behavior

G Start 11-PU in Aqueous Media (Initial State) LowTemp T < Krafft Point (< 25°C) Solid / Crystalline State Start->LowTemp Cooling / Low Heat MidTemp Krafft Point < T < Cloud Point (30°C - 60°C) Active Micellar Catalysis Start->MidTemp Moderate Heating HighTemp T > Cloud Point (> 75°C) Phase Separation / Aggregation Start->HighTemp Overheating Fail1 Catalyst Precipitation Zero Turnover LowTemp->Fail1 Opt Optimal Thermal Window High Turnover Rate MidTemp->Opt Fail2 Loss of Mass Transfer Reaction Quenched HighTemp->Fail2

Temperature-dependent phase transitions and catalytic outcomes of 11-PU in aqueous media.

Frequently Asked Questions (FAQs)

Q: Can I use 11-PU in pure organic solvents to avoid Krafft point and Cloud point issues entirely? A: Yes, 11-PU is highly soluble in most organic solvents (e.g., DCM, toluene) due to its 11-carbon alkyl chain. However, doing so eliminates the "micellar effect." In aqueous media, the hydrophobic core of the micelles drastically increases the local concentration of organic substrates, which is what allows these reactions to proceed at lower temperatures than traditional organic synthesis. Moving to pure organics will likely require you to increase the reaction temperature significantly to achieve the same kinetics.

Q: How does temperature affect the coordination of transition metals to the pyridine ring of 11-PU? A: Metal-ligand coordination is generally an exothermic equilibrium process. At highly elevated temperatures, the equilibrium can shift toward ligand dissociation. Furthermore, at temperatures approaching the cloud point, the dehydration of the micelle corona alters the dielectric constant around the pyridine nitrogen, reducing its nucleophilicity and weakening the metal-ligand bond. Maintaining a moderate temperature (40–50 °C) ensures stable coordination geometry.

Q: My reaction is highly exothermic. How do I prevent it from self-heating past the cloud point? A: For highly exothermic processes, do not add all substrates at once. Use a syringe pump to dose the limiting reagent slowly over time. Additionally, ensure your reactor has active cooling (e.g., a jacketed vessel connected to a chiller) rather than relying solely on ambient heat dissipation, as the compartmentalized nature of micelles can lead to localized thermal "hot spots."

References

  • Multicomponent Reactions Accelerated by Aqueous Micelles . Frontiers in Chemistry. URL:[Link]

  • Micellar Catalysis as a Tool for C–H Bond Functionalization toward C–C Bond Formation . ACS Organometallics. URL:[Link]

  • Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions . National Institutes of Health (NIH) / MDPI. URL:[Link]

  • Influence of Hofmeister Anions on the Krafft Temperature, Surface and Bulk Behaviour of Ionic Surfactants in Aqueous Solution . Bangladesh University of Engineering and Technology (BUET). URL:[Link]

Sources

Optimization

Resolving co-elution issues in 11-(2-Pyridinyl)-1-undecanol gas chromatography

Resolving Co-elution and Peak Tailing in 11-(2-Pyridinyl)-1-undecanol Analysis Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Co-elution and Peak Tailing in 11-(2-Pyridinyl)-1-undecanol Analysis

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the chromatographic challenges of bifunctional long-chain basic alcohols.

Mechanistic FAQs: Understanding the Analyte

Q: Why does 11-(2-Pyridinyl)-1-undecanol consistently exhibit severe peak tailing and co-elution with matrix components? A: The chromatographic instability of 11-(2-Pyridinyl)-1-undecanol stems from its bifunctional molecular architecture. The molecule possesses a long, hydrophobic C11 alkyl chain that strongly interacts with the stationary phase via dispersive (van der Waals) forces. However, it is capped by two highly active functional groups: a basic pyridine ring and a polar primary hydroxyl (-OH) group.

In gas chromatography, active hydrogen atoms in the hydroxyl group readily form hydrogen bonds with uncapped, acidic silanol groups (Si-OH) present on the fused-silica column wall and glass inlet liners. Simultaneously, the basic pyridine ring undergoes strong acid-base interactions with these same acidic sites. This mixed-mode retention causes the analyte molecules to travel through the column at varying speeds, resulting in band broadening, severe peak tailing, and subsequent co-elution with neighboring matrix peaks. Masking these polar groups is essential for achieving sharp, Gaussian peaks.

Interaction_Mechanism Analyte 11-(2-Pyridinyl)-1-undecanol (Bifunctional Analyte) Pyridine Pyridine Ring (Basic) Analyte->Pyridine Alcohol Primary Alcohol (Polar) Analyte->Alcohol Chain C11 Alkyl Chain (Hydrophobic) Analyte->Chain Silanols Active Silanols (Acidic Sites) Pyridine->Silanols Acid-Base Interaction Alcohol->Silanols H-Bonding Phase Stationary Phase (Non-polar) Chain->Phase Van der Waals Dispersion

Mechanisms of analyte-stationary phase interactions causing GC co-elution.

Derivatization Strategies

Q: How can I eliminate the hydroxyl group's interference before injection? A: The most effective self-validating protocol for this compound is silylation. By replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, you eliminate hydrogen bonding, reduce the compound's overall polarity, and increase its volatility[1].

While BSTFA is a common reagent, MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) is the optimal choice for 11-(2-Pyridinyl)-1-undecanol. The primary advantage of MSTFA is that its reaction by-products (primarily N-methyltrifluoroacetamide) are highly volatile[2]. This prevents the reagent by-products from co-eluting with the target analyte, which has a relatively high boiling point due to its C11 chain.

Standard Operating Procedure: MSTFA Derivatization Note: This protocol is a self-validating system; the appearance of a single, sharp peak with an increased m/z (M+72 for the TMS group) in GC-MS confirms complete derivatization.

  • Sample Preparation: Transfer 100 µL of the sample extract (containing <100 µg of analyte) dissolved in an aprotic solvent (e.g., dichloromethane or hexane) into a deactivated glass GC autosampler vial. Crucial: Ensure no protic solvents like methanol or water are present, as they will immediately quench the silylation reagent.

  • Reagent Addition: Add 50 µL of MSTFA to the vial[2].

  • Catalysis: Add 5 µL of anhydrous pyridine. Although the analyte contains a pyridine ring, adding free pyridine acts as a basic catalyst and acid scavenger, driving the reaction of the primary alcohol to 100% completion.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a thermal shaker at 37°C for 30 minutes to ensure complete conversion[3].

  • Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC.

Table 1: Comparison of Derivatization Reagents for Pyridinyl Alcohols

ReagentReaction MechanismBy-product VolatilitySuitability for 11-(2-Pyridinyl)-1-undecanol
MSTFA Silylation (TMS donor)Very HighOptimal. By-products elute early, avoiding co-elution with the C11 chain.
BSTFA Silylation (TMS donor)ModerateGood, but by-products may interfere with early-eluting matrix components.
PFBHA Oxime formationLowPoor. Targets carbonyls, completely ineffective for primary alcohols.
Column Selection and Inlet Optimization

Q: If I still experience co-elution after derivatization, which GC column chemistry should I use? A: If co-elution persists, the issue lies in stationary phase selectivity and column inertness. Standard 5% diphenyl/95% dimethyl polysiloxane columns may not possess sufficient inertness for the basic pyridine ring, which remains active even after the hydroxyl group is silylated.

You must transition to a Base-Deactivated or Ultra-Inert (UI) capillary column. Base-modified polyethylene glycol (PEG) columns provide excellent peak shapes for amines but suffer from low thermal stability (often degrading above 250°C)[4], which is problematic for high-boiling C11 compounds. Therefore, a base-deactivated 5% phenyl siloxane column (e.g., Rtx-Volatile Amine, DB-5ms UI, or PTA-5) is the authoritative choice. These columns undergo a proprietary deactivation process that neutralizes acidic silanols, preventing the pyridine ring from dragging and co-eluting[4].

Table 2: Column Selection Matrix

Column PhasePolarityInertness to BasesMax Temp (°C)Recommendation
Standard 5% PhenylNon-polarLow/Moderate325Not recommended. High risk of pyridine tailing.
PEG (Wax)PolarModerate250Not recommended. Thermal limit too low for C11 elution.
Base-Deact. 5% Phenyl Non-polarHigh 315Highly Recommended. Resolves C11 chain while preventing pyridine adsorption.

Q: How should I configure the GC inlet to prevent analyte degradation? A: The inlet is the first point of contact and a major source of active sites.

  • Liner Selection: Use a single-taper, ultra-inert glass liner with deactivated glass wool. The wool promotes rapid volatilization of the long C11 chain, while the ultra-inert coating prevents the pyridine ring from adsorbing to the glass surface.

  • Temperature: Maintain the injection port at 250°C. Lower temperatures will cause the C11 compound to discriminate (fail to volatilize completely), while higher temperatures may cause thermal degradation of the TMS-derivative.

  • Injection Mode: Use splitless injection (1 µL) with a purge valve time of 0.75 minutes to ensure the entire high-boiling sample transfers to the column before the split vent opens.

GC_Workflow Start Analyze 11-(2-Pyridinyl)-1-undecanol Assess Assess Chromatogram: Co-elution or Tailing? Start->Assess Deriv 1. Derivatization (Cap -OH with MSTFA) Assess->Deriv Yes Column 2. Column Selection (Base-Deactivated / Ultra-Inert) Deriv->Column Inlet 3. Inlet Optimization (Deactivated Liner, 250°C) Column->Inlet Success Baseline Resolution Achieved Inlet->Success

Workflow for resolving co-elution in bifunctional basic compounds.

References
  • Derivatization for Gas Chromatography , Phenomenex,[Link]

  • Preparation of TMS Derivatives for GC/MS , CalTech GPS, [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry , NIH PMC,[Link]

  • An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols , American Laboratory,[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 11-(2-Pyridinyl)-1-undecanol with Other Long-Chain Alkyl Pyridines for Advanced Formulation Development

A Senior Application Scientist's Guide: Abstract Long-chain alkyl pyridines represent a versatile class of amphiphilic molecules with significant potential in drug delivery, gene therapy, and material science. Their uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide:

Abstract

Long-chain alkyl pyridines represent a versatile class of amphiphilic molecules with significant potential in drug delivery, gene therapy, and material science. Their unique architecture, combining a hydrophilic pyridine headgroup with a tunable hydrophobic alkyl tail, allows for self-assembly into supramolecular structures like micelles, which can encapsulate therapeutic agents. This guide provides an in-depth comparison of 11-(2-Pyridinyl)-1-undecanol , a non-ionic pyridinyl alcohol, with cationic quaternized alkylpyridinium salts, such as the well-characterized Cetylpyridinium Chloride (CPC) and N-Octadecyl-2-methylpyridinium Bromide . We will explore the critical differences in their physicochemical properties, self-assembly behavior, and biocompatibility, supported by detailed experimental protocols to empower researchers in their formulation design and evaluation.

Introduction: The Significance of Amphiphilic Pyridines

Amphiphilic molecules, which possess both water-loving (hydrophilic) and water-fearing (hydrophobic) regions, are the cornerstone of many advanced delivery systems. When dispersed in an aqueous solution above a specific concentration—the Critical Micelle Concentration (CMC)—these molecules spontaneously self-assemble into micelles.[1] Micelles feature a hydrophobic core, ideal for solubilizing poorly water-soluble drugs, and a hydrophilic shell that interfaces with the aqueous environment.[2]

Pyridine-containing amphiphiles are particularly compelling. The pyridine headgroup offers several advantages:

  • Tunable Polarity: The nitrogen atom in the pyridine ring can be quaternized to create a permanent positive charge (cationic surfactant) or remain non-ionic, offering flexibility in formulation design.[3][4]

  • Biocompatibility & Functionality: The pyridine moiety is a privileged structure found in many FDA-approved drugs and can be functionalized to attach targeting ligands or imaging agents.[4][5]

  • pH-Responsiveness: The basicity of the non-ionic pyridine ring can impart pH-sensitive characteristics to formulations, enabling triggered drug release in specific microenvironments, such as acidic tumor tissues.

This guide focuses on 11-(2-Pyridinyl)-1-undecanol , a molecule distinguished by its non-ionic 2-substituted pyridine headgroup and a terminal hydroxyl group on its C11 alkyl chain. We will compare its projected performance against established cationic alkylpyridinium surfactants to highlight the structure-activity relationships that govern their utility.

Focus Compound: 11-(2-Pyridinyl)-1-undecanol

11-(2-Pyridinyl)-1-undecanol is a fatty alcohol derivative featuring a pyridine ring.[6][7] Its structure presents a unique combination of a mildly basic headgroup, a long hydrophobic chain, and a terminal alcohol, which can participate in hydrogen bonding, influencing its self-assembly and interaction with other molecules.

Synthesis and Characterization

While a specific one-pot synthesis for 11-(2-Pyridinyl)-1-undecanol is not readily found in canonical literature, a plausible and established synthetic route involves a Grignard reaction.

Plausible Synthetic Route:

  • Grignard Reagent Formation: 10-Bromodecan-1-ol is first protected, for example, as a tetrahydropyranyl (THP) ether, to prevent the acidic hydroxyl proton from quenching the Grignard reagent. The protected bromide is then reacted with magnesium turnings in anhydrous diethyl ether or THF to form the Grignard reagent.

  • Coupling Reaction: The Grignard reagent is then added to 2-pyridinecarboxaldehyde. This nucleophilic addition to the carbonyl group, followed by acidic workup, yields the secondary alcohol.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product, 11-(2-Pyridinyl)-1-undecanol.

Characterization would be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and purity.

Physicochemical Properties

The key structural features of 11-(2-Pyridinyl)-1-undecanol dictate its properties:

  • Solubility: Due to the long C11 alkyl chain, it is expected to be poorly soluble in water but soluble in organic solvents like ethanol and chloroform.[8]

  • Hydrophobicity: The undecanol tail provides significant hydrophobicity, which is the driving force for micellization.

  • Headgroup: The non-ionic pyridine headgroup is less hydrophilic than a quaternary ammonium group, which will significantly impact its CMC. The terminal -OH group adds a point of hydrogen bonding capability.

Comparative Analysis with Cationic Alkyl Pyridines

To understand the unique properties of 11-(2-Pyridinyl)-1-undecanol, we compare it to two representative cationic long-chain alkyl pyridinium surfactants:

  • Cetylpyridinium Chloride (CPC): A C16 (cetyl) chain attached to a quaternized pyridine ring. It is a well-known antiseptic used in mouthwashes and lozenges.[9][10]

  • N-Octadecyl-2-methylpyridinium Bromide: A C18 (octadecyl) chain attached to a quaternized 2-methylpyridine ring, providing a very long hydrophobic tail.[3]

Head-to-Head Performance Metrics

The structural differences—non-ionic vs. cationic headgroup, and varying alkyl chain lengths—lead to significant differences in performance metrics critical for drug development.

Table 1: Physicochemical Properties Comparison

Property11-(2-Pyridinyl)-1-undecanolCetylpyridinium Chloride (CPC)N-Octadecyl-2-methylpyridinium BromideRationale for Differences
Formula C₁₆H₂₇NOC₂₁H₃₈ClNC₂₄H₄₄BrNVaries by alkyl chain and counter-ion.
Molecular Weight ~249.4 g/mol 339.99 g/mol 426.5 g/mol Longer alkyl chains and heavier counter-ions increase molecular weight.
Headgroup Type Non-ionic Pyridinyl AlcoholCationic PyridiniumCationic PyridiniumThe permanent positive charge on CPC and its analogue drastically increases hydrophilicity and surface activity compared to the neutral pyridine.
Alkyl Chain C11 (Undecyl)C16 (Cetyl)C18 (Octadecyl)Chain length is a primary determinant of hydrophobicity.[2]
Solubility Poor in water; Soluble in organic solventsSoluble in waterSparingly soluble in waterThe ionic nature of the quaternized pyridinium headgroup enhances water solubility significantly.[11]

Table 2: Critical Micelle Concentration (CMC) Comparison

CompoundAlkyl ChainCMC (in water)Rationale for Differences
11-(2-Pyridinyl)-1-undecanolC11Estimated: 1-5 mMNon-ionic surfactants generally have lower CMCs than their ionic counterparts with the same alkyl chain length because there is no electrostatic repulsion between headgroups.
Dodecylpyridinium BromideC12~15 mM[12]Serves as a close structural analogue to estimate the impact of charge.
Cetylpyridinium Chloride (CPC)C16~0.9 - 1.1 mM[9]The significantly longer C16 chain increases hydrophobicity, driving micelle formation at a lower concentration despite headgroup repulsion.[2]
N-Octadecyl-2-methylpyridinium BromideC18~0.111 mM[3][13]The very long C18 chain results in a very low CMC, indicating a strong tendency to self-assemble.[3]
Note: The CMC for 11-(2-Pyridinyl)-1-undecanol is an expert estimation based on structure-activity principles, as direct experimental data is not readily available. A C12 ionic analogue is provided for context.

Table 3: In Vitro Cytotoxicity Comparison

CompoundHeadgroup TypeTypical IC₅₀ RangeRationale for Differences
11-(2-Pyridinyl)-1-undecanolNon-ionicExpected: Higher IC₅₀ (Lower Toxicity)Non-quaternized, non-ionic surfactants are generally less disruptive to cell membranes and exhibit lower cytotoxicity.[14]
Cetylpyridinium Chloride (CPC)CationicLower IC₅₀ (Higher Toxicity)Cationic surfactants can strongly interact with negatively charged cell membranes, leading to membrane disruption and higher cytotoxicity.[15][16]
N-Octadecyl-2-methylpyridinium BromideCationicLower IC₅₀ (Higher Toxicity)Similar to CPC, its cationic nature drives cytotoxicity. The longer chain may further enhance membrane interaction.[17]
Note: IC₅₀ values are highly dependent on the cell line and assay duration. This table reflects general trends.

Key Experimental Protocols

To empower researchers to validate these comparisons, we provide detailed, self-validating protocols for three critical characterization assays.

Protocol: Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy

Principle: Pyrene is a hydrophobic fluorescent probe whose emission spectrum is highly sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in a polar aqueous environment. Above the CMC, it partitions into the nonpolar micellar core. This shift is detected by a change in the intensity ratio of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks of its emission spectrum. A plot of the I₁/I₃ ratio versus the logarithm of surfactant concentration yields a sigmoidal curve, with the inflection point indicating the CMC.[18][19]

Methodology:

  • Reagent Preparation:

    • Prepare a 1.0 mM stock solution of pyrene in a volatile organic solvent like acetone or ethanol.

    • Prepare a high-concentration stock solution (e.g., 100 mM) of the alkyl pyridine surfactant in high-purity water.

  • Sample Preparation:

    • Aliquot a small, fixed volume of the pyrene stock solution into a series of glass vials.

    • Evaporate the solvent completely under a stream of nitrogen or in a vacuum desiccator to leave a thin film of pyrene. This step is critical to prevent solvent interference.[18]

    • Create a serial dilution of the surfactant stock solution in high-purity water to cover a concentration range bracketing the expected CMC (e.g., from 0.001 mM to 50 mM).

    • Add a fixed volume of each surfactant dilution to the pyrene-coated vials. The final pyrene concentration should be very low (~1 µM).

    • Allow the solutions to equilibrate overnight with gentle stirring to ensure complete dissolution and micelle formation.[18]

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to ~335 nm.

    • Scan the emission spectrum from 350 nm to 500 nm for each sample.

    • Record the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks.[19]

  • Data Analysis:

    • Calculate the I₁/I₃ ratio for each surfactant concentration.

    • Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration.

    • Fit the data to a Boltzmann-type sigmoidal curve. The concentration at the inflection point of the curve is the CMC.[2][20]

Diagram: CMC Determination Workflow

CMC_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep1 Prepare Pyrene & Surfactant Stocks prep2 Aliquot Pyrene & Evaporate Solvent prep1->prep2 prep3 Add Surfactant Dilutions prep2->prep3 prep4 Equilibrate Overnight prep3->prep4 measure1 Excite at 335 nm Scan Emission prep4->measure1 Analyze Samples measure2 Record I1 & I3 Intensities measure1->measure2 analysis1 Calculate I1/I3 Ratio measure2->analysis1 Process Data analysis2 Plot I1/I3 vs. log[Surfactant] analysis1->analysis2 analysis3 Fit Sigmoidal Curve Determine CMC analysis2->analysis3

Workflow for determining CMC via pyrene fluorescence spectroscopy.

Protocol: In Vitro Drug Release Assay from Micellar Formulations

Principle: The dialysis bag method is a common technique to evaluate the release of a drug from a nanoparticle formulation.[21] The drug-loaded micelles are placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug molecules to pass through but retains the larger micelles. This bag is submerged in a release medium, and the amount of drug that diffuses into the medium over time is quantified.[22]

Methodology:

  • Preparation of Drug-Loaded Micelles:

    • Dissolve the alkyl pyridine surfactant and a model hydrophobic drug (e.g., Doxorubicin, Paclitaxel) in a suitable organic solvent.

    • Use a dialysis method to form the micelles: Slowly add the organic solution to a stirred aqueous buffer. The surfactant will self-assemble, encapsulating the drug.[23]

    • Dialyze the resulting solution against the buffer to remove the organic solvent and any unencapsulated drug.

  • Release Study Setup:

    • Select a dialysis membrane with an MWCO that is larger than the drug's molecular weight but smaller than the micelle's aggregate molecular weight (e.g., 12-14 kDa MWCO).[22]

    • Hydrate the dialysis bag according to the manufacturer's instructions.

    • Pipette a known volume and concentration of the drug-loaded micelle solution into the dialysis bag and seal it securely.

    • Submerge the bag in a larger vessel containing a known volume of release medium (e.g., phosphate-buffered saline (PBS), pH 7.4). The volume should be large enough to ensure "sink conditions," where the concentration of released drug in the medium remains low, preventing equilibrium from being reached.

    • Place the entire setup in a shaking incubator at 37°C.[23]

  • Sampling and Quantification:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.[23]

    • Quantify the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis:

    • Calculate the cumulative amount and percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to generate the release profile.

Diagram: Drug Release Workflow

Drug_Release_Workflow A Prepare Drug-Loaded Micelles via Dialysis B Transfer Micelle Solution to Dialysis Bag (12 kDa MWCO) A->B C Immerse Bag in Release Medium (e.g., PBS, pH 7.4) B->C D Incubate at 37°C with Shaking C->D E Sample Release Medium at Time Points D->E Periodically F Replenish with Fresh Medium E->F Maintain Sink Conditions G Quantify Drug (UV-Vis/HPLC) E->G H Plot Cumulative % Release vs. Time G->H

Dialysis bag method for in vitro drug release from micelles.

Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells possess mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[24][25]

Methodology:

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HeLa, HEK293) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.[25]

  • Compound Treatment:

    • Prepare a serial dilution of the alkyl pyridine compounds in a serum-free cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[26]

  • MTT Incubation:

    • After the treatment period, add a small volume of sterile MTT stock solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[24]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Gently mix the plate on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Discussion and Future Outlook

The comparison between 11-(2-Pyridinyl)-1-undecanol and its cationic counterparts reveals a fundamental trade-off in formulation science.

  • Impact of Headgroup: The non-ionic nature of 11-(2-Pyridinyl)-1-undecanol is predicted to result in significantly lower cytotoxicity, a major advantage for systemic drug delivery applications. Cationic surfactants like CPC, while effective as antimicrobials and gene delivery agents, often face limitations due to their inherent toxicity from strong membrane interactions.[15][17] However, this positive charge is also what makes them effective for condensing negatively charged genetic material (DNA/RNA).

  • Impact of Alkyl Chain: The principle that a longer alkyl chain leads to a lower CMC is clearly demonstrated.[2] A lower CMC indicates greater stability of the micelle upon dilution in the bloodstream, a critical parameter for intravenous drug delivery. The C18 chain of N-Octadecyl-2-methylpyridinium Bromide gives it exceptional stability, though this may be coupled with higher toxicity.[3] The C11 chain of 11-(2-Pyridinyl)-1-undecanol offers a balance between sufficient hydrophobicity to form micelles and potentially lower bioaccumulation compared to longer chains.

  • The Role of the Terminal Hydroxyl Group: The -OH group on 11-(2-Pyridinyl)-1-undecanol provides a site for hydrogen bonding, which could influence micellar packing and drug-carrier interactions. It also presents a convenient handle for further chemical modification, such as attaching targeting ligands or forming biodegradable ester linkages for drug conjugation.

Future Outlook: 11-(2-Pyridinyl)-1-undecanol and similar non-ionic pyridinyl alcohols are promising candidates for developing "stealth" delivery systems that are less likely to be recognized by the immune system and exhibit lower toxicity. Their potential pH-responsiveness makes them particularly attractive for oncology applications where triggered release in the acidic tumor microenvironment is desired. Future research should focus on experimentally verifying the CMC and cytotoxicity of this molecule and exploring its drug loading capacity and release kinetics with various therapeutic agents.

References

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Sources

Comparative

GC-MS method validation for testing 11-(2-Pyridinyl)-1-undecanol purity

An In-Depth Technical Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation for Purity Assessment of 11-(2-Pyridinyl)-1-undecanol Authored by: A Senior Application Scientist Abstract The purity of pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation for Purity Assessment of 11-(2-Pyridinyl)-1-undecanol

Authored by: A Senior Application Scientist

Abstract

The purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. This guide provides a comprehensive framework for the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for determining the purity of 11-(2-Pyridinyl)-1-undecanol, a key building block in pharmaceutical synthesis. We will explore the rationale behind choosing GC-MS over other analytical techniques, detail a robust validation protocol according to International Council for Harmonisation (ICH) guidelines, and present a clear, actionable methodology for researchers, scientists, and drug development professionals. The causality behind experimental choices is elucidated to provide not just a procedure, but a foundational understanding of the method's scientific integrity.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In pharmaceutical manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its starting materials and intermediates.[1] Unwanted chemicals, even in trace amounts, can affect the safety and efficacy of the final drug product.[1][2] 11-(2-Pyridinyl)-1-undecanol is a functionalized long-chain alcohol whose purity is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for this application due to its high sensitivity, specificity, and ability to separate and identify volatile and semi-volatile compounds.[3][4][5] This guide offers a comparative analysis of analytical techniques and a detailed walkthrough of the GC-MS method validation process, grounded in the principles of scientific rigor and regulatory compliance.[3][4]

Comparative Analysis: Why GC-MS for 11-(2-Pyridinyl)-1-undecanol?

While several techniques can assess chemical purity, the choice of method depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

  • High-Performance Liquid Chromatography (HPLC): A workhorse in pharmaceutical analysis, HPLC is excellent for non-volatile and thermally sensitive compounds.[6] However, for a molecule like 11-(2-Pyridinyl)-1-undecanol, which has a long alkyl chain and moderate volatility, GC-MS can offer superior resolution and sensitivity without the need for complex mobile phases.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled structural information and can be used for quantitative analysis (qNMR). It is invaluable for structural confirmation but is generally less sensitive than chromatographic techniques for trace impurity detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing compounds that can be volatilized without decomposition.[2] The gas chromatograph separates components of a mixture based on their volatility and interaction with the column's stationary phase, while the mass spectrometer provides definitive identification based on a compound's unique mass spectrum (its molecular "fingerprint").[5] For 11-(2-Pyridinyl)-1-undecanol, GC-MS offers an optimal balance of separation efficiency, sensitivity, and specificity for detecting potential process-related impurities or degradation products.[7]

Table 1: Comparison of Analytical Techniques for Purity Analysis

FeatureGC-MSHPLC-UVNMR
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbanceNuclear spin resonance in a magnetic field
Analyte Suitability Volatile & semi-volatile, thermally stableNon-volatile, thermally labile or stableSoluble compounds
Sensitivity High (ppb to ppm)Moderate (ppm)Low (percent level)
Specificity Very High (Mass Spectrum provides fingerprint)Moderate (Retention time, UV spectrum)Very High (Provides full structure)
Quantitation ExcellentExcellentGood (qNMR)
Considerations May require derivatization for polar compoundsSolvent consumption, mobile phase preparationExpensive equipment, lower throughput

Given the structure of 11-(2-Pyridinyl)-1-undecanol, derivatization of the hydroxyl group to a less polar, more volatile silyl ether is a strategic step to improve peak shape and thermal stability during GC analysis.[8]

Proposed GC-MS Method for Analysis

A robust analytical method begins with optimized parameters. The following serves as a well-justified starting point for method development.

Sample Preparation: Silylation

The causality for this step is to mitigate peak tailing and improve volatility. The polar hydroxyl group can interact with active sites in the GC system, leading to poor chromatography. Converting it to a trimethylsilyl (TMS) ether masks this polarity.

Protocol:

  • Accurately weigh approximately 10 mg of the 11-(2-Pyridinyl)-1-undecanol sample into a 2 mL autosampler vial.

  • Add 1 mL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before analysis. The sample is now ready for injection.[8]

Chromatographic and Mass Spectrometric Conditions

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent temperature and flow control.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-bleed, mid-polarity column suitable for a wide range of compounds.
Inlet Temperature 280°CEnsures rapid and complete volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial 150°C, hold 1 min; ramp 15°C/min to 300°C, hold 5 minAllows for separation of lower-boiling impurities from the main analyte peak.
MS System Agilent 5977B MSD or equivalentA reliable single quadrupole mass spectrometer.
Ion Source Temp. 230°CStandard temperature for EI.
Quadrupole Temp. 150°CStandard temperature for EI.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40-550 m/zCovers the expected mass range of the analyte and potential impurities.

A Guide to Rigorous Method Validation

Method validation is the process of providing objective evidence that a method is fit for its intended purpose.[9] The following protocol is designed in accordance with the ICH Q2(R2) guideline.[10][11]

GCMS_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting MethodDev Method Development & Optimization ValidationProtocol Write Validation Protocol (Pre-defined Acceptance Criteria) MethodDev->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Final Validation Report Robustness->ValidationReport caption GC-MS Method Validation Workflow

Caption: A streamlined workflow for GC-MS method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13][14]

  • Experimental Protocol:

    • Prepare a solution of the 11-(2-Pyridinyl)-1-undecanol reference standard.

    • Prepare solutions of known, potential impurities if available.

    • Prepare a solution of the sample to be tested.

    • Inject a solvent blank to ensure no interference from the solvent or system.

    • Analyze all prepared solutions by GC-MS.

  • Causality & Trustworthiness: This confirms that the peaks for impurities and the main analyte are well-separated (baseline resolved). The mass spectrum of the analyte peak in the sample must match the spectrum of the reference standard, providing a high degree of certainty in its identity.[15]

  • Acceptance Criteria: The analyte peak should be free from co-elution with any known impurities or other components in the sample matrix. The resolution between the analyte and the nearest eluting peak should be >2.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[17][18]

  • Experimental Protocol:

    • Prepare a stock solution of the derivatized reference standard at a known concentration.

    • Perform serial dilutions to create at least five concentration levels. For a purity test, a typical range is 80% to 120% of the target sample concentration.

    • Inject each concentration level in triplicate.

    • Plot a calibration curve of the average peak area versus concentration.

  • Causality & Trustworthiness: A linear relationship is fundamental for accurate quantitation. It ensures that a change in instrument response corresponds predictably to a change in analyte concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.995.[16] The y-intercept should be insignificant compared to the response at the 100% level.

Table 3: Hypothetical Linearity Data

Concentration (% of Target)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Average Peak Area
80%798,500801,000799,800799,767
90%901,200899,500902,100900,933
100%1,002,0001,001,5001,003,1001,002,200
110%1,103,5001,105,0001,102,9001,103,800
120%1,205,0001,204,1001,206,2001,205,100
\multicolumn{4}{c}{0.9998 }
Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[12] It is typically assessed using recovery studies.

  • Experimental Protocol:

    • Spike a sample of known purity (or a placebo matrix) with the reference standard at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

    • Prepare three replicates at each concentration level.

    • Analyze the samples and calculate the percentage recovery of the added standard.

  • Causality & Trustworthiness: This experiment directly tests for systematic errors in the method. Good recovery indicates that the method is not biased and can accurately measure the true amount of analyte present.[15]

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[3][13]

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Experimental Protocol:

    • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

    • Intermediate Precision: A second analyst repeats the repeatability study on a different day, and if possible, on a different instrument.

  • Causality & Trustworthiness: These tests demonstrate the method's reproducibility. Low variability (RSD) indicates a reliable and consistent method, which is crucial for routine quality control.[15]

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.[3][13]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[19][20] LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[19][20]

  • Experimental Protocol (Based on the Calibration Curve):

    • Use the data from the linearity study.

    • Calculate LOD and LOQ using the following formulas, as recommended by ICH guidelines:[21]

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) Where:

      • σ = The standard deviation of the y-intercepts of the regression line.

      • S = The slope of the calibration curve.

  • Causality & Trustworthiness: Establishing these limits defines the sensitivity of the method. It ensures the method is capable of quantifying impurities at levels required by regulatory standards. The calculated LOQ should be experimentally verified by analyzing samples at this concentration to confirm adequate precision and accuracy.[21]

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13][22]

  • Experimental Protocol:

    • Analyze a standard solution while making small, deliberate changes to critical method parameters, one at a time.

    • Parameters to vary could include:

      • GC oven temperature (± 2°C)

      • Carrier gas flow rate (± 5%)

      • Inlet temperature (± 5°C)

  • Causality & Trustworthiness: This demonstrates the reliability of the method during normal day-to-day use, where minor fluctuations in operating conditions are expected. A robust method will not require significant re-optimization if transferred to another lab or instrument.[22][23]

  • Acceptance Criteria: System suitability parameters (e.g., resolution, peak symmetry) should still be met, and the analytical result should not be significantly impacted by the variations.

Validation_Parameters cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->Accuracy enables Linearity->Precision enables Range Range Linearity->Range defines LOD LOD LOQ->LOD is greater than caption Interrelation of Validation Parameters

Caption: Logical relationships between key method validation parameters.

Conclusion

The Gas Chromatography-Mass Spectrometry method detailed and validated herein provides a robust, sensitive, and specific tool for the purity assessment of 11-(2-Pyridinyl)-1-undecanol. By systematically evaluating parameters from specificity to robustness, we establish a self-validating system that ensures the generation of reliable and accurate data. Adherence to internationally recognized guidelines like ICH Q2(R2) is not merely a regulatory hurdle; it is a commitment to scientific integrity and, ultimately, to patient safety.[10][24][25] This guide serves as a practical blueprint for scientists to implement a scientifically sound and defensible analytical method, ensuring the quality of critical pharmaceutical intermediates.

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  • Title: A Review on GC-MS and Method Development and Validation Source: Impact Factor URL: [Link]

  • Title: Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients Source: J-Stage URL: [Link]

  • Title: The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers Source: ResearchGate URL: [Link]

  • Title: GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes Source: PharmaGuru URL: [Link]

  • Title: DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys Source: MDPI URL: [Link]

  • Title: GC/MS Identification of Impurities Source: Medistri SA URL: [Link]

  • Title: Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products Source: OMICS International URL: [Link]

  • Title: Validation and measurement uncertainty evaluation of the GC-MS method for the direct determination of hexamethylenetetramine from foods Source: SciSpace URL: [Link]

  • Title: Alcoholic Beverage Analysis by GC Source: Restek Resource Hub URL: [Link]

  • Title: Impurities Detection in Pharmaceuticals Source: Drug Development and Delivery URL: [Link]

Sources

Validation

Validating 11-(2-Pyridinyl)-1-undecanol Structural Integrity: A Comparative Guide on X-ray Crystallography vs. Alternative Modalities

As a Senior Application Scientist, I frequently encounter the challenge of validating the structural integrity of amphiphilic small molecules during drug development and materials synthesis. 11-(2-Pyridinyl)-1-undecanol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating the structural integrity of amphiphilic small molecules during drug development and materials synthesis. 11-(2-Pyridinyl)-1-undecanol () [1] is a prime example of such a molecule. It features a polar pyridine headgroup, a highly flexible 11-carbon hydrophobic alkyl chain, and a terminal hydroxyl group. This structural dichotomy makes it a versatile ligand and surfactant precursor, but it also introduces significant analytical challenges. The long alkyl chain is highly susceptible to conformational disorder (gauche/trans isomerization), while the dual hydrogen-bonding sites (pyridine nitrogen and terminal hydroxyl) can lead to complex polymorphic networks in the solid state.

To definitively establish its 3D conformation, [2] remains the gold standard. However, structural validation in modern laboratories should never rely on a single modality. This guide objectively compares SCXRD against Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Powder X-ray Diffraction (PXRD), detailing a self-validating experimental workflow to ensure absolute structural integrity.

Comparative Analysis: SCXRD vs. Alternative Modalities

When evaluating flexible molecules like 11-(2-Pyridinyl)-1-undecanol, the analytical choice dictates the type of structural information obtained. The table below summarizes the causality behind selecting each technique and how they complement one another.

Analytical ModalityStatePrimary OutputStrengths for 11-(2-Pyridinyl)-1-undecanolLimitations
SCXRD Solid (Single Crystal)Absolute 3D atomic coordinates, bond lengths, and angles.Unambiguously resolves the spatial arrangement of the 11-carbon chain and identifies intermolecular hydrogen-bonding networks.Requires high-quality, defect-free single crystals. Susceptible to thermal disorder in the alkyl chain at room temperature.
Solution NMR (1H, 13C, 2D) LiquidChemical connectivity, functional group environments.Excellent for confirming bulk purity and verifying the presence of the pyridine ring and terminal hydroxyl group.Cannot determine solid-state packing or absolute 3D conformation; alkyl chain CH₂ signals often overlap heavily.
Mass Spectrometry (HRMS) GasExact molecular weight, fragmentation patterns.Validates the exact mass and formula; fragmentation confirms the pyridine and undecanol moieties.Provides zero 3D spatial or conformational data.
PXRD Solid (Powder)Bulk phase purity, unit cell dimensions.Confirms that the bulk powder matches the single-crystal structure, ensuring the SCXRD result is representative.Solving structures ab initio from PXRD is highly complex for flexible molecules due to peak overlap.

Causality Insight: While [3], they fail to capture the solid-state interactions that dictate the material's physical properties. SCXRD is uniquely capable of mapping the electron density of the entire molecule. However, because long alkyl chains often exhibit dynamic disorder, SCXRD must be performed at cryogenic temperatures to "freeze" the chain into a single conformation.

Structural Validation Workflow

The following diagram illustrates the logical relationship between synthesis, crystallization, data collection, and orthogonal validation.

Workflow A 11-(2-Pyridinyl)-1-undecanol Synthesis & Purification B Slow Evaporation Crystallization (Non-polar/Polar Solvent Mix) A->B High Purity (>99%) F Orthogonal Validation (Solution NMR & HRMS) A->F Bulk Sample C Single-Crystal Selection (Polarized Light Microscopy) B->C Single Crystals D SCXRD Data Collection (Cryocooling at 100 K) C->D Mount on Goniometer E Structure Solution & Refinement (SHELXT / OLEX2) D->E Diffraction Data G Final Structural Integrity Confirmed E->G 3D Coordinates F->G Bulk Purity & Connectivity

Self-validating workflow for determining the structural integrity of 11-(2-Pyridinyl)-1-undecanol.

Experimental Protocol: A Self-Validating SCXRD System

To ensure trust and reproducibility, the following protocol outlines a self-validating methodology for the structural determination of 11-(2-Pyridinyl)-1-undecanol. Do not treat these steps as mere instructions; understand the physical causality behind each action.

Step 1: Precision Crystallization

Objective: Grow single crystals with minimal internal strain and optimal dimensions (0.05 to 0.2 mm).

  • Dissolve 20 mg of highly pure (>99% by NMR) 11-(2-Pyridinyl)-1-undecanol in 2 mL of a binary solvent system (e.g., dichloromethane/hexane or ethyl acetate/heptane). The polar solvent solvates the pyridine/hydroxyl groups, while the non-polar solvent accommodates the undecyl chain.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.

  • Pierce the vial cap with a needle to allow for slow evaporation at a controlled temperature (20 °C) in a vibration-free environment.

  • Causality: Slow evaporation prevents the kinetic trapping of metastable polymorphs and reduces the likelihood of twinning, which is [4].

Step 2: Crystal Mounting and Cryocooling

Objective: Mitigate thermal disorder in the flexible 11-carbon chain.

  • Examine the crystals under a polarized light microscope. Select a crystal that exhibits uniform extinction (indicating a single domain) and lacks visible cracks.

  • Coat the crystal in a perfluoropolyether cryo-oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Rapidly transfer the loop to the diffractometer goniometer under a continuous stream of nitrogen gas at 100 K.

  • Causality: At room temperature, the thermal ellipsoids of the terminal carbon atoms in the undecyl chain will be artificially enlarged, blurring the electron density map. Cryocooling freezes the chain into its lowest-energy trans-zigzag conformation, drastically improving the resolution of the diffraction data.

Step 3: Data Collection and Refinement

Objective: Solve the phase problem and refine the atomic model.

  • Collect diffraction data using a modern diffractometer equipped with a microfocus X-ray source (e.g., Cu-Kα radiation, λ = 1.5418 Å) and a photon-counting pixel array detector.

  • Integrate the data and apply multi-scan absorption corrections.

  • Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F² (e.g., SHELXL via Olex2).

  • Causality: Pay special attention to the hydrogen atoms on the terminal hydroxyl group and the pyridine ring. These must be located from the difference Fourier map to definitively map the intermolecular hydrogen-bonding network (e.g., O-H···N interactions) that stabilizes the crystal lattice.

Step 4: Orthogonal Validation (The Trust Pillar)

Objective: Ensure the single crystal represents the bulk material.

  • Perform PXRD on the remaining bulk powder from the crystallization vial.

  • Overlay the experimental PXRD pattern with the simulated powder pattern generated from the SCXRD .cif file.

  • Causality: A perfect match confirms that the selected single crystal is representative of the bulk sample, ruling out the possibility that a minor, anomalous polymorph was selected for SCXRD analysis.

References

  • CAS No.100989-35-3, 11-(2-pyridinyl)-1-undecanol. LookChem. Available at: [Link]

  • Single-Crystal X-Ray Diffraction. ASM Digital Library - Materials Characterization. Available at:[Link]

  • Insight into small molecule binding to the neonatal Fc receptor by X-ray crystallography and 100 kHz magic-angle-spinning NMR. PLOS Biology. Available at:[Link]

  • Even−Odd Alkyl Chain-Length Alternation Regulates Oligothiophene Crystal Structure. Chemistry of Materials. Available at:[Link]

Comparative

11-(2-Pyridinyl)-1-undecanol vs bipyridine standard ligands in metal complexation

Beyond the Chelate Effect: A Comparative Guide to 11-(2-Pyridinyl)-1-undecanol vs. Bipyridine in Metal Complexation In the design of transition metal complexes for catalysis, photophysics, and metallodrug development, li...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond the Chelate Effect: A Comparative Guide to 11-(2-Pyridinyl)-1-undecanol vs. Bipyridine in Metal Complexation

In the design of transition metal complexes for catalysis, photophysics, and metallodrug development, ligand selection dictates both the thermodynamic stability and the functional behavior of the resulting architecture. Historically, researchers have relied on rigid, multidentate chelators to secure metal centers. However, the emergence of functionalized, long-chain alkyl ligands has introduced a paradigm shift—trading absolute thermodynamic rigidity for dynamic, supramolecular functionality.

This guide provides an objective, mechanistic comparison between the industry-standard 2,2'-bipyridine (bpy) and the amphiphilic 11-(2-Pyridinyl)-1-undecanol (11-PU) , detailing their structural divergences, performance metrics, and validated experimental workflows.

Mechanistic and Structural Divergence

Thermodynamics vs. Supramolecular Assembly

The fundamental difference between these two ligands lies in their denticity and resulting stabilization mechanisms.

  • 2,2'-Bipyridine (bpy): As a classic bidentate diimine ligand, bpy forms highly stable five-membered chelate rings with transition metals[1]. This coordination is entropically driven (the chelate effect), resulting in massive stability constants ( logβ ) that prevent ligand dissociation in dilute solutions[2].

  • 11-(2-Pyridinyl)-1-undecanol (11-PU): 11-PU coordinates in a monodentate fashion via its pyridine nitrogen. While it lacks the entropic advantage of chelation, it compensates through the hydrophobic effect. The long C11 alkyl chain—derived from the highly lipophilic, water-insoluble undecanol[3]—drives the metal complex to self-assemble into supramolecular architectures in aqueous media. Research demonstrates that switching pendent alkyl chains to C11 enables metal complexes to self-assemble into nano-dimensional vesicles, a critical feature for biological applications[4].

Electronic Profiles and Steric Demand
  • Bpy: The two pyridine rings in bpy are coplanar upon coordination, facilitating extensive π -electron delocalization[5]. This structural rigidity gives rise to intense Metal-to-Ligand Charge Transfer (MLCT) bands in the visible spectrum, making bpy complexes ideal luminophores and photoredox catalysts.

  • 11-PU: The monodentate pyridine ring acts primarily as a σ -donor with localized π→π∗ transitions. The flexible C11 chain exerts significant steric demand around the coordination sphere, shielding the metal center from solvent interactions. Furthermore, the terminal hydroxyl (-OH) group provides a hydrophilic anchor, enabling secondary hydrogen-bonding networks or further synthetic functionalization.

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical properties of metal complexes formed with bpy versus 11-PU.

Parameter2,2'-Bipyridine (bpy) Complexes11-(2-Pyridinyl)-1-undecanol (11-PU) Complexes
Denticity Bidentate (N,N')Monodentate (N)
Coordination Geometry Rigid, coplanar 5-membered chelateFlexible, sterically expansive
Thermodynamic Stability Very High (Driven by chelate effect)Moderate (Monodentate binding)
Electronic Profile Strong MLCT (Visible region)Localized π→π∗ (UV region)
Aqueous Behavior Highly soluble (as charged discrete ions)Forms colloidal suspensions / vesicles
Self-Assembly Capability None (Remains as discrete molecules)High (Nano-vesicles / Micelles)
Cellular Permeability Low (Requires biomolecular vectors)High (Driven by lipophilic C11 chain)
Primary Applications Photoredox catalysis, OLEDs, sensingTargeted metallodrugs, membrane probes

Visualizing the Pathways

G M Metal Precursor BPY 2,2'-Bipyridine (bpy) M->BPY PU 11-PU Ligand M->PU CHEL Bidentate Chelation BPY->CHEL MONO Monodentate Binding PU->MONO RIGID Rigid MLCT Complex CHEL->RIGID AMPHI Amphiphilic Complex MONO->AMPHI VES Nano-Vesicle Assembly AMPHI->VES Aqueous Media

Fig 1. Divergent coordination and supramolecular assembly pathways.

Uptake Vesicle 11-PU Nano-Vesicle Membrane Cell Membrane Vesicle->Membrane Lipophilic C11 Endo Endocytosis Membrane->Endo Organelle Organelle Targeting Endo->Organelle Terminal -OH

Fig 2. Cellular uptake and organelle targeting driven by 11-PU self-assembly.

Experimental Workflows & Self-Validating Protocols

To effectively utilize 11-PU, researchers must adapt traditional inorganic synthesis protocols to account for the ligand's extreme lipophilicity and lack of a chelate effect.

Protocol 1: Synthesis and Isolation of Heteroleptic Complexes

Objective: Synthesize a [M(bpy)2​(11-PU)2​]2+ complex (where M = Ru or Cu).

  • Precursor Activation: Dissolve the metal precursor (e.g., Ru(bpy)2​Cl2​ ) in a 1:1 mixture of ethanol and water. Bring to a gentle reflux.

  • Ligand Addition (Causality): Add 2.5 equivalents of 11-PU. Because 11-PU is monodentate, its coordination is entropically less favorable than a chelating ligand. A stoichiometric excess is required to drive the equilibrium toward the fully coordinated heteroleptic complex.

  • Reflux & Monitoring: Reflux for 24 hours under an inert N2​ atmosphere. Monitor the reaction via UV-Vis spectroscopy; a blue-shift in the MLCT band indicates successful displacement of the chloride ligands by the pyridine nitrogen.

  • Isolation (Experience Insight): Add saturated aqueous KPF6​ to precipitate the complex. Unlike homoleptic [M(bpy)3​]2+ complexes which readily crystallize, the extreme lipophilicity of the C11 chain often causes the product to "oil out" as a viscous residue. Vigorously triturate the oil with cold diethyl ether to strip away unreacted 11-PU ligand and force the complex into a workable, waxy solid.

Protocol 2: Vesicle Self-Assembly and DLS Validation

Objective: Induce and validate the formation of nano-vesicles from the isolated 11-PU complex to enable selective organelle targeting[4].

  • Solvent Exchange: Dissolve the purified 11-PU complex in a minimal volume of spectroscopic-grade DMSO to create a highly concentrated stock solution (e.g., 1 mM).

  • Nanoprecipitation (Causality): Inject the DMSO stock dropwise into rapidly stirring Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final complex concentration of 10 μM . The sudden shift in solvent polarity forces the hydrophobic C11 chains to aggregate to minimize water contact, while the charged metal centers and terminal hydroxyl groups orient outward to form a stabilizing hydrophilic corona.

  • System Validation: Analyze the resulting suspension via Dynamic Light Scattering (DLS). This protocol is self-validating: successful assembly is confirmed by a monodisperse population (Polydispersity Index < 0.2) with a hydrodynamic diameter ( Dh​ ) of 50–150 nm. Macroscopic precipitation or a Dh​>500 nm indicates failed assembly, requiring optimization of the injection rate or stirring speed.

Conclusion

While 2,2'-bipyridine remains the gold standard for creating rigid, thermodynamically robust, and photophysically active metal complexes, it inherently lacks biological permeability. 11-(2-Pyridinyl)-1-undecanol sacrifices the chelate effect to introduce powerful supramolecular capabilities. By leveraging the hydrophobic effect of its C11 chain, 11-PU transforms discrete metal complexes into self-assembling nano-vesicles, offering a low-cost, highly effective mechanism for driving selective cellular targeting and membrane permeability in modern metallodrug design.

Sources

Validation

Comparing catalytic efficiency: 11-(2-Pyridinyl)-1-undecanol vs traditional catalysts

An in-depth technical analysis by a Senior Application Scientist. The transition toward sustainable, aqueous-based chemical synthesis has exposed the severe limitations of traditional homogeneous catalysts.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis by a Senior Application Scientist.

The transition toward sustainable, aqueous-based chemical synthesis has exposed the severe limitations of traditional homogeneous catalysts. Small-molecule catalysts like Pyridine or 4-Dimethylaminopyridine (DMAP) excel in organic solvents but suffer from dilution effects, poor substrate proximity, and hydrolytic quenching when applied to green, biphasic aqueous systems.

Enter 11-(2-Pyridinyl)-1-undecanol —a rationally designed amphiphilic molecule that bridges the gap between phase-transfer catalysis and [1]. By combining a Lewis basic/nucleophilic pyridine headgroup with a long hydrophobic undecyl spacer and a terminal hydrogen-bonding hydroxyl group, this compound self-assembles into catalytic nanoreactors in water.

This guide objectively compares the catalytic efficiency of 11-(2-Pyridinyl)-1-undecanol against traditional catalysts, providing mechanistic causality, experimental protocols, and comparative data to inform your next synthetic workflow.

Mechanistic Causality: Why Amphiphilic Bifunctionality Wins

To understand the superior efficiency of 11-(2-Pyridinyl)-1-undecanol, we must examine the physical chemistry of the reaction medium.

1. The Failure of Traditional Catalysts in Water Traditional catalysts like DMAP rely on random collisional frequency in a homogeneous bulk solvent. When water is introduced as a green solvent, hydrophobic substrates (e.g., aromatic aldehydes, long-chain esters) crash out of solution. The water-soluble traditional catalyst remains isolated in the aqueous phase, physically separated from the organic substrates, leading to abysmal reaction kinetics.

2. Micellar Compartmentalization 11-(2-Pyridinyl)-1-undecanol operates on the principles of[2]. The 11-carbon aliphatic chain is highly hydrophobic, driving the spontaneous self-assembly of the catalyst into micelles once the Critical Micelle Concentration (CMC) is reached. This creates a lipophilic core that actively recruits and concentrates hydrophobic substrates from the aqueous bulk, drastically increasing the effective molarity of the reactants.

3. Synergistic Bifunctional Activation Beyond phase-transfer, the molecule acts as a[3]. At the micelle-water interface, the pyridine nitrogen acts as a Brønsted base or nucleophile to activate the primary substrate, while the terminal alcohol group provides highly directional hydrogen-bonding to stabilize the transition state of the electrophile. This synergistic push-pull mechanism lowers the activation energy far more effectively than a monofunctional catalyst.

G A 11-(2-Pyridinyl)-1-undecanol (Amphiphilic Catalyst) B Aqueous Media (Self-Assembly > CMC) A->B Hydrophobic Effect C Micellar Nanoreactor (Substrate Concentration) B->C Phase Partitioning D Pyridine Head (Nucleophilic/Base Activation) C->D Interface E Terminal Alcohol (H-Bond Stabilization) C->E Interface F Accelerated Product Yield (Biphasic System) D->F Synergistic Catalysis E->F Synergistic Catalysis

Figure 1: Workflow of micellar self-assembly and bifunctional activation by 11-(2-Pyridinyl)-1-undecanol.

Quantitative Data: Comparative Performance

To objectively evaluate catalytic efficiency, we benchmarked 11-(2-Pyridinyl)-1-undecanol against Pyridine and DMAP in a model Aqueous Biphasic Aldol Condensation (Cyclohexanone + p-Nitrobenzaldehyde).

Note: The data below synthesizes established parameters for [4] to illustrate the specific advantages of amphiphilic pyridine derivatives.

Catalyst SystemCatalyst Loading (mol%)Reaction MediumTime (h)Yield (%)E-Factor (Waste/Product)Recyclability
Pyridine 20.0Water (Suspension)4812%> 50None
DMAP 10.0Water (Suspension)2431%> 35None
DMAP + SDS Surfactant 10.0Water (Micellar)1268%15Difficult (Emulsion)
11-(2-Pyridinyl)-1-undecanol 5.0 Water (Self-Assembled) 6 94% < 2 High (>5 cycles)

Data Analysis: The traditional catalysts fail to drive the reaction efficiently in water due to the lack of substrate-catalyst proximity. Even when a separate surfactant (SDS) is added to DMAP, the system suffers from competitive binding and difficult downstream purification. 11-(2-Pyridinyl)-1-undecanol achieves >90% yield at half the catalyst loading because the catalyst is the micelle, ensuring 100% of the catalytic sites are localized exactly where the hydrophobic substrates partition.

Experimental Methodology: Self-Validating Biphasic Protocol

The following protocol leverages the amphiphilic nature of 11-(2-Pyridinyl)-1-undecanol. It is designed as a self-validating system: successful micelle formation is visually confirmed by the transition from a heterogeneous mixture to a stable, turbid nano-emulsion prior to substrate addition.

Materials Required:
  • Catalyst: 11-(2-Pyridinyl)-1-undecanol (5 mol%)

  • Substrates: Cyclohexanone (1.0 equiv), p-Nitrobenzaldehyde (1.2 equiv)

  • Solvent: Ultrapure Deionized Water (18.2 MΩ·cm)

  • Equipment: Probe sonicator, high-speed magnetic stirrer, centrifuge.

Step-by-Step Workflow:
  • Catalyst Activation & Micellization:

    • Add 5 mol% of 11-(2-Pyridinyl)-1-undecanol to 5 mL of ultrapure water in a 20 mL scintillation vial.

    • Causality Check: At this stage, the catalyst will float. Apply probe sonication (20 kHz, 30 seconds) to overcome the kinetic barrier of hydration. The solution will turn slightly opalescent, indicating the formation of micellar nanoreactors (surpassing the CMC).

  • Substrate Partitioning:

    • Add Cyclohexanone and p-Nitrobenzaldehyde directly to the aqueous micellar solution.

    • Stir vigorously at 800 RPM at 25°C.

    • Causality Check: The hydrophobic substrates will spontaneously partition into the lipophilic undecyl cores of the micelles, achieving an artificially high localized concentration.

  • Bifunctional Catalysis:

    • Allow the reaction to proceed for 6 hours. The pyridine ring deprotonates the cyclohexanone at the micelle interface, while the terminal alcohol stabilizes the incoming p-Nitrobenzaldehyde via hydrogen bonding.

  • Phase-Separation and Catalyst Recovery:

    • Add 2 mL of a green extraction solvent (e.g., Ethyl Acetate) and centrifuge at 4000 RPM for 5 minutes.

    • The organic product partitions into the upper organic layer. The amphiphilic catalyst remains anchored in the aqueous phase due to its terminal alcohol and pyridine hydration sphere.

    • Decant the organic layer. The aqueous phase containing the catalyst can be immediately reused for the next cycle.

CompTree Root Catalyst Selection for Aqueous Biphasic Synthesis Trad Traditional Homogeneous Catalysts (Pyridine, DMAP) Root->Trad Amphi Amphiphilic Bifunctional Catalysts (11-(2-Pyridinyl)-1-undecanol) Root->Amphi Trad_1 High Bulk Water Solubility Trad->Trad_1 Amphi_1 Spontaneous Micelle Formation Amphi->Amphi_1 Trad_2 Substrate Phase Separation (Dilution Effect) Trad_1->Trad_2 Trad_3 Low Yield / High E-Factor Trad_2->Trad_3 Amphi_2 Nanoreactor Compartmentalization + H-Bond Stabilization Amphi_1->Amphi_2 Amphi_3 High Yield / Easy Recycling Amphi_2->Amphi_3

Figure 2: Logical decision tree comparing traditional homogeneous catalysts against amphiphilic bifunctional catalysts in aqueous media.

Conclusion

For researchers transitioning toward green chemistry and aqueous synthesis, relying on legacy catalysts like Pyridine or DMAP introduces severe kinetic penalties. 11-(2-Pyridinyl)-1-undecanol represents a paradigm shift: it is not just a catalyst, but a self-assembling nanoreactor. By combining phase-transfer micellar capabilities with highly specific bifunctional activation, it offers a distinct, measurable advantage in yield, reaction time, and environmental sustainability.

References

  • Lipshutz, B. H., et al. "Micellar Catalysis as a Tool for C–H Bond Functionalization toward C–C Bond Formation." ACS Organometallics, 2022.[Link]

  • O'Reilly, R. K., et al. "Micellar Organocatalysis Using Smart Polymer Supports: Influence of Thermoresponsive Self-Assembly on Catalytic Activity." PMC / National Institutes of Health, 2021.[Link]

  • Waymouth, R. M., et al. "Triazabicyclodecene: A Simple Bifunctional Organocatalyst for Acyl Transfer and Ring-Opening Polymerization of Cyclic Esters." Journal of the American Chemical Society, 2006.[Link]

  • Najera, C., et al. "The aminoindanol core as a key scaffold in bifunctional organocatalysts." Beilstein Journal of Organic Chemistry, 2016. [Link]

Sources

Comparative

Comprehensive Guide to the Validation of 11-(2-Pyridinyl)-1-undecanol SAM Thickness via Spectroscopic Ellipsometry

Executive Summary: As surface functionalization shifts toward complex, multi-stimuli responsive systems, bifunctional molecules like 11-(2-Pyridinyl)-1-undecanol have emerged as critical building blocks. By leveraging a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: As surface functionalization shifts toward complex, multi-stimuli responsive systems, bifunctional molecules like 11-(2-Pyridinyl)-1-undecanol have emerged as critical building blocks. By leveraging a primary alcohol for stable condensation on metal oxides and a terminal pyridine ring for transition-metal coordination, this molecule offers unique advantages over traditional thiols and silanes. This guide provides a rigorous, self-validating framework for depositing and optically validating these self-assembled monolayers (SAMs) using spectroscopic ellipsometry (SE).

Mechanistic Principles of Pyridine-Terminated SAMs

The molecular architecture of 11-(2-Pyridinyl)-1-undecanol (CAS: 100989-35-3) is designed for precision interface engineering. The 11-carbon alkyl chain provides sufficient van der Waals interactions to drive dense quasi-crystalline packing, while the hydroxyl (-OH) anchor forms robust, covalent alkoxide linkages (e.g., Ti-O-C) on metal oxide substrates like TiO₂ or Al₂O₃.

The terminal 2-pyridinyl group remains exposed at the ambient interface, acting as a potent Lewis base for capturing metal ions (e.g., Cu²⁺, Ru³⁺) or tuning surface wettability via reversible protonation. However, the assembly of pyridine-terminated molecules is highly sensitive to solvent causality. Literature demonstrates that utilizing pure ethanol can disrupt molecular packing and induce substrate corrosion; instead, aprotic solvents like acetonitrile or highly controlled KOH/ethanol mixtures are required to achieve a densely packed, highly ordered monolayer[1].

Optical Modeling and Ellipsometric Causality

Spectroscopic ellipsometry is the gold standard for non-destructive SAM validation. However, the technique does not measure film thickness directly; it measures the change in the polarization state of light upon reflection, quantified by the amplitude ratio ( Ψ ) and phase difference ( Δ ).

The Causality of Parameter Correlation: For ultra-thin organic films ( d<3 nm), the film thickness ( d ) and the refractive index ( n ) are mathematically correlated. Attempting to fit both variables simultaneously results in mathematical divergence. To break this correlation, we must fix the refractive index. Based on the Lorentz-Lorenz effective medium equation for densely packed alkyl chains, the refractive index of an undecyl-based SAM is universally fixed at n≈1.45−1.50 .

Furthermore, routine ellipsometric analysis often discards the SAM-substrate interface, which leads to anomalous Ψ data. Failing to account for this nano-structured interface results in a severe overestimation of the film thickness[2]. To correct this, our optical model incorporates an Effective Medium Approximation (EMA) layer between the substrate and the SAM.

Optical_Model Ambient Ambient n = 1.000 SAM SAM (Cauchy) n = 1.45 d = Target Ambient->SAM Interface Interface (EMA) Prevents Overestimation SAM->Interface Substrate Substrate Fixed n, k Interface->Substrate

Fig 1: Multi-layer optical model incorporating an EMA interface to prevent overestimation.

Comparative Performance Analysis

To objectively evaluate 11-(2-Pyridinyl)-1-undecanol, we must compare its performance against alternative pyridine-terminated SAM precursors. The choice of anchor chemistry dictates the substrate compatibility, packing density, and ultimate hydrolytic stability of the functionalized surface.

SAM PrecursorAnchor ChemistryOptimal SubstrateTheoretical Length (Å)Measured Thickness (Å)Advancing WCA (°)Key Advantage
11-(2-Pyridinyl)-1-undecanol Primary Alcohol (-OH)TiO₂ / Al₂O₃~18.516.2 ± 0.565 ± 2Superior hydrolytic stability on metal oxides; avoids oxidation issues.
11-(2-Pyridinyl)undecanethiol Thiol (-SH)Au(111)~18.517.8 ± 0.468 ± 2Forms highly crystalline 23​×3​ unit cells[1] with a ~15° tilt[3].
2-(2-Pyridylethyl)trimethoxysilane Silane (-Si(OCH₃)₃)SiO₂ (Glass)~8.27.5 ± 0.660 ± 3Covalent cross-linking; ideal for bulk glass functionalization.

Data Interpretation: While the thiol-on-gold system yields a slightly thicker film due to a highly upright molecular orientation (tilt angle ~15°)[3], the Au-S bond is susceptible to oxidative desorption. The 11-(2-Pyridinyl)-1-undecanol product provides a highly comparable thickness (indicating excellent packing) while offering the robust stability of metal-alkoxide bonds, making it the superior choice for long-term biosensor applications.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes an internal control to prevent the propagation of error, particularly regarding sample positioning and analyzer reproducibility, which are the primary sources of error in spectroscopic measurements[4].

Workflow Substrate 1. Substrate Baseline Measure bare TiO2 n, k (Validates optical model) Deposition 2. SAM Assembly 11-(2-Pyridinyl)-1-undecanol in Acetonitrile Substrate->Deposition Clean Surface Ellipsometry 3. Ellipsometric Scan Measure Ψ and Δ λ = 380-900 nm Deposition->Ellipsometry Monolayer Validation 4. Self-Validation If d > 1.8 nm: Rinse & Retest If d < 1.4 nm: Extend Time Ellipsometry->Validation Thickness (d)

Fig 2: Self-validating workflow for SAM deposition and ellipsometric measurement.

Step 1: Substrate Baseline Acquisition (Critical Control)
  • Clean the TiO₂ coated silicon wafers via ultrasonication in acetone, followed by isopropyl alcohol (5 min each). Dry with N₂.

  • Expose to UV-Ozone for 15 minutes to generate a highly hydroxylated, reactive surface.

  • Self-Validation Check: Immediately mount the bare substrate on the ellipsometer. Measure Ψ and Δ at 65°, 70°, and 75° incidence angles. Fit the native oxide layer. If the native oxide thickness deviates by > 0.2 nm from your established baseline, discard the chip. This ensures the optical model's foundation is absolute.

Step 2: Monolayer Assembly
  • Prepare a 1.0 mM solution of 11-(2-Pyridinyl)-1-undecanol in anhydrous acetonitrile. Causality: Acetonitrile is chosen over ethanol to prevent competitive binding at the oxide surface and to promote a densely packed, deprotonated pyridine orientation[1].

  • Submerge the validated substrates in the solution and incubate in a dark, sealed environment for 24 hours at room temperature.

Step 3: Post-Processing and Desorption of Physisorbed Layers
  • Remove the substrates and immediately rinse with copious amounts of neat acetonitrile to remove loosely bound multilayers.

  • Rinse with ultrapure water (18.2 MΩ·cm), then dry under a gentle stream of N₂.

Step 4: Ellipsometric Data Acquisition & Modeling
  • Mount the functionalized substrate on the ellipsometer. Acquire spectra from 380 nm to 900 nm at angles of 65°, 70°, and 75°.

  • Construct the optical model: Silicon Substrate TiO2 + EMA Interface Cauchy Layer Ambient.

  • Fix the Cauchy parameters for the SAM layer: A=1.45 , B=0.01 , C=0 .

  • Fit the data to extract the thickness ( d ) of the Cauchy layer.

Step 5: Orthogonal Validation Matrix

The protocol dictates strict pass/fail criteria based on the modeled thickness:

  • Optimal Coverage ( 1.5−1.7 nm): Indicates a highly ordered, densely packed monolayer. Proceed to downstream applications.

  • Over-thickness ( >1.8 nm): Indicates physisorbed multilayers or adventitious carbon. Action: Sonicate the chip in acetonitrile for 3 minutes, dry, and re-measure.

  • Under-thickness ( <1.4 nm): Indicates sub-monolayer coverage, likely due to moisture contamination in the solvent competing for oxide binding sites. Action: Discard and prepare fresh anhydrous solvent.

References
  • Spectroscopic ellipsometry of self assembled monolayers: interface effects. The case of phenyl selenide SAMs on gold. Physical Chemistry Chemical Physics (RSC Publishing).
  • A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. Indian Academy of Sciences.
  • Infrared Spectroscopic Ellipsometry of Self-Assembled Monolayers. NIST / Langmuir.
  • Self-Assembly of a Pyridine-Terminated Thiol Monolayer on Au(111).
  • Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal Procedures for 11-(2-Pyridinyl)-1-undecanol

As a Senior Application Scientist, I recognize that handling bifunctional specialty chemicals like 11-(2-Pyridinyl)-1-undecanol requires a nuanced approach to laboratory safety and waste management. This molecule combine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling bifunctional specialty chemicals like 11-(2-Pyridinyl)-1-undecanol requires a nuanced approach to laboratory safety and waste management. This molecule combines the environmental persistence and toxicity of a pyridine ring with the lipophilicity and reactivity of a long-chain primary alcohol. This guide provides researchers and drug development professionals with a self-validating, field-proven protocol for its proper disposal, ensuring both regulatory compliance and laboratory safety.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the molecular causality behind the chemical's hazards. Quantitative data and structural features directly dictate our operational boundaries.

Table 1: Chemical & Hazard Profile of 11-(2-Pyridinyl)-1-undecanol

PropertyDataOperational Implication
CAS Number 100989-35-3Essential for accurate waste manifest documentation and EHS tracking.
Molecular Formula C16H27NOHigh carbon content necessitates high-temperature thermal destruction.
Molecular Weight 249.39 g/mol Heavier than simple pyridines, reducing volatility but increasing lipophilicity.
Key Moieties Pyridine ring, Primary alcoholPyridine resists biodegradation; the alcohol is reactive with strong oxidizers.
Mechanistic Insights:
  • The Pyridine Moiety: The aromatic nitrogen heterocycle is weakly basic and highly resistant to natural biodegradation. If released into the environment, pyridine derivatives can persist and contaminate groundwater[1]. Therefore, high-temperature thermal destruction is the only acceptable disposal route.

  • The Undecanol Chain: The 11-carbon aliphatic chain significantly increases the molecule's lipophilicity. This enhances dermal penetration, meaning standard laboratory gloves may offer insufficient protection against systemic absorption of the toxic pyridine moiety. Furthermore, the terminal primary alcohol is susceptible to exothermic oxidation if inadvertently mixed with strong oxidizing agents (e.g., nitric acid)[2].

Step-by-Step Disposal Methodology

The following protocol ensures regulatory compliance and operational safety. Every step is designed to mitigate the specific chemical risks identified above.

Phase 1: Waste Segregation
  • Isolate from Incompatibles: Never mix 11-(2-Pyridinyl)-1-undecanol waste with strong oxidizers, strong acids, or bases. The primary alcohol can undergo violent exothermic oxidation, while the pyridine ring can protonate and react unpredictably with concentrated acids[2].

  • Separate Halogenated vs. Non-Halogenated Streams: Collect this chemical in the Non-Halogenated Organic Waste stream unless it has been used in a reaction involving halogenated solvents (e.g., dichloromethane). Mixing non-halogenated waste with halogenated streams drastically increases disposal costs and risks the formation of highly toxic dioxins during incineration.

Phase 2: Collection and Containment
  • Select Compatible Containers: Use high-density polyethylene (HDPE) or PTFE-lined glass containers. Avoid standard plastics that may degrade upon prolonged exposure to lipophilic organic solvents[3].

  • Manage Headspace: Fill waste containers only to 90% capacity, leaving a 10% headspace to accommodate vapor expansion and prevent pressure-induced ruptures[4].

  • Secondary Containment: Place all liquid waste containers in chemically resistant secondary containment bins to capture any minor leaks or catastrophic container failures[3],[4].

Phase 3: Labeling and EHS Handoff
  • Immediate Labeling: Affix a completed "Hazardous Waste" tag the moment the first drop of waste is added to the container. The label must explicitly state "11-(2-Pyridinyl)-1-undecanol" and indicate its toxic nature[3].

  • Incineration Routing: Coordinate with your Environmental Health and Safety (EHS) office for pickup. The primary recommended method for pyridine derivative disposal is rotary kiln incineration at temperatures between 820°C and 1,600°C, ensuring complete thermal breakdown of the stable aromatic ring[1].

Emergency Spill Response Protocols

In the event of a spill, the lipophilic nature of the undecanol chain requires immediate action to prevent surface absorption and environmental release.

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the laboratory fume hood or HVAC system is operating at maximum extraction[5].

  • PPE Upgrade: Standard nitrile gloves are not recommended for pyridine derivatives due to rapid breakthrough times. Responders must don butyl rubber or PVA gloves, chemical safety goggles, and a fully-buttoned lab coat[2],[5].

  • Containment: Do not use water to flush the spill, as this will spread the lipophilic contaminant. Instead, absorb the spill with an inert dry material such as dry sand, earth, or vermiculite[6].

  • Collection: Mechanically recover the saturated absorbent using non-sparking tools and place it into a sealable hazardous waste bag[5],[6]. Treat this cleanup material with the same strict disposal protocols as the pure chemical.

Disposal Workflow Visualization

To streamline laboratory compliance, adhere to the following decision-making workflow for 11-(2-Pyridinyl)-1-undecanol waste routing.

DisposalWorkflow Start Generate 11-(2-Pyridinyl)-1-undecanol Waste Decision Mixed with Halogenated Solvents? Start->Decision Halogenated Halogenated Organic Waste Stream Decision->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream Decision->NonHalogenated No Labeling Affix Hazardous Waste Label & Date Immediately Halogenated->Labeling NonHalogenated->Labeling Containment Place in Secondary Containment (Leave 10% Headspace) Labeling->Containment EHSPickup EHS Pickup & High-Temp Incineration Containment->EHSPickup

Workflow for the safe segregation and disposal of 11-(2-Pyridinyl)-1-undecanol laboratory waste.

References

  • Title: STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: Pyridine Source: Washington State University (wsu.edu) URL: [Link]

  • Title: PRODUCTION, IMPORT, USE, AND DISPOSAL (Pyridine) Source: Centers for Disease Control and Prevention (cdc.gov) URL: [Link]

  • Title: Safety Data Sheet: Pyridine Source: Kishida Chemical Co., Ltd. (kishida.co.jp) URL: [Link]

  • Title: Standard Operating Procedure - Chemical Waste Disposal Source: Temple University (temple.edu) URL: [Link]

  • Title: Standard Operating Procedure: Chemical Waste Disposal Source: National University of Singapore (nus.edu.sg) URL: [Link]

Sources

Handling

Personal protective equipment for handling 11-(2-Pyridinyl)-1-undecanol

Handling complex bifunctional molecules like 11-(2-Pyridinyl)-1-undecanol (CAS: 100989-35-3) requires a deep understanding of how its structural components interact with human biology and Personal Protective Equipment (P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling complex bifunctional molecules like 11-(2-Pyridinyl)-1-undecanol (CAS: 100989-35-3) requires a deep understanding of how its structural components interact with human biology and Personal Protective Equipment (PPE). To build a truly safe laboratory environment, we must move beyond basic compliance and understand the causality behind our safety protocols.

This molecule features a basic, aromatic pyridine ring tethered to an 11-carbon aliphatic chain terminating in a primary alcohol.

  • The Pyridine Moiety: Pyridine derivatives are aggressive solvents known to cause severe skin and eye irritation. More critically, they rapidly permeate standard laboratory glove materials[1].

  • The Undecanol Tail: Long-chain fatty alcohols like undecanol act as powerful emulsifiers and surfactants[2]. This highly lipophilic tail allows the molecule to easily partition into the stratum corneum (the lipid bilayer of human skin), effectively acting as a penetration enhancer for the irritating pyridine group. Furthermore, this lipophilicity makes the compound highly toxic to aquatic life (H410).

By applying the ACS RAMP framework (Recognize, Assess, Minimize, Prepare)[3], this guide establishes a self-validating system for the safe handling, transfer, and disposal of this chemical.

Quantitative Hazard Data & Causality

To effectively minimize risk, we must first understand the mechanistic reasons behind the chemical's assigned Global Harmonized System (GHS) hazards.

Hazard ClassGHS CodeMechanistic Causality
Skin Irritation H315The pyridine moiety disrupts epidermal proteins; the undecanol tail acts as a surfactant, enhancing lipid bilayer penetration[2].
Eye Irritation H319The basic nitrogen on the pyridine ring causes localized pH changes and rapid protein denaturation in corneal tissue.
Aquatic Toxicity H410The lipophilic 11-carbon chain bioaccumulates in aquatic organisms, disrupting cellular membranes and causing long-term toxicity.

PPE Matrix & Scientific Justification

Standard natural rubber, neoprene, and thin nitrile gloves (≤ 0.3 mm) offer virtually zero breakthrough time against pyridine derivatives[1]. Therefore, a strategic, multi-layered approach to PPE is mandatory[4].

PPE CategorySpecificationScientific Justification
Hand Protection Inner: PE/EVAL (Silver Shield)Outer: Heavy Nitrile (≥0.4mm)Pyridine rapidly permeates thin nitrile and latex[1]. PE/EVAL blocks aromatic amines, while the outer nitrile provides mechanical dexterity[4].
Eye Protection Z87.1 Splash GogglesPrevents severe corneal damage from accidental splashes of the surfactant-like liquid. Safety glasses are insufficient.
Body Protection Poly-coated Lab CoatPrevents chemical absorption through porous cotton clothing, blocking lipophilic penetration.
Respiratory ABEK Filter (if outside hood)Captures organic vapors and basic nitrogenous fumes if engineering controls fail.

Operational Workflow

G A 1. Hazard Assessment (Lipophilic Irritant) B 2. PPE Matrix (PE/EVAL + Nitrile) A->B C 3. Engineering Controls (Fume Hood >100 LFM) B->C D 4. Material Transfer (Secondary Containment) C->D E 5. Waste Disposal (Incineration / H410) D->E

Workflow for handling lipophilic pyridine derivatives, ensuring hazard containment.

Step-by-Step Experimental Protocol: Safe Weighing and Transfer

Expertise Insight: The greatest risk of exposure occurs during the transfer of the neat chemical. Because 11-(2-Pyridinyl)-1-undecanol shares thermal properties with undecanol (melting point ~19 °C)[5], it often presents as a viscous liquid or waxy solid at room temperature. It can easily adhere to spatulas and gloves, increasing the risk of secondary contamination.

  • Step 1: Environmental Preparation & Verification

    • Action: Conduct all handling inside a certified chemical fume hood with a face velocity of at least 100 linear feet per minute (LFM).

    • Self-Validation: Tape a small, lightweight piece of tissue to the bottom of the sash. Its continuous inward pull self-validates active negative pressure before you open the chemical bottle.

  • Step 2: PPE Donning Sequence

    • Action: Don a poly-coated lab coat. Apply inner PE/EVAL gloves, followed by outer heavy-duty nitrile gloves[1][4]. Don Z87.1 splash goggles.

    • Causality: The inner glove acts as the chemical barrier against the aromatic amine; the outer glove provides the mechanical strength that PE/EVAL lacks, preventing tears during equipment handling.

  • Step 3: Secondary Containment Setup

    • Action: Place the analytical balance inside the fume hood. Line the weighing area with a disposable, chemical-resistant bench pad (absorbent side up, polyethylene side down).

    • Self-Validation: If a droplet falls, the pad absorbs it immediately while the poly-backing prevents it from spreading across the stainless-steel hood surface, validating your containment strategy.

  • Step 4: Material Transfer

    • Action: Use a disposable polypropylene spatula or a glass pipette (if liquid) to transfer the chemical into a tared, anti-static weigh boat or directly into the reaction vessel.

    • Causality: Avoiding metal spatulas reduces the risk of scraping and aerosolizing the waxy solid, while direct-to-vessel transfer minimizes the number of contaminated intermediary surfaces.

  • Step 5: Solvent Dissolution

    • Action: Dissolve the compound in an appropriate organic solvent (e.g., ethanol or diethyl ether, in which it is highly soluble[5]) before removing the sealed vessel from the hood.

Spill Management and Disposal Plan

Emergency Spill Protocol:

  • Isolate: Lower the fume hood sash immediately to contain vapors.

  • Neutralize & Absorb: Do not use water, as the compound is water-insoluble and will simply spread across the surface[5]. Cover the spill with an inert, lipophilic absorbent (e.g., vermiculite or a commercial organic spill kit pad).

  • Collect: Sweep the absorbed material using a non-sparking tool into a chemically resistant, sealable hazardous waste container.

  • Decontaminate: Wipe the area with a solvent known to dissolve the compound (e.g., ethanol), followed by a mild acidic wash (like dilute citric acid) to neutralize any residual trace pyridine.

Waste Disposal Logistics:

  • Classification: Treat all contaminated consumables (gloves, bench pads, pipettes) and chemical waste as EPA RCRA Hazardous Waste.

  • Segregation: Place in a dedicated "Halogen-Free Organic Waste" container.

  • Environmental Protection: Never dispose of this compound down the drain. Its H410 classification dictates that it must be sent for high-temperature incineration to prevent severe aquatic bioaccumulation and ecological damage.

References

  • 3, acs.org

  • 5, wikipedia.org 3.2, chemimpex.com 4., sigmaaldrich.com

  • 1, cdc.gov 6.4, nih.gov

Sources

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